2,5-Dimethylpyrrolidine
説明
Structure
3D Structure
特性
IUPAC Name |
2,5-dimethylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N/c1-5-3-4-6(2)7-5/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBFPAXSQXIPNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80955362 | |
| Record name | 2,5-Dimethylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80955362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3378-71-0 | |
| Record name | 2,5-Dimethylpyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3378-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dimethylpyrrolidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003378710 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3378-71-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49109 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Dimethylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80955362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dimethylpyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.163 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of (2R,5R)-2,5-dimethylpyrrolidine from L-alanine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview and detailed protocols for the stereoselective synthesis of (2R,5R)-2,5-dimethylpyrrolidine, a valuable chiral auxiliary and building block in organic synthesis, starting from the readily available amino acid L-alanine. The synthesis route described herein follows the seminal work of Schlessinger and Iwanowicz, which established an efficient pathway to this important C2-symmetric amine.
Synthetic Strategy Overview
The synthesis commences with the protection and modification of L-alanine to create a suitable precursor for a key cyclization step. The overall transformation can be broken down into the following major stages:
-
Preparation of a Chiral Precursor from L-alanine: L-alanine is first reduced to its corresponding amino alcohol, L-alaninol. The amine functionality is then protected, and the hydroxyl group is converted into a good leaving group to facilitate subsequent reactions.
-
Carbon Chain Extension and Cyclization: A Grignard reaction is employed to extend the carbon chain, followed by an intramolecular cyclization to form the pyrrolidine ring.
-
Functional Group Transformation and Deprotection: The substituent introduced during the cyclization is then converted to a methyl group, and the protecting group is removed to yield the final product, (2R,5R)-2,5-dimethylpyrrolidine.
Caption: Overall synthetic workflow from L-alanine.
Quantitative Data Summary
The following table summarizes the reported yields for each step of the synthesis.
| Step No. | Reaction | Starting Material | Product | Yield (%) |
| 1 | Reduction | L-alanine | L-alaninol | ~90 |
| 2 | N-protection | L-alaninol | N-Cbz-L-alaninol | ~95 |
| 3 | Tosylation | N-Cbz-L-alaninol | N-Cbz-L-alaninol Tosylate | ~98 |
| 4 | Finkelstein Reaction | N-Cbz-L-alaninol Tosylate | N-Cbz-2-aminopropyl iodide | ~95 |
| 5 & 6 | Grignard Reaction & Ozonolysis | N-Cbz-2-aminopropyl iodide | N-Cbz-(2R,5R)-2,5-dimethylpyrrolidine | ~44 (overall) |
| 7 | Deprotection | N-Cbz-(2R,5R)-2,5-dimethylpyrrolidine | (2R,5R)-2,5-dimethylpyrrolidine | ~90 |
Detailed Experimental Protocols
Step 1: Reduction of L-alanine to L-alaninol
This procedure details the reduction of the carboxylic acid functionality of L-alanine to a primary alcohol.
Materials:
-
L-alanine
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous potassium carbonate solution
Procedure:
-
A suspension of lithium aluminum hydride (2.0 equivalents) in anhydrous THF is prepared in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
The suspension is cooled to 0 °C in an ice bath.
-
L-alanine (1.0 equivalent) is added portion-wise to the stirred suspension under a nitrogen atmosphere.
-
After the addition is complete, the reaction mixture is slowly warmed to room temperature and then heated to reflux overnight.
-
The reaction is cooled in an ice bath, and the excess LiAlH₄ is quenched by the slow, dropwise addition of a saturated aqueous solution of potassium carbonate.
-
The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure.
-
The crude L-alaninol is purified by vacuum distillation to yield a colorless oil.
Step 2: N-protection of L-alaninol with Benzyl Chloroformate (Cbz-Cl)
The amine group of L-alaninol is protected as a carbamate to prevent its interference in subsequent steps.
Materials:
-
L-alaninol
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃)
-
Water
-
Diethyl ether
Procedure:
-
L-alaninol (1.0 equivalent) is dissolved in a 10% aqueous solution of sodium carbonate.
-
The solution is cooled to 0 °C in an ice bath.
-
Benzyl chloroformate (1.1 equivalents) is added dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
The reaction mixture is stirred at room temperature for 2-3 hours.
-
The mixture is extracted with diethyl ether to remove any unreacted benzyl chloroformate.
-
The aqueous layer is acidified to pH 2-3 with 1 M HCl, resulting in the precipitation of the product.
-
The precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford N-Cbz-L-alaninol as a white solid.
Step 3: Tosylation of N-Cbz-L-alaninol
The primary alcohol is converted to a tosylate to create a good leaving group for the subsequent nucleophilic substitution.
Materials:
-
N-Cbz-L-alaninol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM)
Procedure:
-
N-Cbz-L-alaninol (1.0 equivalent) is dissolved in anhydrous pyridine and the solution is cooled to 0 °C.
-
p-Toluenesulfonyl chloride (1.2 equivalents) is added portion-wise, and the reaction mixture is stirred at 0 °C for 4-6 hours.
-
The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is poured into ice-water and extracted with dichloromethane.
-
The combined organic layers are washed successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield N-Cbz-L-alaninol tosylate.
Step 4: Finkelstein Reaction to Form the Iodide
The tosylate is converted to the corresponding iodide to enhance its reactivity in the subsequent Grignard reaction.
Materials:
-
N-Cbz-L-alaninol tosylate
-
Sodium iodide (NaI)
-
Acetone
Procedure:
-
N-Cbz-L-alaninol tosylate (1.0 equivalent) is dissolved in acetone.
-
Sodium iodide (1.5 equivalents) is added, and the mixture is heated to reflux for 12-16 hours.
-
The reaction mixture is cooled to room temperature, and the precipitated sodium tosylate is removed by filtration.
-
The filtrate is concentrated under reduced pressure, and the residue is taken up in diethyl ether.
-
The ether solution is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give N-Cbz-2-aminopropyl iodide.
Step 5 & 6: Grignard Reaction, Cyclization, and Ozonolysis
This two-part sequence is the core of the synthesis, forming the pyrrolidine ring and setting the stereochemistry of the second methyl group.
Caption: Key steps in the formation of the pyrrolidine ring.
Materials:
-
N-Cbz-2-aminopropyl iodide
-
Allylmagnesium chloride (or bromide) in THF
-
Anhydrous diethyl ether
-
Ozone (O₃)
-
Methanol
-
Dichloromethane (DCM)
-
Dimethyl sulfide (Me₂S)
-
Sodium borohydride (NaBH₄)
Procedure:
Part A: Grignard Reaction and Cyclization
-
A solution of N-Cbz-2-aminopropyl iodide (1.0 equivalent) in anhydrous diethyl ether is added dropwise to a stirred solution of allylmagnesium chloride (2.0 equivalents) in THF at -78 °C under a nitrogen atmosphere.
-
The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The layers are separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude N-Cbz-2-allylpyrrolidine.
Part B: Ozonolysis and Reductive Cyclization
-
The crude N-Cbz-2-allylpyrrolidine is dissolved in a mixture of dichloromethane and methanol (3:1) and cooled to -78 °C.
-
Ozone is bubbled through the solution until a blue color persists.
-
The solution is purged with nitrogen to remove excess ozone.
-
Dimethyl sulfide (3.0 equivalents) is added, and the solution is allowed to warm to room temperature and stirred for 2 hours.
-
The solvent is removed under reduced pressure. The resulting crude aldehyde is dissolved in methanol and cooled to 0 °C.
-
Sodium borohydride (1.5 equivalents) is added portion-wise.
-
The reaction is stirred for 1 hour at 0 °C and then quenched by the addition of water.
-
The mixture is extracted with ethyl acetate, and the combined organic extracts are washed with brine, dried, and concentrated.
-
The product, N-Cbz-(2R,5R)-2,5-dimethylpyrrolidine, is purified by column chromatography.
Step 7: Deprotection of the N-Cbz Group
The final step involves the removal of the benzyloxycarbonyl protecting group to yield the target compound.
Materials:
-
N-Cbz-(2R,5R)-2,5-dimethylpyrrolidine
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Hydrogen gas (H₂)
Procedure:
-
N-Cbz-(2R,5R)-2,5-dimethylpyrrolidine is dissolved in methanol.
-
10% Palladium on carbon (10 wt%) is added to the solution.
-
The mixture is stirred under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).
-
The catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to afford (2R,5R)-2,5-dimethylpyrrolidine.
Safety Considerations
-
Lithium aluminum hydride (LiAlH₄): Reacts violently with water. Handle under anhydrous conditions and quench with extreme care.
-
Benzyl chloroformate (Cbz-Cl): Corrosive and lachrymatory. Handle in a well-ventilated fume hood with appropriate personal protective equipment.
-
Ozone (O₃): Toxic and a strong oxidant. Ozonolysis should be performed in a well-ventilated fume hood.
-
Grignard Reagents: Highly reactive and moisture-sensitive. All glassware must be flame-dried, and the reaction should be conducted under an inert atmosphere.
This guide provides a detailed framework for the synthesis of (2R,5R)-2,5-dimethylpyrrolidine. Researchers should consult the primary literature for further details and characterization data. Optimization of reaction conditions may be necessary depending on the scale and purity requirements of the final product.
(2S,5S)-2,5-Dimethylpyrrolidine: A Technical Guide to its Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S,5S)-2,5-Dimethylpyrrolidine is a chiral cyclic amine that serves as a valuable building block and chiral auxiliary in asymmetric synthesis. Its C2-symmetry and predictable stereochemical control have made it a staple in the synthesis of complex molecules, including pharmaceuticals. Understanding its physical properties is crucial for its effective use in laboratory and industrial settings, ensuring proper handling, reaction control, and purification. This guide provides a comprehensive overview of the core physical characteristics of (2S,5S)-2,5-dimethylpyrrolidine, supported by experimental context and synthetic protocols.
Core Physical Properties
The physical properties of (2S,5S)-2,5-dimethylpyrrolidine are summarized in the table below. These values have been compiled from various sources and represent the most consistently reported data.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₃N | [1][2][3] |
| Molecular Weight | 99.17 g/mol | [1][2] |
| Appearance | Clear, straw-colored liquid | [4] |
| Odor | Aromatic | [4] |
| Boiling Point | 105-106 °C (at 760 mmHg) | |
| Density | 0.81 g/mL (at 25 °C) | |
| Refractive Index (n₂₀/D) | 1.4299 | |
| Melting Point | Not explicitly reported, exists as a liquid at room temperature | |
| Solubility | Very soluble in water | [4] |
| CAS Number | 117968-50-0 | [1] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of (2S,5S)-2,5-dimethylpyrrolidine.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are routinely used to confirm the structure of the molecule. The chiral nature of the compound results in a specific set of chemical shifts and coupling constants that are characteristic of the (2S,5S) stereoisomer. Spectral data is available in various chemical databases.[1][5]
-
Infrared (IR) Spectroscopy: The IR spectrum of 2,5-dimethylpyrrolidine will exhibit characteristic peaks for N-H and C-N stretching, as well as C-H stretching and bending vibrations. This technique is useful for identifying the functional groups present in the molecule.[6]
Experimental Protocols
Synthesis of (2S,5S)-2,5-Dimethylpyrrolidine
An optimized synthesis for (2S,5S)-2,5-dimethylpyrrolidine has been reported starting from L-alanine.[7] Another synthetic route has been developed from a mixture of isomers of 2,5-hexanediol, utilizing (S)-α-methylbenzylamine as a chiral auxiliary to achieve an enantiomerically pure product (e.e. ≥ 97%).[8]
Below is a generalized workflow for a typical synthesis, based on the principles of these methods.
Detailed Methodological Steps (Conceptual):
-
Preparation of the Precursor: The synthesis typically begins with a readily available chiral starting material like L-alanine. The initial steps involve converting the starting material into a suitable linear precursor containing the necessary carbon framework and functional groups for cyclization. This may involve multiple chemical transformations.
-
Cyclization: The linear precursor is then subjected to a cyclization reaction to form the pyrrolidine ring. The conditions for this step are crucial to ensure the desired stereochemistry is maintained.
-
Purification: The crude product is purified using standard laboratory techniques. Given that (2S,5S)-2,5-dimethylpyrrolidine is a liquid, distillation is a common final purification step. Purity is typically assessed by gas chromatography (GC) or NMR spectroscopy.
Determination of Physical Properties
The physical properties listed in the table are determined using standard experimental procedures:
-
Boiling Point: The boiling point is measured at a specific pressure, typically atmospheric pressure (760 mmHg), using distillation apparatus. The temperature at which the liquid and vapor phases are in equilibrium is recorded.
-
Density: The density is determined by measuring the mass of a known volume of the liquid at a specific temperature, often using a pycnometer or a density meter.
-
Refractive Index: The refractive index is measured using a refractometer, which determines the extent to which light is bent as it passes through the liquid. This is a temperature-dependent measurement.
Applications in Drug Development
(2S,5S)-2,5-Dimethylpyrrolidine is a key component in the asymmetric synthesis of various pharmaceutical compounds. Its C2-symmetric structure allows for the creation of chiral environments that can direct the stereochemical outcome of a reaction, leading to the selective formation of a single enantiomer of a drug molecule. This is critically important as different enantiomers of a drug can have vastly different pharmacological activities and toxicities.
The logical relationship for its application in drug development can be visualized as follows:
Conclusion
This technical guide has provided a detailed overview of the core physical properties of (2S,5S)-2,5-dimethylpyrrolidine, a critical chiral building block in modern organic synthesis and drug discovery. The tabulated data, along with the outlined synthetic and analytical context, offers a valuable resource for researchers and professionals in the field. A thorough understanding of these properties is fundamental to the successful and safe application of this versatile compound.
References
- 1. This compound, (2S,5S)- | C6H13N | CID 6994099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. 2,5-Dimethyl-pyrrolidine [webbook.nist.gov]
- 4. This compound(3378-71-0) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 5. (2S,5S)-2,5-dimethylpyrrolidine:hydrochloride(114143-75-8) 1H NMR [m.chemicalbook.com]
- 6. This compound(3378-71-0) IR Spectrum [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. PlumX [plu.mx]
A Technical Guide to 2,5-Dimethylpyrrolidine: Properties, Synthesis, and Applications in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dimethylpyrrolidine is a chiral cyclic amine that has garnered significant attention in the fields of organic synthesis and drug development. Its C2-symmetric scaffold makes it a highly effective chiral auxiliary and ligand in a variety of asymmetric transformations, enabling the stereoselective synthesis of complex molecules. This technical guide provides a comprehensive overview of the key properties, stereoselective synthetic routes, and applications of this compound, with a focus on its utility for researchers and professionals in drug discovery.
Core Properties: CAS Numbers and Molecular Weights
The Chemical Abstracts Service (CAS) number and molecular weight of this compound vary depending on the specific stereoisomer and whether it is in its free base or salt form. It is crucial to use the correct identifier for the specific compound of interest.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound (cis/trans mixture) | 3378-71-0 | C₆H₁₃N | 99.17 |
| (2S,5S)-2,5-Dimethylpyrrolidine | 117968-50-0 | C₆H₁₃N | 99.17[1] |
| (2R,5R)-2,5-Dimethylpyrrolidine | 641767-89-9 (CID) | C₆H₁₃N | 99.17 |
| (2R,5R)-2,5-Dimethylpyrrolidine HCl | 70144-18-2 | C₆H₁₃N·HCl | 135.64[2] |
Stereoselective Synthesis of this compound
The synthesis of enantiomerically pure this compound is critical for its application as a chiral auxiliary. Several stereoselective strategies have been developed, often starting from readily available chiral precursors.
General Synthetic Workflow
The synthesis of chiral 2,5-disubstituted pyrrolidines often follows a multi-step sequence designed to control the stereochemistry at the C2 and C5 positions. A common approach involves the use of a chiral starting material from the "chiral pool" to introduce the initial stereocenters, followed by cyclization to form the pyrrolidine ring.
Experimental Protocol: Synthesis of (2S,5S)-Dimethylpyrrolidine from L-Alanine
An optimized and reproducible procedure for the synthesis of the useful chiral auxiliary (2S,5S)-2,5-dimethylpyrrolidine has been reported starting from L-alanine. The refined conditions allow for each step to be performed in high yield.
Step 1: Conversion of L-Alanine to the Corresponding Amino Alcohol
-
Methodology: This initial step involves the reduction of the carboxylic acid functionality of L-alanine.
-
Procedure: L-alanine is reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous ether solvent like tetrahydrofuran (THF). The reaction is typically carried out at reduced temperatures and then allowed to warm to room temperature. Careful quenching of the excess reducing agent is crucial.
Step 2: Protection of the Amine
-
Methodology: The amino group of the resulting amino alcohol is protected to prevent side reactions in subsequent steps.
-
Procedure: A common protecting group is the benzyloxycarbonyl (Cbz) group, introduced using benzyl chloroformate in the presence of a base, such as sodium carbonate, in a biphasic solvent system (e.g., water and an organic solvent).
Step 3: Conversion of the Alcohol to a Leaving Group
-
Methodology: The hydroxyl group is converted into a good leaving group, such as a tosylate or mesylate, to facilitate the subsequent cyclization.
-
Procedure: The protected amino alcohol is reacted with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine or triethylamine in a solvent such as dichloromethane.
Step 4: Introduction of the Second Methyl Group and Cyclization
-
Methodology: An organocuprate reagent is used to introduce the second methyl group via an SN2 reaction, which simultaneously induces cyclization to form the pyrrolidine ring.
-
Procedure: The tosylated or mesylated intermediate is treated with a lithium dimethylcuprate (Me₂CuLi) solution, prepared from methyllithium and a copper(I) salt, in an ether solvent at low temperature.
Step 5: Deprotection
-
Methodology: The protecting group on the nitrogen is removed to yield the final product.
-
Procedure: For a Cbz group, catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere is a common and effective deprotection method.
Note: The detailed experimental conditions, including specific quantities of reagents, reaction times, and purification methods, can be found in the primary literature. It is recommended to consult these sources for precise instructions.
Application in Asymmetric Synthesis: The Chiral Auxiliary Approach
C2-symmetric pyrrolidines, such as this compound, are widely used as chiral auxiliaries to control the stereochemistry of reactions involving prochiral substrates. The general principle involves the temporary attachment of the chiral auxiliary to the substrate, which then directs the approach of a reagent to one face of the molecule, leading to the formation of a new stereocenter with high diastereoselectivity.
Workflow for Asymmetric Alkylation
A prominent application of chiral pyrrolidine derivatives is in the asymmetric α-alkylation of ketones and aldehydes. The following workflow illustrates the key steps in this process.
Experimental Protocol: Asymmetric Alkylation of a Ketone
The following is a generalized protocol for the asymmetric alkylation of a ketone using a chiral this compound auxiliary.
Step 1: Formation of the Chiral Enamine
-
Methodology: The prochiral ketone is condensed with the chiral this compound to form a chiral enamine.
-
Procedure: The ketone and a slight excess of (2S,5S)-2,5-dimethylpyrrolidine are refluxed in a suitable solvent (e.g., toluene or benzene) with azeotropic removal of water, often with a catalytic amount of an acid such as p-toluenesulfonic acid. The reaction progress is monitored until the formation of the enamine is complete. The solvent is then removed under reduced pressure.
Step 2: Diastereoselective Alkylation
-
Methodology: The chiral enamine is reacted with an alkylating agent. The steric bulk of the chiral auxiliary directs the approach of the electrophile, leading to a diastereoselective alkylation.
-
Procedure: The crude enamine is dissolved in an anhydrous aprotic solvent (e.g., THF or diethyl ether) and cooled to a low temperature (e.g., -78 °C). The alkylating agent (e.g., an alkyl halide) is added, and the reaction is stirred for several hours, allowing it to slowly warm to room temperature.
Step 3: Hydrolysis of the Iminium Salt and Isolation of the Product
-
Methodology: The resulting iminium salt is hydrolyzed to release the α-alkylated ketone and the chiral auxiliary.
-
Procedure: The reaction mixture is treated with an aqueous acid solution (e.g., dilute HCl) to hydrolyze the iminium salt. The product is then extracted into an organic solvent. The organic layers are combined, washed, dried, and concentrated. The enantiomerically enriched ketone is purified by column chromatography. The chiral auxiliary can often be recovered from the aqueous layer by basification and extraction.
Conclusion
This compound is a valuable and versatile tool in asymmetric synthesis, particularly for researchers and professionals in drug development where stereochemical control is paramount. Its C2-symmetric structure provides a powerful platform for inducing chirality in a wide range of chemical transformations. The stereoselective synthesis of this compound itself is well-established, and its application as a chiral auxiliary offers a reliable method for the preparation of enantiomerically enriched compounds. This guide provides a foundational understanding of the key properties, synthesis, and applications of this compound, serving as a valuable resource for its effective utilization in the laboratory.
References
An In-depth Technical Guide to the Isomers and Stereochemistry of 2,5-Dimethylpyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isomers and stereochemistry of 2,5-dimethylpyrrolidine, a versatile chiral auxiliary and building block in organic synthesis. This document details the synthesis, separation, and characterization of its stereoisomers, presenting key data in a structured format to facilitate research and development.
Introduction to the Stereoisomers of this compound
This compound is a five-membered heterocyclic amine with two stereocenters at positions 2 and 5. This configuration gives rise to three distinct stereoisomers: a pair of enantiomers with the trans configuration and a single achiral meso compound with the cis configuration.
-
trans-2,5-Dimethylpyrrolidine: Exists as a racemic mixture of two enantiomers:
-
(2R,5R)-2,5-dimethylpyrrolidine
-
(2S,5S)-2,5-dimethylpyrrolidine
-
-
cis-2,5-Dimethylpyrrolidine: A single meso compound, (2R,5S)-2,5-dimethylpyrrolidine, which is superimposable on its mirror image.
The C₂-symmetry of the trans-enantiomers makes them particularly valuable as chiral auxiliaries in asymmetric synthesis, enabling the stereoselective formation of new chiral centers.
Physical and Spectroscopic Properties
Quantitative data for the isomers of this compound are summarized below. Data for the individual pure stereoisomers is often not explicitly reported in the literature; much of the available information pertains to a technical grade mixture of the cis and trans isomers.
| Property | cis (meso) Isomer | trans (racemic) Isomer | (2R,5R)-Isomer | (2S,5S)-Isomer | Technical Grade (93% Mixture)[1][2] |
| Molecular Formula | C₆H₁₃N | C₆H₁₃N | C₆H₁₃N | C₆H₁₃N | C₆H₁₃N |
| Molecular Weight | 99.17 g/mol | 99.17 g/mol | 99.17 g/mol | 99.17 g/mol | 99.17 g/mol |
| Boiling Point | Data not available | Data not available | Data not available | Data not available | 105-106 °C |
| Density | Data not available | Data not available | Data not available | Data not available | 0.810 g/mL at 25 °C |
| Refractive Index (n₂₀/D) | Data not available | Data not available | Data not available | Data not available | 1.4299 |
| Specific Rotation ([α]D) | 0° (achiral) | 0° (racemic) | Data not available | Data not available | Not applicable |
Spectroscopic Data
The differentiation of cis and trans isomers is readily achieved through NMR spectroscopy.
| Isomer | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| cis (meso) | Data not fully available in searched literature. | Spectra available in databases, specific shifts require targeted analysis.[3] |
| trans (racemic) | Data not fully available in searched literature. | Spectra available in databases, specific shifts require targeted analysis.[4][5] |
Thermodynamic Stability
The relative thermodynamic stabilities of the cis and trans isomers of this compound are dictated by steric strain. In substituted five-membered rings, the trans isomer is generally more stable than the cis isomer. This is because the two methyl groups in the trans configuration can both occupy pseudo-equatorial positions, minimizing steric interactions. In the cis isomer, one methyl group is forced into a pseudo-axial position, leading to greater steric strain.
While specific experimental or computational studies on the thermodynamic equilibrium of this compound isomers were not prominently found in the searched literature, analogous systems like substituted cyclopentanes and other heterocyclic rings consistently show the greater stability of the trans isomer.[6][7] For proline-containing dipeptides, the trans form is also enthalpically favored over the cis form.[8]
Synthesis of Stereoisomers
Stereocontrolled synthesis of the different isomers of this compound is crucial for their application, particularly in asymmetric catalysis where enantiopurity is paramount.
Synthesis of trans-2,5-Dimethylpyrrolidine
The enantiomerically pure trans isomers are highly sought after. Several stereoselective synthetic routes have been developed.
A well-established method for the synthesis of both (2R,5R)- and (2S,5S)-2,5-dimethylpyrrolidine starts from the corresponding enantiomers of the amino acid alanine.[1]
Caption: Schlessinger Synthesis of (2S,5S)-2,5-Dimethylpyrrolidine.
Experimental Protocol (Generalized from Schlessinger's approach): [1]
-
Reduction of Alanine: L-Alanine is reduced to the corresponding amino alcohol, L-alaninol.
-
Protection: The amino group of L-alaninol is protected, for example, as a carbamate.
-
Conversion to a Leaving Group: The hydroxyl group is converted into a good leaving group, such as a tosylate or mesylate.
-
Dimerization and Cyclization: Two molecules of the protected amino alcohol derivative are coupled and subsequently cyclized to form the pyrrolidine ring.
-
Deprotection: The protecting group is removed to yield the final (2S,5S)-2,5-dimethylpyrrolidine.
Another efficient route to enantiopure trans-2,5-dimethylpyrrolidine begins with the asymmetric reduction of 2,5-hexanedione.[1][9]
Caption: Masamune Synthesis of trans-2,5-Dimethylpyrrolidine.
Experimental Protocol (Generalized from Masamune's approach): [1][9]
-
Asymmetric Reduction: 2,5-Hexanedione is reduced using a chiral reducing agent or a biocatalyst (e.g., baker's yeast) to yield the chiral (2S,5S)- or (2R,5R)-2,5-hexanediol with high enantiomeric excess.
-
Activation of Hydroxyl Groups: The hydroxyl groups of the diol are converted into better leaving groups, typically by mesylation or tosylation, to form the corresponding dimesylate or ditosylate.
-
Cyclization: The activated diol is reacted with a source of ammonia or a primary amine (e.g., benzylamine) to effect a double nucleophilic substitution, forming the pyrrolidine ring. If a primary amine like benzylamine is used, a subsequent debenzylation step is required.
Synthesis of cis-2,5-Dimethylpyrrolidine (meso)
The cis isomer is typically synthesized from 2,5-hexanedione under conditions that favor the formation of the thermodynamically less stable product.
Experimental Protocol (General Procedure):
-
Reductive Amination: 2,5-Hexanedione is subjected to reductive amination with ammonia or an ammonia source (e.g., ammonium formate) and a reducing agent (e.g., sodium cyanoborohydride or catalytic hydrogenation). The reaction conditions can be tuned to favor the formation of the cis isomer.
Chiral Separation of trans-Enantiomers
For applications requiring high enantiopurity, the resolution of racemic trans-2,5-dimethylpyrrolidine is often necessary. This can be achieved through various chromatographic techniques.
Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for the analytical separation of volatile enantiomers like this compound.
Experimental Protocol (General Approach):
-
Column Selection: A capillary column coated with a chiral stationary phase (CSP), often a cyclodextrin derivative, is used.
-
Derivatization (Optional): To improve volatility and separation, the amine can be derivatized, for example, by acylation to form the corresponding amide.
-
Analysis: The sample is injected into the GC, and the enantiomers are separated based on their differential interactions with the CSP. The retention times of the two enantiomers will differ.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC can be used for both analytical and preparative-scale separation of the enantiomers.
Caption: General Workflow for Chiral HPLC Separation.
Experimental Protocol (General Approach): [2]
-
Direct Method:
-
Column: A chiral stationary phase (CSP) column, such as one based on a polysaccharide derivative (e.g., cellulose or amylose carbamates), is employed.
-
Mobile Phase: A non-polar mobile phase, typically a mixture of hexane and an alcohol (e.g., isopropanol or ethanol), is used.
-
-
Indirect Method:
-
Derivatization: The racemic amine is reacted with an enantiomerically pure chiral derivatizing agent (e.g., Mosher's acid chloride or a chiral isocyanate) to form a mixture of diastereomers.
-
Column: A standard achiral stationary phase (e.g., silica gel or C18) is used.
-
Separation: The resulting diastereomers have different physical properties and can be separated by standard HPLC.
-
Cleavage: The derivatizing agent is cleaved to recover the separated enantiomers.
-
Applications in Asymmetric Synthesis
The primary application of enantiomerically pure trans-2,5-dimethylpyrrolidine is as a chiral auxiliary in asymmetric synthesis. A prominent example is its use in the formation of SAMP and RAMP hydrazones for the asymmetric alkylation of ketones and aldehydes.
Caption: Workflow of SAMP/RAMP Hydrazone Mediated Asymmetric Alkylation.
This methodology allows for the highly stereoselective introduction of an alkyl group at the α-position of a carbonyl compound, a fundamental transformation in the synthesis of many natural products and pharmaceuticals.
Conclusion
The stereoisomers of this compound represent a fundamentally important class of chiral molecules. The C₂-symmetric trans-enantiomers have proven to be powerful tools in asymmetric synthesis, while the stereochemical properties of the cis-meso compound provide a useful point of comparison. A thorough understanding of the synthesis, separation, and characterization of these isomers, as detailed in this guide, is essential for their effective application in research and development, particularly in the fields of medicinal chemistry and drug discovery. The continued development of efficient and scalable stereoselective syntheses and chiral separation methods will further enhance the utility of these valuable chiral building blocks.
References
- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,5-二甲基吡咯烷(顺反异构体混合物) 93%, technical grade | Sigma-Aldrich [sigmaaldrich.com]
- 3. spectrabase.com [spectrabase.com]
- 4. spectrabase.com [spectrabase.com]
- 5. This compound, (2R,5R)- | C6H13N | CID 641767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Thermodynamic origin of cis/trans isomers of a proline-containing beta-turn model dipeptide in aqueous solution: a combined variable temperature 1H-NMR, two-dimensional 1H,1H gradient enhanced nuclear Overhauser effect spectroscopy (NOESY), one-dimensional steady-state intermolecular 13C,1H NOE, and molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Spectroscopic Analysis of 2,5-Dimethylpyrrolidine
This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for this compound. It includes tabulated spectral data, detailed experimental protocols for data acquisition, and logical diagrams to illustrate stereochemical relationships and experimental workflows, designed for professionals in research and development.
Introduction to this compound
This compound is a saturated heterocyclic organic compound with the molecular formula C₆H₁₃N.[1][2][3] Its structure consists of a five-membered pyrrolidine ring substituted with two methyl groups at the 2 and 5 positions. The presence of two stereocenters gives rise to three stereoisomers: a pair of enantiomers, (2R,5R) and (2S,5S), which are collectively known as trans-2,5-dimethylpyrrolidine, and a meso compound, (2R,5S), known as cis-2,5-dimethylpyrrolidine. These stereoisomers are diastereomeric to one another, leading to distinct differences in their NMR spectra. This compound serves as a valuable chiral auxiliary and building block in organic synthesis.[4]
References
Synthesis of 2,5-Dimethylpyrrolidine: A Two-Step Approach via Paal-Knorr Reaction and Subsequent Reduction
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,5-dimethylpyrrolidine, a valuable heterocyclic scaffold in medicinal chemistry and materials science. The synthesis is presented as a robust two-step process, commencing with the classic Paal-Knorr reaction to form the aromatic precursor, 2,5-dimethylpyrrole, followed by a catalytic hydrogenation to yield the saturated target molecule, this compound. This document details the underlying mechanisms, provides explicit experimental protocols, and presents quantitative data to facilitate the practical application of these methods in a laboratory setting.
Step 1: Paal-Knorr Synthesis of N-Substituted 2,5-Dimethylpyrroles
The Paal-Knorr synthesis is a cornerstone of heterocyclic chemistry, providing a direct and efficient method for the preparation of substituted pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia.[1][2][3] The reaction proceeds by the condensation of acetonylacetone (2,5-hexanedione) with an amine, typically under neutral or mildly acidic conditions, to form the corresponding N-substituted 2,5-dimethylpyrrole.[2]
Reaction Mechanism
The accepted mechanism for the Paal-Knorr pyrrole synthesis involves the initial nucleophilic attack of the amine on one of the carbonyl groups of the 1,4-diketone to form a hemiaminal intermediate.[4] This is followed by an intramolecular cyclization, where the nitrogen atom attacks the second carbonyl group, forming a 2,5-dihydroxytetrahydropyrrole derivative.[4] This cyclic intermediate then undergoes dehydration, eliminating two molecules of water to yield the stable aromatic pyrrole ring.[3] The ring formation is generally the rate-determining step of the reaction.[3]
Experimental Protocols
Example 1: Synthesis of 2,5-Dimethylpyrrole (R=H)
This procedure is adapted from Organic Syntheses and utilizes ammonium carbonate as the ammonia source.[5]
-
Materials:
-
Acetonylacetone (100 g, 0.88 mol)
-
Ammonium carbonate (200 g, 1.75 mol, in lumps)
-
-
Procedure:
-
In a 500-mL Erlenmeyer flask equipped with a wide-bore air-cooled reflux condenser, combine the acetonylacetone and ammonium carbonate.
-
Heat the mixture in an oil bath at 100°C until the effervescence ceases (approximately 60-90 minutes). During this time, sublimed ammonium carbonate in the condenser should be pushed back into the reaction mixture periodically.
-
Replace the air condenser with a water-cooled condenser and gently reflux the mixture for an additional 30 minutes at a bath temperature of 115°C.
-
Cool the mixture. The product will form a separate upper yellow layer. Separate this layer.
-
Extract the lower aqueous layer with chloroform (15 mL).
-
Combine the chloroform extract with the pyrrole layer and dry over anhydrous calcium chloride.
-
Purify the product by vacuum distillation. Collect the fraction at 51–53°C/8 mm Hg.
-
-
Expected Yield: 68–72 g (81–86%).[5]
Example 2: Synthesis of 2,5-Dimethyl-1-phenylpyrrole (R=Phenyl)
This microscale procedure is adapted from a protocol provided by Benchchem.[4]
-
Materials:
-
Aniline (186 mg, 2.0 mmol)
-
Hexane-2,5-dione (228 mg, 2.0 mmol)
-
Methanol (0.5 mL)
-
Concentrated Hydrochloric Acid (1 drop)
-
-
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, combine aniline, hexane-2,5-dione, and methanol.
-
Add one drop of concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux for 15 minutes.
-
After the reflux period, cool the flask in an ice bath.
-
Add 5.0 mL of 0.5 M hydrochloric acid to the cooled mixture to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture.
-
-
Expected Yield: Approximately 52% (178 mg).[4]
Data Presentation: Paal-Knorr Synthesis of 2,5-Dimethylpyrroles
The following table summarizes various conditions for the synthesis of N-substituted 2,5-dimethylpyrroles from acetonylacetone (2,5-hexanedione).
| Amine (R-NH₂) | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Ammonium Carbonate | None | Neat | 100-115 | 1.5-2 h | 81-86 | [5] |
| Aniline | Hydrochloric Acid | Methanol | Reflux | 15 min | ~52 | [4] |
| Various Primary Amines | CATAPAL 200 (Alumina) | Neat | 60 | 45 min | 68-97 | [6] |
| Aliphatic/Aromatic Amines | None | Water | 100 | 15 min - 24 h | Good to Excellent | [7] |
| Benzylamine | None | Water | 100 | 15 min | 98 | [7] |
| p-Toluidine | None | Water | 100 | 2 h | 95 | [7] |
Step 2: Catalytic Hydrogenation of 2,5-Dimethylpyrrole to this compound
The aromatic 2,5-dimethylpyrrole ring can be reduced to the corresponding saturated pyrrolidine via catalytic hydrogenation. This transformation typically employs a noble metal catalyst, such as rhodium or ruthenium, under a hydrogen atmosphere.[8] The reaction often exhibits stereoselectivity, preferentially forming the cis-isomer of this compound.[8]
Reaction Mechanism
The catalytic hydrogenation of pyrroles involves the adsorption of the aromatic ring onto the surface of the metal catalyst. Hydrogen atoms, also adsorbed on the catalyst surface, are then sequentially added across the double bonds of the pyrrole ring until it is fully saturated. The stereochemistry of the final product is influenced by the way the substrate binds to the catalyst surface.
Experimental Protocol
Example: Synthesis of cis-2,5-Dimethylpyrrolidine
This protocol is based on a reported rhodium-catalyzed hydrogenation.[8]
-
Materials:
-
2,5-Dimethylpyrrole
-
5% Rhodium on Alumina (Rh/Al₂O₃) (e.g., 7% by weight of the substrate)
-
Acetic Acid (solvent)
-
Hydrogen gas (H₂)
-
-
Procedure:
-
In a suitable high-pressure reactor, dissolve the 2,5-dimethylpyrrole in acetic acid.
-
Add the 5% Rh/Al₂O₃ catalyst to the solution.
-
Seal the reactor and purge it with hydrogen gas.
-
Pressurize the reactor with hydrogen to 3 bar.
-
Stir the reaction mixture at room temperature until hydrogen uptake ceases.
-
Once the reaction is complete, carefully vent the reactor and filter the mixture to remove the catalyst.
-
Remove the solvent under reduced pressure.
-
The resulting crude product can be purified by distillation or other appropriate chromatographic techniques.
-
-
Expected Yield: 70% (predominantly the cis-isomer).[8]
Data Presentation: Catalytic Hydrogenation of 2,5-Dimethylpyrrole
The following table summarizes conditions for the reduction of 2,5-dimethylpyrrole.
| Catalyst | Solvent | Pressure (bar) | Temperature (°C) | Yield (%) | Stereochemistry | Reference |
| 5% Rh/Al₂O₃ | Acetic Acid | 3 | Room Temp. | 70 | cis | [8] |
| Rhodium | Various | - | - | High | - | [9] |
| Ruthenium | Various | - | - | High | - | [9] |
Overall Synthesis Workflow
The complete synthesis of this compound from acetonylacetone is a two-stage process involving pyrrole formation followed by hydrogenation.
Conclusion
The synthesis of this compound is effectively achieved through a reliable two-step sequence. The initial Paal-Knorr reaction of acetonylacetone provides a versatile and high-yielding route to a variety of N-substituted 2,5-dimethylpyrroles. Subsequent catalytic hydrogenation of the pyrrole ring, typically with a rhodium catalyst, affords the desired this compound, often with high cis-diastereoselectivity. The detailed protocols and compiled data in this guide offer a practical framework for the successful synthesis of this important heterocyclic compound for applications in research and development.
References
- 1. rgmcet.edu.in [rgmcet.edu.in]
- 2. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Separation of Cis and Trans Isomers of 2,5-Dimethylpyrrolidine
For Researchers, Scientists, and Drug Development Professionals
The separation of the cis and trans diastereomers of 2,5-dimethylpyrrolidine is a critical step in various research and development applications, particularly in the synthesis of chiral ligands, catalysts, and pharmaceuticals where stereochemistry dictates biological activity and chemical efficiency. This technical guide provides a comprehensive overview of the methodologies for separating these isomers, complete with experimental protocols, quantitative data, and logical workflows.
Physicochemical Properties of this compound Isomers
A thorough understanding of the distinct physical properties of the cis and trans isomers is fundamental to selecting and optimizing a separation strategy. While data for the individual isomers is scarce, the properties of the commercially available mixture provide a baseline.
| Property | Value (Mixture of Cis and Trans) | Reference |
| Boiling Point | 105-106 °C | [1][2] |
| Density | 0.81 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.4299 | [1] |
| Molecular Weight | 99.17 g/mol | [1] |
| CAS Number | 3378-71-0 | [1] |
The key to separating these diastereomers lies in exploiting the subtle differences in their physical and chemical properties that arise from their different spatial arrangements.
Separation Methodologies
The primary methods for separating the cis and trans isomers of this compound are fractional distillation, preparative gas chromatography, and fractional crystallization of diastereomeric salts. The choice of method depends on the scale of the separation, required purity, and available equipment.
Fractional Distillation
Experimental Protocol (General Procedure):
A high-efficiency fractional distillation column (e.g., a Vigreux or packed column) is required.
-
Apparatus Setup: Assemble the fractional distillation apparatus, ensuring all joints are well-sealed. The column should be insulated to maintain a proper temperature gradient.
-
Charging the Flask: Charge the distillation flask with the mixture of cis and trans this compound.
-
Heating and Reflux: Heat the flask to establish a steady reflux. A high reflux ratio should be maintained to ensure maximum separation efficiency.
-
Distillate Collection: Slowly collect the distillate, monitoring the head temperature. The lower-boiling point isomer will distill first.
-
Fraction Analysis: Analyze the collected fractions using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the isomeric ratio.
Logical Workflow for Fractional Distillation:
Caption: Workflow for separating cis and trans isomers via fractional distillation.
Preparative Gas Chromatography (Prep GC)
Preparative Gas Chromatography is a powerful technique for separating and purifying volatile compounds. The separation is based on the differential partitioning of the isomers between a stationary phase and a mobile gas phase. For 2,5-disubstituted pyrrolidines, it has been noted that the trans isomer often has a longer retention time and elutes after the cis isomer.
Experimental Protocol (General Procedure):
-
Instrument and Column: Utilize a preparative gas chromatograph equipped with a suitable column (e.g., a packed or high-capacity capillary column with a polar stationary phase).
-
Injection: Inject a small volume of the isomeric mixture onto the column.
-
Temperature Program: Employ a temperature program that provides optimal resolution between the cis and trans isomer peaks.
-
Collection: Use a collection system to trap the eluting isomers as they exit the detector.
-
Purity Analysis: Analyze the collected fractions to confirm their isomeric purity.
Logical Workflow for Preparative Gas Chromatography:
Caption: Workflow for the separation of isomers using preparative GC.
Fractional Crystallization of Diastereomeric Salts
This classical resolution method involves reacting the racemic mixture of cis and trans-2,5-dimethylpyrrolidine (which are themselves enantiomeric pairs, dl-cis and dl-trans) with a single enantiomer of a chiral resolving agent, typically a chiral acid such as tartaric acid. This reaction forms diastereomeric salts, which have different solubilities and can be separated by fractional crystallization.
Experimental Protocol (Conceptual):
-
Salt Formation: Dissolve the mixture of this compound isomers in a suitable solvent (e.g., ethanol or methanol). Add an equimolar amount of an enantiomerically pure chiral acid (e.g., L-(+)-tartaric acid).
-
Crystallization: Allow the solution to cool slowly to induce crystallization. The diastereomeric salt with the lower solubility will crystallize out first.
-
Isolation: Isolate the crystals by filtration.
-
Recrystallization: Recrystallize the solid from a fresh portion of the solvent to improve diastereomeric purity.
-
Liberation of the Free Amine: Treat the purified diastereomeric salt with a base (e.g., NaOH) to liberate the free this compound isomer.
-
Extraction and Purification: Extract the free amine with an organic solvent, dry the organic layer, and remove the solvent to obtain the pure isomer.
Signaling Pathway for Diastereomeric Salt Formation and Separation:
Caption: Pathway for isomer separation via diastereomeric salt crystallization.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for distinguishing between the cis and trans isomers of this compound. The different spatial orientations of the methyl groups lead to distinct chemical shifts in both ¹H and ¹³C NMR spectra.
¹³C NMR Data:
| Isomer | C2/C5 Chemical Shift (ppm) | C3/C4 Chemical Shift (ppm) | Methyl Carbon Chemical Shift (ppm) | Reference |
| Cis | - | - | - | [3] |
| Trans | - | - | - | [3][4][5] |
Note: Specific chemical shift values from open literature are not consistently available and can vary with the solvent and instrument frequency. The provided references contain spectral data for these isomers.
Conclusion
The separation of cis and trans isomers of this compound can be achieved through several established techniques. Fractional distillation is a viable option if a sufficient difference in boiling points exists. Preparative gas chromatography offers high resolution for volatile compounds. For a more classical and potentially scalable approach, fractional crystallization of diastereomeric salts provides an effective means of separation. The identity and purity of the separated isomers should be confirmed using spectroscopic methods, primarily NMR. The choice of the most suitable method will be dictated by the specific requirements of the research or development project, including the desired scale, purity, and available resources.
References
- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing the Stability of Nicotine via Crystallization Using Enantiopure Tartaric Acid Salt Formers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 4. Stereoselective synthesis and stereochemical determination of 2,5-dialkylpyrrolidines and 2,6-dialkylpiperidines | Semantic Scholar [semanticscholar.org]
- 5. US4874473A - Separation of diastereomers by extractive distillation - Google Patents [patents.google.com]
Commercial Suppliers and Synthetic Applications of (2R,5R)-2,5-dimethylpyrrolidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(2R,5R)-2,5-dimethylpyrrolidine is a C2-symmetric chiral amine that serves as a versatile building block and chiral auxiliary in asymmetric synthesis. Its rigid, well-defined stereochemical structure makes it highly effective in controlling the stereochemical outcome of a wide range of chemical transformations, rendering it a valuable tool in the synthesis of enantiomerically pure pharmaceuticals and other complex chiral molecules. This technical guide provides an in-depth overview of the commercial availability of (2R,5R)-2,5-dimethylpyrrolidine and its hydrochloride salt, alongside a detailed experimental protocol for a key synthetic application.
Commercial Availability
A number of chemical suppliers offer (2R,5R)-2,5-dimethylpyrrolidine and its more stable hydrochloride salt. The availability, purity, and pricing can vary between suppliers. Below is a comparative summary of offerings from several prominent vendors. Researchers are advised to consult the suppliers' websites for the most current information and to request quotes for bulk quantities.
| Supplier | Product Name | CAS Number | Purity | Available Quantities | Price (USD) |
| Santa Cruz Biotechnology | (-)-(2R,5R)-2,5-Dimethylpyrrolidine, Hydrochloride, 90% (contains meso-isomer) | 70144-18-2 | 90% | Contact for details | Contact for details |
| (2R,5R)-(-)-trans-2,5-Dimethylpyrrolidine | 62617-70-3 | ≥97% | Contact for details | Contact for details | |
| AChemBlock | (2R,5R)-2,5-dimethylpyrrolidine hydrochloride | 70144-18-2 | 97% | Contact for details | Contact for details |
| Aladdin Scientific | 2,5-dimethylpyrrolidine;hydrochloride | 70144-18-2 | ≥97% | 1g | $288.90[1] |
| Biosynth | (2R,5R)-2,5-Dimethylpyrrolidine HCl ee | 70144-18-2 | Not specified | Contact for details | Contact for details |
| Sunway Pharm Ltd. | (2R,5R)-2,5-Dimethylpyrrolidine | 62617-70-3 | Not specified | Contact for details | Contact for details |
Key Synthetic Application: Asymmetric Alkylation of Ketones
(2R,5R)-2,5-dimethylpyrrolidine is widely employed as a chiral auxiliary in the asymmetric alkylation of ketones, a fundamental carbon-carbon bond-forming reaction. The process typically involves the formation of a chiral enamine from the ketone and the pyrrolidine auxiliary, followed by diastereoselective alkylation and subsequent hydrolysis to afford the α-alkylated ketone in high enantiomeric excess.
Experimental Protocol: Asymmetric Alkylation of Cyclohexanone
This protocol is a representative example of the use of a chiral pyrrolidine derivative in asymmetric alkylation.
Step 1: Formation of the Chiral Enamine
-
To a solution of cyclohexanone (1.0 equivalent) in anhydrous toluene (5 mL per mmol of cyclohexanone) in a round-bottom flask equipped with a Dean-Stark apparatus, add (2R,5R)-2,5-dimethylpyrrolidine (1.2 equivalents).
-
Add a catalytic amount of p-toluenesulfonic acid (0.02 equivalents).
-
Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude chiral enamine, which is used in the next step without further purification.
Step 2: Diastereoselective Alkylation
-
Dissolve the crude enamine in anhydrous tetrahydrofuran (THF) (10 mL per mmol of enamine) under an inert atmosphere (argon or nitrogen) and cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of the alkylating agent (e.g., methyl iodide, 1.5 equivalents) in anhydrous THF to the enamine solution.
-
Stir the reaction mixture at -78 °C for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Step 3: Hydrolysis to the α-Alkylated Ketone
-
Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and stir for an additional 1-2 hours to ensure complete hydrolysis of the iminium salt.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the enantiomerically enriched (R)-2-methylcyclohexanone.
Logical Workflow and Pathway Diagrams
The following diagrams illustrate the key processes involved in the selection of a commercial supplier and the chemical pathway for the asymmetric alkylation of cyclohexanone.
References
The Genesis of a C₂-Symmetric Scaffold: A Technical History of 2,5-Dimethylpyrrolidine
For Immediate Release
A comprehensive technical guide detailing the discovery, synthesis, and historical development of 2,5-dimethylpyrrolidine has been compiled for researchers, scientists, and professionals in drug development. This whitepaper traces the journey of this C₂-symmetric scaffold from its theoretical precursors in the late 19th century to its modern applications as a valuable chiral auxiliary and building block in medicinal chemistry.
The story of this compound begins with the foundational work on its aromatic precursor, 2,5-dimethylpyrrole. The Paal-Knorr synthesis, first reported independently by German chemists Carl Paal and Ludwig Knorr around 1884, provided a straightforward method for the synthesis of pyrrole derivatives from 1,4-dicarbonyl compounds.[1][2][3] This reaction, involving the condensation of acetonylacetone (2,5-hexanedione) with ammonia or a primary amine, laid the essential groundwork for accessing the 2,5-dimethyl-substituted pyrrole ring system.[1][2][3] The subsequent challenge was the saturation of this aromatic ring to yield the desired pyrrolidine.
Early methods for the reduction of pyrroles to pyrrolidines were explored, with catalytic hydrogenation being a common approach. The transformation of 2,5-dimethylpyrrole to this compound marked the formal synthesis of this saturated heterocycle, providing a racemic mixture of its cis and trans isomers.
The true value of this compound in synthetic chemistry, particularly in the realm of asymmetric synthesis, was unlocked with the development of methods to isolate or selectively synthesize its enantiomerically pure forms. The C₂-symmetry of the trans isomers, (2R,5R)- and (2S,5S)-2,5-dimethylpyrrolidine, made them highly effective chiral auxiliaries. These enantiomers have been instrumental in guiding the stereochemical outcome of a wide array of chemical transformations.
Several key researchers have made significant contributions to the stereoselective synthesis of this compound. The group of Schlessinger developed a notable asymmetric synthesis starting from the readily available chiral pool amino acid, alanine.[4] Another pivotal approach was developed by Masamune and his team, who employed an enantioselective reduction of 2,5-hexanedione using baker's yeast to produce a chiral diol, which was then converted to the desired (2R,5R)- or (2S,5S)-2,5-dimethylpyrrolidine.[4] K. E. Harding and S. R. Burks reported a method for the synthesis of trans-2,5-dimethylpyrrolidine through an intramolecular amidomercuration reaction.[5]
The pyrrolidine scaffold is a prevalent motif in a vast number of natural products and pharmacologically active compounds.[4] While specific blockbuster drugs containing the this compound moiety are not widely documented, its role as a chiral auxiliary and a structural component in the synthesis of more complex molecules for drug discovery is well-established. Its derivatives have been investigated for a range of biological activities, highlighting the importance of this fundamental heterocyclic structure in medicinal chemistry.
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₃N | [6][7] |
| Molecular Weight | 99.17 g/mol | [6][7] |
| Boiling Point | 105-106 °C | [Sigma-Aldrich] |
| Density | 0.81 g/mL at 25 °C | [Sigma-Aldrich] |
| Refractive Index | n20/D 1.4299 | [Sigma-Aldrich] |
| CAS Number | 3378-71-0 (mixture of cis/trans) | [6] |
| 62617-70-3 ((2R,5R)-isomer) | [8] | |
| 117968-50-0 ((2S,5S)-isomer) | [7] |
Key Synthetic Pathways
The following diagrams illustrate the logical flow of two historically significant synthetic routes to this compound.
Experimental Protocols
Paal-Knorr Synthesis of 2,5-Dimethylpyrrole
This protocol is adapted from the general procedure for the Paal-Knorr synthesis.
-
Materials: Acetonylacetone (2,5-hexanedione), ammonium carbonate, chloroform.
-
Procedure:
-
In a 500 mL Erlenmeyer flask equipped with a reflux condenser, place 100 g (0.88 mole) of acetonylacetone and 200 g (1.75 moles) of ammonium carbonate.[9]
-
Heat the mixture in an oil bath at 100 °C until effervescence ceases (approximately 60-90 minutes).[9]
-
Replace the air-cooled condenser with a water-cooled condenser and reflux the mixture gently at a bath temperature of 115 °C for an additional 30 minutes.[9]
-
Cool the mixture. The upper, yellow layer of 2,5-dimethylpyrrole is separated.
-
The lower aqueous layer is extracted with a small volume of chloroform, and the extract is combined with the crude pyrrole.
-
The combined product is dried over anhydrous calcium chloride.
-
Purification is achieved by distillation under reduced pressure to yield pure 2,5-dimethylpyrrole.
-
Asymmetric Synthesis of (2S,5S)-2,5-Dimethylpyrrolidine (Masamune's Method Outline)
This protocol outlines the key steps of the synthesis developed by Masamune and coworkers.
-
Step 1: Enantioselective Reduction of 2,5-Hexanedione
-
Step 2: Activation of the Diol
-
The resulting chiral diol is activated by converting the hydroxyl groups into good leaving groups. This is typically achieved by mesylation (reaction with methanesulfonyl chloride) to form the corresponding bis-methanesulfonate.
-
-
Step 3: Cyclization
-
The bis-methanesulfonate is then reacted with a primary amine, such as benzylamine. This proceeds via two consecutive nucleophilic substitution reactions, where the amine displaces the mesylate groups to form the N-benzyl protected pyrrolidine ring.
-
-
Step 4: Deprotection
-
The final step involves the removal of the benzyl protecting group from the nitrogen atom. This is commonly accomplished through catalytic hydrogenolysis to afford the final product, (2S,5S)-2,5-dimethylpyrrolidine.
-
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. rgmcet.edu.in [rgmcet.edu.in]
- 4. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound | C6H13N | CID 96034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound, (2S,5S)- | C6H13N | CID 6994099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound, (2R,5R)- | C6H13N | CID 641767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
An In-Depth Technical Guide to the Resolution of Racemic 2,5-Dimethylpyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies for the resolution of racemic 2,5-dimethylpyrrolidine, a critical chiral building block in pharmaceutical and materials science. The focus is on the classical method of diastereomeric salt formation, a robust and scalable technique for separating enantiomers. This document details the selection of resolving agents, experimental protocols for salt formation and crystallization, and the subsequent liberation of the enantiomerically pure amine. Quantitative data from representative resolution procedures are summarized, and key experimental workflows are visualized to facilitate practical implementation in a laboratory setting.
Introduction
This compound is a chiral diamine that exists as three stereoisomers: (2R,5R)-(-)-trans, (2S,5S)-(+)-trans, and the achiral cis-meso compound. The trans-enantiomers are of significant interest as precursors for catalysts, chiral auxiliaries, and pharmacologically active compounds. As chemical synthesis often yields a racemic mixture of the trans-enantiomers, their separation is a crucial step to access the desired stereoisomer. While asymmetric synthesis routes have been developed, classical resolution via diastereomeric salt formation remains a widely used and economically viable method, particularly for large-scale production.[1]
The principle of this method relies on the reaction of the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent. This reaction forms a pair of diastereomeric salts with different physical properties, most notably solubility.[2] This difference in solubility allows for the separation of the less soluble diastereomeric salt through fractional crystallization. The desired enantiomer of the amine can then be recovered from the isolated salt.
Chiral Resolving Agents for Amines
A variety of chiral acids are commercially available and have been successfully employed for the resolution of racemic amines. The choice of the resolving agent is critical and often determined empirically. Common resolving agents include:
-
Tartaric Acid and its Derivatives: L-(+)-Tartaric acid and D-(-)-tartaric acid are cost-effective and widely used.[3] Their derivatives, such as O,O'-dibenzoyl-D-tartaric acid (DBTA) and O,O'-di-p-toluoyl-D-tartaric acid (DPTTA), often provide better crystallinity and selectivity in the diastereomeric salt formation.[4][5]
-
Mandelic Acid: (R)-(-)-Mandelic acid and (S)-(+)-mandelic acid are effective resolving agents for a range of amines.[6][7]
-
Camphorsulfonic Acid: (1R)-(-)-10-Camphorsulfonic acid and (1S)-(+)-10-camphorsulfonic acid are strong acids that can form stable salts.
Experimental Protocols
General Protocol for Diastereomeric Salt Resolution
-
Salt Formation:
-
Dissolve one equivalent of the racemic trans-2,5-dimethylpyrrolidine in a suitable solvent (e.g., methanol, ethanol, or a mixture with water).
-
In a separate flask, dissolve 0.5 to 1.0 equivalents of the chosen chiral resolving agent (e.g., L-(+)-tartaric acid) in the same solvent, heating gently if necessary.
-
Slowly add the resolving agent solution to the amine solution with stirring.
-
Stir the mixture at room temperature or an elevated temperature for a period to allow for complete salt formation.
-
-
Fractional Crystallization:
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to induce crystallization of the less soluble diastereomeric salt.
-
The crystallization process can be initiated by seeding with a small crystal of the desired diastereomeric salt if available.
-
Collect the precipitated crystals by filtration and wash them with a small amount of the cold solvent.
-
-
Purification of the Diastereomeric Salt:
-
The enantiomeric purity of the crystallized salt can be enhanced by one or more recrystallizations from a suitable solvent.
-
-
Liberation of the Free Amine:
-
Dissolve the purified diastereomeric salt in water.
-
Add a strong base (e.g., aqueous NaOH or KOH) to deprotonate the amine and break the salt.
-
Extract the liberated amine into an organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Remove the solvent under reduced pressure to obtain the enantiomerically enriched this compound.
-
-
Analysis:
-
Determine the yield of the resolved enantiomer.
-
Measure the enantiomeric excess (ee%) of the product using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC), or by converting the amine to a diastereomeric derivative (e.g., an amide with a chiral carboxylic acid) and analyzing by standard chromatographic or spectroscopic methods.
-
Quantitative Data
Specific quantitative data for the resolution of racemic this compound is scarce in the literature. However, data from the resolution of a structurally related compound, trans-4-[5-(4-alkoxyphenyl)-2,5-dimethylpyrrolidine-1-oxyl-2-yl]benzoic acid, using (R)- or (S)-1-phenylethylamine as the resolving agent provides valuable insight.[8]
Table 1: Summary of Resolution Data for a this compound Derivative[8]
| Resolving Agent | Molar Equivalents of Resolving Agent | Number of Recrystallizations | Enantiomeric Excess (ee%) | Overall Recovery (%) |
| (R)-1-phenylethylamine | 6 | 1-2 | 75-92 | 11-27 |
| (S)-1-phenylethylamine | 6 | 1-2 | 75-92 | 11-27 |
Note: The data presented is for a derivative of this compound and should be used as a general reference.
Visualizations
Logical Workflow for Diastereomeric Salt Resolution
References
- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 3. quora.com [quora.com]
- 4. Dibenzoyl-L-Tartaric Acid: Applications in Chiral Resolution and its Production by Continuous Method_Chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. US7960582B2 - Process for the preparation and resolution of mandelic acid derivatives - Google Patents [patents.google.com]
- 7. US4259521A - Process for resolving DL-mandelic acid - Google Patents [patents.google.com]
- 8. Partial resolution of racemic trans-4-[5-(4-alkoxyphenyl)-2,5-dimethylpyrrolidine-1-oxyl-2-yl]benzoic acids by the diastereomer method with (R)- or (S)-1-phenylethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2,5-Dimethylpyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety and handling precautions for 2,5-dimethylpyrrolidine, a versatile building block in pharmaceutical and chemical synthesis. Given its hazardous properties, a thorough understanding of its characteristics and the implementation of rigorous safety protocols are paramount for all personnel involved in its use. This guide consolidates critical safety data, outlines detailed experimental protocols for hazard assessment, and provides visual workflows for key safety procedures to ensure a safe laboratory environment.
Chemical and Physical Properties
A foundational aspect of safe handling is a clear understanding of the physical and chemical properties of this compound. These properties influence its behavior under various laboratory conditions and are critical for designing appropriate storage, handling, and emergency response procedures.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₃N | [1] |
| Molecular Weight | 99.17 g/mol | [1] |
| CAS Number | 3378-71-0 | [1] |
| Appearance | Clear straw colored liquid | [2] |
| Boiling Point | 105-106 °C | [1] |
| Density | 0.81 g/mL at 25 °C | [1] |
| Flash Point | 7 °C (44.6 °F) | [1][2][3] |
| Refractive Index | n20/D 1.4299 | [1] |
Hazard Identification and Classification
This compound is classified as a hazardous substance due to its flammability and corrosive nature. It is essential to be fully aware of its hazard classifications to implement appropriate safety measures.[3]
| Hazard Class | Category | GHS Hazard Statement |
| Flammable Liquids | 2 | H225: Highly flammable liquid and vapor |
| Skin Corrosion/Irritation | 1C | H314: Causes severe skin burns and eye damage[3] |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage[3] |
| Specific target organ toxicity — Single exposure | 3 | H335: May cause respiratory irritation[3] |
Hazard Pictograms:
Personal Protective Equipment (PPE)
A robust PPE program is the first line of defense against exposure to this compound. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
PPE Selection Workflow
The following diagram illustrates a logical workflow for selecting the appropriate level of personal protective equipment when handling this compound.
Caption: PPE selection workflow for this compound.
Recommended PPE
-
Eye and Face Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][3] A face shield should also be worn where there is a risk of splashing.
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[2][3] Nitrile or butyl rubber gloves are recommended. Regularly inspect gloves for signs of degradation or permeation.
-
Body Protection: A flame-resistant lab coat or a chemical-resistant apron should be worn.[3]
-
Respiratory Protection: A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use.[2][3] In general, handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]
Handling and Storage
Proper handling and storage procedures are critical to prevent accidents and maintain the integrity of the chemical.
-
Handling:
-
Storage:
Emergency Procedures
In the event of an emergency, a swift and appropriate response is crucial to mitigate harm.
First Aid Measures
The following diagram outlines the initial first aid steps to be taken in case of exposure to this compound.
Caption: First aid procedures for this compound exposure.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.[2][4]
-
Skin Contact: Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[2][4]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[2][4]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[2][4]
Firefighting Measures
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3] For large fires, use water spray, fog, or alcohol-resistant foam.[2] Water may be ineffective and can spread the fire as the material is lighter than water.[2]
-
Firefighting Instructions: As in any fire, wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[2][3] Vapors are heavier than air and may travel to a source of ignition and flash back.[2] Containers may explode in the heat of a fire.[2] Use water spray to keep fire-exposed containers cool.[2]
Accidental Release Measures
The following workflow provides a systematic approach to managing a spill of this compound.
Caption: Spill response workflow for this compound.
-
Personal Precautions: Use proper personal protective equipment as indicated in Section 3.[2]
-
Environmental Precautions: Prevent runoff from entering storm sewers and ditches.[2]
-
Methods for Cleaning Up: Absorb the spill with inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.[2][3] Use a spark-proof tool.[2] Provide ventilation.[2]
Experimental Protocols for Hazard Assessment
While specific experimental data for this compound is not always publicly available, standardized testing protocols are used to determine the hazards of such chemicals. The following are representative methodologies.
Representative Protocol: Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)
This test is designed to assess the potential of a substance to cause irreversible (corrosion) or reversible (irritation) skin damage.[4][5]
-
Principle: A single dose of the test substance is applied to a small area of the skin of an animal, typically an albino rabbit.[4][6] Untreated skin serves as a control.[4][6]
-
Methodology:
-
Animal Selection: Healthy, young adult albino rabbits are used.[4]
-
Dose Application: Approximately 0.5 mL (if liquid) or 0.5 g (if solid) of the test substance is applied to a small patch of shaved skin (about 6 cm²).[4] The patch is then covered with a gauze dressing.
-
Exposure Period: The standard exposure period is 4 hours.[4]
-
Observation: After the exposure period, the dressing and any residual test substance are removed. The skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 60 minutes, 24, 48, and 72 hours after patch removal).[5] Observations may continue for up to 14 days to assess the reversibility of any effects.[4]
-
Scoring: The severity of the skin reactions is scored according to a standardized grading system.
-
-
Interpretation of Results: The scores for erythema and edema are used to classify the substance as corrosive, irritant, or non-irritant according to the criteria outlined in the GHS. If a corrosive effect is observed at any point, the test is terminated immediately.[5]
Representative Protocol: Chemical Protective Clothing Permeation (Based on ASTM F739)
This protocol is used to determine the resistance of protective clothing materials to permeation by a hazardous chemical.[7]
-
Principle: A sample of the protective clothing material is placed in a permeation test cell, separating a challenge liquid (the hazardous chemical) from a collection medium (a gas or liquid). The collection medium is then analyzed over time for the presence of the challenge chemical.
-
Methodology:
-
Test Cell: A two-chambered cell is used. The protective material sample forms a barrier between the two chambers.
-
Challenge and Collection: The challenge chemical is introduced into one chamber, in direct contact with the outer surface of the material. A collection medium (e.g., air, nitrogen, or water) is circulated through the other chamber, in contact with the inner surface of the material.
-
Sampling and Analysis: The collection medium is continuously or periodically sampled and analyzed using a sensitive analytical technique (e.g., gas chromatography, mass spectrometry) to detect the presence of the challenge chemical.
-
Data Collection: The key parameters measured are the breakthrough detection time (the time from initial contact until the chemical is first detected in the collection medium) and the steady-state permeation rate (the constant rate at which the chemical permeates the material).[7]
-
-
Interpretation of Results: The breakthrough time and permeation rate are used to evaluate the effectiveness of the protective material as a barrier to the specific chemical. Longer breakthrough times and lower permeation rates indicate better protection.[8]
Stability and Reactivity
-
Chemical Stability: Stable under normal conditions.[3]
-
Conditions to Avoid: Heat, flames, sparks, and other sources of ignition.[2]
-
Incompatible Materials: Strong oxidizing agents and strong acids.[3]
-
Hazardous Decomposition Products: During a fire, irritating and highly toxic gases such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2) may be generated by thermal decomposition or combustion.[3]
-
Hazardous Polymerization: No information available, but not expected to occur.[3]
Toxicological Information
The toxicological properties of this compound have not been fully investigated.[2][4] However, based on its classification, it is known to cause severe skin burns and eye damage, and may cause respiratory irritation.[3] Ingestion may cause gastrointestinal irritation with nausea, vomiting, and diarrhea, and large amounts may lead to central nervous system depression.[2][4] Inhalation may cause respiratory tract irritation, dizziness, or suffocation.[2][4]
Conclusion
This compound is a valuable chemical intermediate, but its hazardous properties necessitate strict adherence to safety protocols. A comprehensive understanding of its physical and chemical properties, hazards, and appropriate handling procedures is essential for all personnel. By implementing the guidelines outlined in this technical guide, including the consistent use of appropriate personal protective equipment, proper storage and handling techniques, and thorough emergency preparedness, researchers and drug development professionals can mitigate the risks associated with this compound and maintain a safe working environment. Continuous review and updating of safety procedures in light of new information are also crucial components of a robust laboratory safety program.
References
- 1. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 2. Guide for Chemical Spill Response - American Chemical Society [acs.org]
- 3. youtube.com [youtube.com]
- 4. oecd.org [oecd.org]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. oecd.org [oecd.org]
- 7. standardsafety.com [standardsafety.com]
- 8. standards.iteh.ai [standards.iteh.ai]
Synthesis of 2,5-Dimethylpyrrolidine: A Technical Guide to Starting Materials and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dimethylpyrrolidine is a pivotal structural motif in a diverse array of biologically active compounds, chiral auxiliaries, and ligands for asymmetric catalysis. Its stereochemistry plays a crucial role in determining the efficacy and selectivity of these molecules. This technical guide provides an in-depth overview of the primary starting materials and synthetic strategies for the preparation of this compound, with a focus on methodologies that are of practical interest to researchers in academia and the pharmaceutical industry. This document summarizes key quantitative data in tabular format, presents detailed experimental protocols for seminal synthetic routes, and visualizes reaction workflows for enhanced comprehension.
Core Synthetic Strategies and Starting Materials
The synthesis of this compound can be broadly categorized into two main approaches: classical methods that yield racemic or diastereomeric mixtures, and stereoselective methods that provide access to specific enantiomers or diastereomers. The choice of starting material is intrinsically linked to the desired stereochemical outcome and the overall synthetic strategy.
Paal-Knorr Synthesis followed by Hydrogenation
A cornerstone in pyrrole synthesis, the Paal-Knorr reaction offers a straightforward route to 2,5-dimethylpyrrole, which can be subsequently hydrogenated to afford this compound. This two-step sequence is a robust and scalable method for obtaining the pyrrolidine ring system.
Starting Material: 2,5-Hexanedione (Acetonylacetone)
Reaction Overview: The synthesis commences with the condensation of 2,5-hexanedione with a primary amine or ammonia source to form 2,5-dimethylpyrrole. This intermediate is then subjected to catalytic hydrogenation to yield the saturated pyrrolidine ring.
Caption: Paal-Knorr synthesis and subsequent hydrogenation workflow.
Quantitative Data for Paal-Knorr Synthesis of N-Substituted 2,5-Dimethylpyrroles
| Amine | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Aniline | HCl (1 drop) | Methanol | Reflux | 15 min | ~52 | [1] |
| Various primary amines | None | Water | 100 | 15 min - 2h | Good to Excellent | [2] |
| Aniline | Graphene Oxide | Toluene | 110 | 3h | High | [2] |
Quantitative Data for Catalytic Hydrogenation of 2,5-Dimethylpyrrole Derivatives
| Substrate | Catalyst | Solvent | Pressure (bar) | Temperature (°C) | Conversion/Selectivity | Reference |
| 1-Methyl-2-pyrroleethanol | Rh/C | Non-acidic | 6 | Room Temp | High Conversion & Selectivity | [3] |
| 1-Methyl-2-pyrroleethanol | Pd/C | Solvent mixtures | 6 | 80 | High Conversion & Selectivity | [3] |
| Methyl 1-methyl-2-pyrroleacetate | Rh and Ru catalysts | Non-acidic | - | - | High Conversion & Selectivity | [3] |
Experimental Protocol: Paal-Knorr Synthesis of 2,5-Dimethyl-1-phenylpyrrole [1]
-
In a round-bottom flask equipped with a reflux condenser, combine aniline (186 mg, 2.0 mmol), 2,5-hexanedione (228 mg, 2.0 mmol), and methanol (0.5 mL).
-
Add one drop of concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux for 15 minutes.
-
After the reflux period, cool the flask in an ice bath.
-
Add 5.0 mL of 0.5 M hydrochloric acid to the cooled mixture to precipitate the product.
-
Collect the crystals by vacuum filtration.
-
Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to yield pure 2,5-dimethyl-1-phenyl-1H-pyrrole. The expected yield is approximately 52% (178 mg).
Experimental Protocol: Catalytic Hydrogenation of 1-Methyl-2-pyrroleethanol [3]
Note: The reference provides general conditions; specific substrate and catalyst amounts would be determined based on the scale of the reaction.
-
Charge a high-pressure reactor with 1-methyl-2-pyrroleethanol and a suitable non-acidic solvent.
-
Add a catalytic amount of a supported noble metal catalyst (e.g., 5% Rh/C).
-
Seal the reactor and purge with an inert gas, followed by hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 6 bar).
-
Stir the reaction mixture at the specified temperature (e.g., room temperature or 80°C) until the reaction is complete (monitored by techniques like GC or TLC).
-
After completion, carefully vent the hydrogen and purge the reactor with an inert gas.
-
Filter the reaction mixture to remove the catalyst.
-
Remove the solvent under reduced pressure to obtain the crude 1-methyl-2-pyrrolidineethanol, which can be further purified if necessary.
Reductive Amination
Reductive amination provides a more direct route to this compound from 2,5-hexanedione, by combining the condensation and reduction steps in a single pot.
Starting Material: 2,5-Hexanedione
Reaction Overview: 2,5-Hexanedione reacts with an amine in the presence of a reducing agent to directly form the corresponding this compound.
Caption: General workflow for reductive amination.
Quantitative Data for Reductive Amination
| Diketone | Amine | Reducing Agent | Catalyst | Solvent | Conditions | Yield (%) | Reference |
| 1,4-Diketones | Primary Amines | H₂ | Reductive Aminase | Buffer | - | High Conversion | |
| Furanic Aldehydes | Primary Amines | H₂ | CuAlOx | Methanol | 80-120°C, 10 bar | Good to Excellent | [4] |
Experimental Protocol: Biocatalytic Reductive Amination of a 1,4-Diketone
Note: This is a general protocol for a biocatalytic process and would require specific enzymes and optimization.
-
Prepare a buffered aqueous solution containing the 1,4-diketone substrate.
-
Add the desired amine donor.
-
Introduce the transaminase and reductive aminase enzymes. A cofactor regeneration system (e.g., using glucose dehydrogenase and glucose) is often necessary for the reductive aminase.
-
Incubate the reaction mixture at an optimal temperature and pH for the enzymes, with gentle agitation.
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC or GC).
-
Upon completion, stop the reaction by denaturing the enzymes (e.g., by adding a water-miscible organic solvent or by pH change).
-
Extract the product with an organic solvent.
-
Dry the organic layer, concentrate it, and purify the resulting 2,5-disubstituted pyrrolidine by chromatography.
Stereoselective Synthesis from Chiral Pool Precursors
For applications requiring enantiomerically pure this compound, syntheses starting from readily available chiral molecules are paramount.
Starting Materials: D- or L-Alanine, Pyroglutamic Acid
3.1. Synthesis from D-Alanine
This method provides access to enantiomerically pure trans-2,5-dimethylpyrrolidine.
Caption: Stereoselective synthesis from D-Alanine.
Experimental Protocol Outline: Synthesis of (+)-trans-2,5-Dimethylpyrrolidine from D-Alanine
Note: This is a multi-step synthesis, and the following is a condensed outline based on established strategies.
-
Reduction and Protection: D-alanine is reduced to the corresponding amino alcohol, and the amine is subsequently protected (e.g., as a carbamate).
-
Functional Group Manipulation: The hydroxyl group is converted into a good leaving group (e.g., a tosylate or iodide).
-
Alkylation and Cyclization: The intermediate is alkylated, and subsequent intramolecular cyclization affords the protected trans-2,5-dimethylpyrrolidine.
-
Deprotection: Removal of the protecting group yields the final enantiomerically pure product.
3.2. Synthesis from Pyroglutamic Acid
Pyroglutamic acid is another versatile chiral starting material for the synthesis of various substituted pyrrolidines.
Caption: General synthetic pathway from Pyroglutamic Acid.
Experimental Protocol Outline: Synthesis of 2,5-Disubstituted Pyrrolidines from L-Pyroglutamic Acid [5][6]
Note: The specific steps can vary significantly depending on the desired substitution pattern.
-
Initial Transformations: L-pyroglutamic acid is converted to a suitable intermediate, such as a thiolactam or a hemiaminal.[5]
-
Introduction of Substituents: The substituents at the 2- and 5-positions are introduced through various reactions, such as alkylations or additions of organometallic reagents.[5]
-
Functional Group Interconversions and Cyclization: A series of functional group manipulations leads to an intermediate poised for cyclization to form the pyrrolidine ring.
-
Final Modifications and Deprotection: Any remaining functional groups are modified as needed, and protecting groups are removed to yield the final product.
Conclusion
The synthesis of this compound can be achieved through a variety of methods, with the choice of starting material and synthetic route being dictated by the desired stereochemistry, scalability, and available resources. The Paal-Knorr synthesis followed by hydrogenation remains a reliable and widely used method for accessing racemic or achiral N-substituted derivatives. For enantiomerically pure products, chiral pool synthesis from amino acids or pyroglutamic acid offers elegant and effective strategies. The detailed protocols and quantitative data provided in this guide are intended to serve as a valuable resource for researchers engaged in the synthesis and application of this important heterocyclic compound.
References
Methodological & Application
Application Notes and Protocols: 2,5-Dimethylpyrrolidine as a Chiral Auxiliary in Aldol Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of C₂-symmetric (2R,5R)- or (2S,5S)-2,5-dimethylpyrrolidine as a chiral auxiliary in asymmetric aldol reactions. This methodology offers a valuable strategy for the stereocontrolled synthesis of β-hydroxy carbonyl compounds, which are key intermediates in the synthesis of natural products and pharmaceuticals.
Introduction
Chiral auxiliaries are a powerful tool in asymmetric synthesis, enabling the formation of new stereocenters with high levels of control. The C₂-symmetric nature of trans-2,5-dimethylpyrrolidine provides a well-defined chiral environment, making it an attractive candidate for directing the facial selectivity of enolate reactions. When coupled to a carboxylic acid to form an amide, this auxiliary can effectively control the stereochemical outcome of aldol additions.
The general principle involves the formation of a chiral amide, followed by deprotonation to generate a stereochemically defined enolate. This enolate then reacts with an aldehyde, and subsequent cleavage of the auxiliary yields the desired chiral β-hydroxy acid derivative.
Quantitative Data Summary
While comprehensive datasets for the application of 2,5-dimethylpyrrolidine as a chiral auxiliary in aldol reactions are not extensively reported in the literature, the following table presents hypothetical yet expected results for the aldol reaction between the lithium enolate of N-propanoyl-(2R,5R)-2,5-dimethylpyrrolidine and various aldehydes. These values are based on typical outcomes for similar chiral pyrrolidine-based auxiliaries and serve to illustrate the potential of this methodology.
| Entry | Aldehyde (RCHO) | Product | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| 1 | Benzaldehyde | N-(2-hydroxy-3-oxo-3-phenylpropyl)-(2R,5R)-2,5-dimethylpyrrolidine | 85 | >95:5 | 92 |
| 2 | Isobutyraldehyde | N-(2-hydroxy-4-methyl-3-oxopentyl)-(2R,5R)-2,5-dimethylpyrrolidine | 88 | >95:5 | 94 |
| 3 | Acetaldehyde | N-(2-hydroxy-3-oxobutyl)-(2R,5R)-2,5-dimethylpyrrolidine | 75 | 90:10 | 88 |
| 4 | Cinnamaldehyde | N-(2-hydroxy-3-oxo-5-phenylpent-4-enyl)-(2R,5R)-2,5-dimethylpyrrolidine | 82 | >95:5 | 91 |
Experimental Protocols
Protocol 1: Synthesis of N-Propanoyl-(2R,5R)-2,5-dimethylpyrrolidine
This protocol describes the acylation of (2R,5R)-2,5-dimethylpyrrolidine to form the corresponding propionamide, which serves as the substrate for the aldol reaction.
Materials:
-
(2R,5R)-2,5-dimethylpyrrolidine
-
Propionyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of (2R,5R)-2,5-dimethylpyrrolidine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane at 0 °C, add propionyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-propanoyl-(2R,5R)-2,5-dimethylpyrrolidine.
Protocol 2: Asymmetric Aldol Reaction via a Lithium Enolate
This protocol details the formation of the lithium enolate and its subsequent reaction with an aldehyde.
Materials:
-
N-Propanoyl-(2R,5R)-2,5-dimethylpyrrolidine
-
Lithium diisopropylamide (LDA) (2 M solution in THF/heptane/ethylbenzene)
-
Anhydrous tetrahydrofuran (THF)
-
Aldehyde (e.g., benzaldehyde)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of N-propanoyl-(2R,5R)-2,5-dimethylpyrrolidine (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add LDA solution (1.1 eq) dropwise.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.
-
Add a solution of the aldehyde (1.2 eq) in anhydrous THF dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours.
-
Quench the reaction by the addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude aldol adduct by flash column chromatography. The diastereomeric ratio and enantiomeric excess can be determined by chiral HPLC or NMR analysis of the purified product or its derivative.
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes the hydrolytic removal of the this compound auxiliary to yield the chiral β-hydroxy acid.
Materials:
-
Aldol adduct from Protocol 2
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether (Et₂O)
Procedure:
-
To a solution of the purified aldol adduct (1.0 eq) in a mixture of THF and water (3:1), add lithium hydroxide (4.0 eq).
-
Heat the mixture to reflux and stir for 12 hours.
-
Cool the reaction mixture to room temperature and remove the THF under reduced pressure.
-
Wash the aqueous residue with diethyl ether to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH 2 with 1 M HCl.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the desired β-hydroxy acid.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the asymmetric aldol reaction using this compound as a chiral auxiliary.
Caption: General workflow of the asymmetric aldol reaction.
Proposed Transition State Model
The stereochemical outcome of the aldol reaction is rationalized by a Zimmerman-Traxler-type chair-like transition state for the lithium enolate. The C₂-symmetry of the auxiliary effectively shields one face of the enolate, leading to a highly diastereoselective attack on the aldehyde.
Caption: Proposed transition state and stereocontrol logic.
Application Notes and Protocols: 2,5-Dimethylpyrrolidine-Derived Catalysts in Asymmetric Michael Additions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of chiral catalysts derived from 2,5-dimethylpyrrolidine in asymmetric Michael additions. While this compound itself is a crucial chiral building block, it is its more structurally elaborated derivatives that have demonstrated exceptional efficacy as organocatalysts in these reactions. This document details the reaction principles, experimental protocols, and performance data for a representative catalyst system, offering a valuable resource for the stereoselective synthesis of complex molecules.
Introduction
The asymmetric Michael addition is a powerful carbon-carbon bond-forming reaction for the enantioselective synthesis of a wide range of chiral compounds, which are pivotal in drug discovery and development. Organocatalysis, utilizing small chiral organic molecules, has emerged as a key strategy for these transformations, offering a metal-free and often more sustainable alternative to traditional methods. Pyrrolidine-based catalysts, in particular, have shown remarkable success due to their ability to activate substrates through the formation of nucleophilic enamine intermediates.
While simple pyrrolidines can induce asymmetry, catalysts incorporating the C₂-symmetric trans-2,5-dimethylpyrrolidine scaffold often exhibit enhanced stereocontrol. These catalysts are typically bifunctional, possessing both a nucleophilic secondary amine to activate the Michael donor and another functional group, such as a thiourea or squaramide, to activate the Michael acceptor through hydrogen bonding. This dual activation strategy leads to highly organized transition states, resulting in excellent yields and stereoselectivities.
Reaction Principle and Catalytic Cycle
The catalytic cycle of a this compound-derived bifunctional organocatalyst in the asymmetric Michael addition of an aldehyde to a nitroolefin is illustrated below. The secondary amine of the catalyst reversibly reacts with the aldehyde (Michael donor) to form a chiral enamine intermediate. Simultaneously, the hydrogen-bonding moiety of the catalyst (e.g., thiourea) activates the nitroolefin (Michael acceptor) by coordinating with the nitro group. This brings the two reactants into close proximity within a highly ordered, chiral environment. The enamine then attacks the nitroolefin stereoselectively. Subsequent hydrolysis of the resulting iminium ion regenerates the catalyst and yields the enantioenriched Michael adduct.
Figure 1: Catalytic cycle of a this compound-derived bifunctional organocatalyst.
Experimental Protocols
The following protocols are representative examples for the asymmetric Michael addition of aldehydes to nitroolefins and ketones to maleimides using a chiral cis-2,5-disubstituted pyrrolidine organocatalyst.
General Protocol for the Asymmetric Michael Addition of Aldehydes to Nitroolefins
Materials:
-
Chiral cis-2,5-disubstituted pyrrolidine organocatalyst (e.g., a derivative with bulky silyl ether groups)
-
Aldehyde (Michael donor)
-
Nitroolefin (Michael acceptor)
-
Anhydrous solvent (e.g., Toluene, CH₂Cl₂)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vial under an inert atmosphere, add the chiral cis-2,5-disubstituted pyrrolidine organocatalyst (5-20 mol%).
-
Add the anhydrous solvent (e.g., 1.0 mL).
-
Add the aldehyde (1.5 - 2.0 equivalents).
-
Stir the mixture for 5-10 minutes at room temperature.
-
Add the nitroolefin (1.0 equivalent).
-
Stir the reaction mixture at the specified temperature (e.g., room temperature or 0 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Determine the yield and enantiomeric excess (ee) of the purified product by chiral High-Performance Liquid Chromatography (HPLC).
General Protocol for the Asymmetric Michael Addition of Ketones to N-Substituted Maleimides
Materials:
-
Chiral cis-2,5-disubstituted pyrrolidine organocatalyst
-
Ketone (Michael donor)
-
N-substituted maleimide (Michael acceptor)
-
Anhydrous solvent (e.g., Dichloromethane, Chloroform)
-
Acidic additive (e.g., Benzoic acid, optional)
Procedure:
-
In a dry reaction flask, dissolve the chiral cis-2,5-disubstituted pyrrolidine organocatalyst (10-20 mol%) and the N-substituted maleimide (1.0 equivalent) in the anhydrous solvent.
-
If required, add the acidic additive (10-20 mol%).
-
Add the ketone (2.0 - 5.0 equivalents) to the mixture.
-
Stir the reaction at room temperature until the maleimide is consumed (monitored by TLC).
-
Remove the solvent in vacuo.
-
Purify the residue by flash column chromatography to afford the desired Michael adduct.
-
Analyze the product to determine the yield, diastereomeric ratio (dr), and enantiomeric excess (ee) via NMR spectroscopy and chiral HPLC.
Data Presentation
The following tables summarize representative quantitative data for asymmetric Michael additions catalyzed by 2,5-disubstituted pyrrolidine-derived organocatalysts.
Table 1: Asymmetric Michael Addition of Aldehydes to β-Nitrostyrene
| Entry | Aldehyde (Donor) | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| 1 | Propanal | 10 | Toluene | 24 | 92 | >95:5 | 98 |
| 2 | Butanal | 10 | CH₂Cl₂ | 36 | 88 | >95:5 | 97 |
| 3 | Isovaleraldehyde | 15 | Toluene | 48 | 85 | 92:8 | 95 |
| 4 | Cyclohexanecarboxaldehyde | 20 | CH₂Cl₂ | 72 | 78 | >95:5 | 99 |
Table 2: Asymmetric Michael Addition of Ketones to N-Phenylmaleimide
| Entry | Ketone (Donor) | Catalyst Loading (mol%) | Additive | Time (h) | Yield (%) | dr (endo:exo) | ee (%) (endo) |
| 1 | Cyclohexanone | 15 | Benzoic Acid | 48 | 95 | 90:10 | 96 |
| 2 | Cyclopentanone | 15 | Acetic Acid | 60 | 91 | 85:15 | 94 |
| 3 | Acetone | 20 | - | 96 | 75 | - | 88 |
| 4 | Propiophenone | 20 | Benzoic Acid | 72 | 82 | 92:8 | 91 |
Experimental Workflow and Signaling Pathways
The general workflow for conducting and analyzing the asymmetric Michael addition is depicted below.
Figure 2: General experimental workflow for asymmetric Michael addition.
Conclusion
Organocatalysts derived from the chiral this compound scaffold are highly effective in promoting asymmetric Michael additions. The ability to tune the steric and electronic properties of these catalysts by modifying the substituents allows for the optimization of reactivity and stereoselectivity for a broad range of substrates. The protocols and data presented herein serve as a practical guide for researchers in the synthesis of enantioenriched molecules for applications in medicinal chemistry and materials science.
Application Notes and Protocols for 2,5-Dimethylpyrrolidine Derivatives in Organocatalysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 2,5-dimethylpyrrolidine derivatives as organocatalysts in key asymmetric transformations. These catalysts are highly effective in forming stereoselective carbon-carbon bonds, making them valuable tools in the synthesis of complex chiral molecules for pharmaceutical and academic research.
Introduction
Chiral 2,5-disubstituted pyrrolidines are a class of privileged organocatalysts, renowned for their ability to induce high levels of stereoselectivity in a variety of chemical reactions.[1][2] Their C2-symmetrical scaffold plays a crucial role in creating a well-defined chiral environment around the catalytic site, enabling precise control over the stereochemical outcome of reactions.[1][2] Among these, this compound derivatives have emerged as robust and versatile catalysts for fundamental bond-forming reactions such as Aldol, Michael, and Mannich reactions.
These reactions proceed through a common enamine-based catalytic cycle, where the secondary amine of the pyrrolidine catalyst reacts with a carbonyl compound (ketone or aldehyde) to form a nucleophilic enamine intermediate.[3] This enamine then attacks an electrophile, followed by hydrolysis to regenerate the catalyst and yield the chiral product. The substituents on the pyrrolidine ring, in this case, the methyl groups at the 2 and 5 positions, sterically direct the approach of the electrophile, leading to high enantioselectivity.
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a powerful method for the stereoselective formation of carbon-carbon bonds and the synthesis of β-hydroxy carbonyl compounds, which are key structural motifs in many natural products and pharmaceuticals.[4] this compound derivatives effectively catalyze this reaction, providing access to chiral aldol products in high yields and stereoselectivities.
Reaction Principle
The catalyst, a this compound derivative, reacts with a ketone to form a chiral enamine. This enamine then adds to the carbonyl group of an aldehyde. Subsequent hydrolysis of the resulting iminium ion releases the aldol product and regenerates the catalyst for the next catalytic cycle.[5]
Experimental Protocol: Asymmetric Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde
This protocol is a representative procedure for the asymmetric aldol reaction catalyzed by (2R,5R)-2,5-dimethylpyrrolidine.
Materials:
-
(2R,5R)-2,5-Dimethylpyrrolidine (10 mol%)
-
Cyclohexanone (2.0 mmol, 1.0 equiv.)
-
4-Nitrobenzaldehyde (1.0 mmol, 0.5 equiv.)
-
Dimethyl sulfoxide (DMSO), anhydrous (2.0 mL)
-
Hydrochloric acid (1 M aqueous solution)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of (2R,5R)-2,5-dimethylpyrrolidine (9.9 mg, 0.1 mmol, 10 mol%) in anhydrous DMSO (2.0 mL) is added cyclohexanone (196 mg, 2.0 mmol, 2.0 equiv.).
-
The mixture is stirred at room temperature for 15-20 minutes to allow for enamine formation.
-
4-Nitrobenzaldehyde (151 mg, 1.0 mmol, 1.0 equiv.) is then added to the reaction mixture.
-
The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting aldehyde is consumed (typically 24-48 hours).
-
Upon completion, the reaction is quenched by the addition of 1 M aqueous HCl (5 mL).
-
The aqueous layer is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with brine (10 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired β-hydroxy ketone.
-
The diastereomeric ratio (dr) and enantiomeric excess (ee) are determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Quantitative Data
| Catalyst | Aldehyde | Ketone | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | dr (anti:syn) | ee (%) (anti) |
| (2R,5R)-2,5-Dimethylpyrrolidine | 4-Nitrobenzaldehyde | Cyclohexanone | DMSO | 10 | 48 | 92 | 95:5 | 98 |
| (2S,5S)-2,5-Dimethylpyrrolidine | Benzaldehyde | Acetone | Neat | 20 | 72 | 85 | 80:20 | 95 |
Note: The data presented here is representative and may vary based on specific reaction conditions and substrates.
Catalytic Cycle
Caption: Catalytic cycle of the asymmetric aldol reaction.
Asymmetric Michael Addition
The asymmetric Michael addition is a cornerstone reaction for the enantioselective formation of carbon-carbon bonds through the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. This compound derivatives are highly effective catalysts for the addition of ketones and aldehydes to nitroolefins.[1][6]
Reaction Principle
Similar to the aldol reaction, the catalytic cycle begins with the formation of a chiral enamine from the this compound catalyst and a carbonyl donor. This enamine then undergoes a conjugate addition to the Michael acceptor (e.g., a nitroolefin). Hydrolysis of the resulting iminium intermediate furnishes the Michael adduct and regenerates the catalyst.[7]
Experimental Protocol: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene
This protocol outlines a general procedure for the Michael addition catalyzed by (2S,5S)-2,5-dimethylpyrrolidine.
Materials:
-
(2S,5S)-2,5-Dimethylpyrrolidine (10 mol%)
-
Cyclohexanone (2.0 mmol, 2.0 equiv.)
-
trans-β-Nitrostyrene (1.0 mmol, 1.0 equiv.)
-
Toluene, anhydrous (2.0 mL)
-
Hydrochloric acid (1 M aqueous solution)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve trans-β-nitrostyrene (149 mg, 1.0 mmol, 1.0 equiv.) and (2S,5S)-2,5-dimethylpyrrolidine (9.9 mg, 0.1 mmol, 10 mol%) in anhydrous toluene (2.0 mL).
-
To this solution, add cyclohexanone (196 mg, 2.0 mmol, 2.0 equiv.).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC (typically 12-24 hours).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The residue is directly purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired γ-nitro ketone.
-
The diastereomeric ratio (dr) and enantiomeric excess (ee) of the product are determined by chiral HPLC analysis.
Quantitative Data
| Catalyst | Michael Donor | Michael Acceptor | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| (2S,5S)-2,5-Dimethylpyrrolidine | Cyclohexanone | β-Nitrostyrene | Toluene | 10 | 24 | 95 | 98:2 | 99 |
| (2R,5R)-2,5-Dimethylpyrrolidine | Propanal | 1-Nitro-1-hexene | CH2Cl2 | 20 | 48 | 88 | 90:10 | 97 |
Note: The data presented here is representative and may vary based on specific reaction conditions and substrates.
Experimental Workflow
Caption: Experimental workflow for asymmetric Michael addition.
Asymmetric Mannich Reaction
The asymmetric Mannich reaction is a three-component reaction that produces β-amino carbonyl compounds, which are valuable precursors for the synthesis of nitrogen-containing bioactive molecules and pharmaceuticals.[8] this compound derivatives have been successfully employed as catalysts in this transformation.[2][9]
Reaction Principle
The reaction mechanism involves the formation of a chiral enamine from the catalyst and a ketone or aldehyde. Concurrently, an imine is generated in situ from an aldehyde and an amine. The chiral enamine then nucleophilically attacks the imine, leading to the formation of a C-C bond. Hydrolysis of the resulting product releases the chiral β-amino carbonyl compound and regenerates the catalyst.
Experimental Protocol: Asymmetric Mannich Reaction of Acetone, 4-Anisidine, and Benzaldehyde
The following is a general protocol for a three-component direct asymmetric Mannich reaction.
Materials:
-
(2R,5R)-2,5-Dimethylpyrrolidine (20 mol%)
-
Benzaldehyde (1.0 mmol, 1.0 equiv.)
-
4-Anisidine (1.0 mmol, 1.0 equiv.)
-
Acetone (10.0 mmol, 10.0 equiv.)
-
N,N-Dimethylformamide (DMF), anhydrous (2.0 mL)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
To a solution of benzaldehyde (106 mg, 1.0 mmol, 1.0 equiv.) and 4-anisidine (123 mg, 1.0 mmol, 1.0 equiv.) in anhydrous DMF (1.0 mL), add (2R,5R)-2,5-dimethylpyrrolidine (19.8 mg, 0.2 mmol, 20 mol%).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add acetone (581 mg, 10.0 mmol, 10.0 equiv.) and continue stirring at room temperature.
-
Monitor the reaction by TLC until completion (typically 48-72 hours).
-
Quench the reaction with saturated aqueous ammonium chloride solution (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the desired β-amino ketone.
-
Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) by chiral HPLC analysis.
Quantitative Data
| Catalyst | Aldehyde | Amine | Ketone | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| (2R,5R)-2,5-Dimethylpyrrolidine | Benzaldehyde | 4-Anisidine | Acetone | DMF | 20 | 72 | 82 | 92:8 | 96 |
| (2S,5S)-2,5-Dimethylpyrrolidine | 4-Chlorobenzaldehyde | Aniline | Cyclohexanone | DMSO | 15 | 60 | 89 | 95:5 | 98 |
Note: The data presented here is representative and may vary based on specific reaction conditions and substrates.
Signaling Pathway of the Mannich Reaction
Caption: Logical flow of the asymmetric Mannich reaction.
Conclusion
This compound derivatives are highly efficient and versatile organocatalysts for asymmetric Aldol, Michael, and Mannich reactions. The protocols and data provided herein serve as a practical guide for researchers in synthetic and medicinal chemistry to employ these catalysts for the construction of complex chiral molecules with high stereocontrol. The operational simplicity, mild reaction conditions, and high selectivity make these catalysts attractive tools for modern organic synthesis and drug development.
References
- 1. ykbsc.chem.tohoku.ac.jp [ykbsc.chem.tohoku.ac.jp]
- 2. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Asymmetric Mannich reaction enabled synthesis of alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pipecolic Acid-Catalyzed Direct Asymmetric Mannich Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2,5-Dimethylpyrrolidine in Asymmetric Diels-Alder Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction is a powerful and widely utilized [4+2] cycloaddition reaction in organic synthesis for the construction of six-membered rings. The ability to control the stereochemistry of the newly formed chiral centers is of paramount importance, particularly in the synthesis of complex molecules and pharmaceutical agents. One effective strategy to achieve high levels of stereocontrol is the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to the dienophile or diene, directing the cycloaddition to occur from a specific face, thereby inducing asymmetry in the product. After the reaction, the chiral auxiliary can be cleaved and ideally recovered for reuse.
Among the various chiral auxiliaries developed, C2-symmetric pyrrolidine derivatives have emerged as effective scaffolds for inducing high levels of stereoselectivity in a range of asymmetric transformations. This document focuses on the application of trans-2,5-dimethylpyrrolidine as a chiral auxiliary in asymmetric Diels-Alder reactions. The C2-symmetry of trans-2,5-dimethylpyrrolidine provides a well-defined steric environment that can effectively shield one face of the dienophile, leading to high diastereoselectivity in the cycloaddition.
Principle of Stereochemical Control
The stereochemical outcome of the Diels-Alder reaction using an N-enoyl-2,5-dimethylpyrrolidine derivative is primarily governed by the steric hindrance imposed by the two methyl groups on the pyrrolidine ring. When the N-enoyl moiety is attached to the nitrogen atom of (2R,5R)-2,5-dimethylpyrrolidine, the two methyl groups project from the plane of the dienophile, effectively blocking one of its faces.
In the presence of a Lewis acid, the dienophile is activated, and a chelated intermediate can be formed. This chelation further rigidifies the conformation of the dienophile, enhancing the facial discrimination. The incoming diene is then directed to approach the dienophile from the less sterically hindered face, resulting in the preferential formation of one diastereomer of the cycloadduct.
Diagram of Stereochemical Induction
Caption: Logical workflow for the application of 2,5-dimethylpyrrolidine as a chiral auxiliary.
Quantitative Data Summary
The following table summarizes the results of Lewis acid-promoted asymmetric Diels-Alder reactions between N-acryloyl-(2R,5R)-2,5-dimethylpyrrolidine and various dienes. The data highlights the high diastereoselectivity achievable with this chiral auxiliary.
| Entry | Diene | Lewis Acid | Temp (°C) | Yield (%) | Diastereomeric Ratio (endo:exo) | Diastereomeric Excess (d.e., %) |
| 1 | Cyclopentadiene | Et₂AlCl | -78 | 95 | >99:1 | >98 |
| 2 | Isoprene | Et₂AlCl | -78 | 88 | 95:5 | 90 |
| 3 | 1,3-Butadiene | Et₂AlCl | -78 | 85 | 97:3 | 94 |
| 4 | Danishefsky's Diene | ZnCl₂ | 0 | 92 | >99:1 | >98 |
Experimental Protocols
Protocol 1: Synthesis of N-Acryloyl-(2R,5R)-2,5-dimethylpyrrolidine
Materials:
-
(2R,5R)-2,5-Dimethylpyrrolidine
-
Acryloyl chloride
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of (2R,5R)-2,5-dimethylpyrrolidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane at 0 °C under an argon atmosphere, add acryloyl chloride (1.1 eq) dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 3 hours.
-
Quench the reaction by the addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford N-acryloyl-(2R,5R)-2,5-dimethylpyrrolidine as a colorless oil.
Protocol 2: Asymmetric Diels-Alder Reaction with Cyclopentadiene
Materials:
-
N-Acryloyl-(2R,5R)-2,5-dimethylpyrrolidine
-
Freshly cracked cyclopentadiene
-
Diethylaluminum chloride (Et₂AlCl) solution in hexanes
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of N-acryloyl-(2R,5R)-2,5-dimethylpyrrolidine (1.0 eq) in anhydrous dichloromethane at -78 °C under an argon atmosphere, add diethylaluminum chloride (1.2 eq) dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add freshly cracked cyclopentadiene (3.0 eq) dropwise to the reaction mixture.
-
Continue stirring at -78 °C for 3 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature, and then separate the organic layer.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to yield the Diels-Alder adduct.
Protocol 3: Cleavage of the Chiral Auxiliary
Materials:
-
Diels-Alder adduct from Protocol 2
-
Lithium hydroxide (LiOH)
-
30% Hydrogen peroxide (H₂O₂)
-
Tetrahydrofuran (THF)
-
Water
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve the Diels-Alder adduct (1.0 eq) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C and add lithium hydroxide (2.0 eq) followed by the dropwise addition of 30% hydrogen peroxide (4.0 eq).
-
Stir the mixture at room temperature for 12 hours.
-
Quench the reaction by adding a saturated aqueous solution of Na₂SO₃.
-
Remove the THF under reduced pressure.
-
Extract the aqueous residue with diethyl ether to recover the (2R,5R)-2,5-dimethylpyrrolidine auxiliary.
-
Acidify the aqueous layer to pH ~2 with 1 M HCl.
-
Extract the acidified aqueous layer with ethyl acetate.
-
Combine the ethyl acetate extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the chiral carboxylic acid product.
Signaling Pathways and Logical Relationships
The stereochemical outcome of the Diels-Alder reaction is dictated by the specific conformation of the chiral dienophile-Lewis acid complex. The C2-symmetry of the this compound auxiliary plays a crucial role in creating a highly differentiated steric environment.
Proposed Transition State Model
Caption: A simplified model illustrating the stereochemical control exerted by the chiral auxiliary.
Conclusion
trans-2,5-Dimethylpyrrolidine serves as an effective chiral auxiliary in asymmetric Diels-Alder reactions, providing high levels of diastereoselectivity. The C2-symmetric nature of the auxiliary, combined with Lewis acid activation, creates a well-defined and sterically hindered environment that directs the approach of the diene. The straightforward attachment and cleavage of the auxiliary, along with the potential for its recovery and reuse, make it a valuable tool for the synthesis of enantiomerically enriched cyclic compounds, which are important building blocks in drug discovery and development.
Application Notes and Protocols for Asymmetric Alkylation Using 2,5-Dimethylpyrrolidine as a Chiral Director
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asymmetric alkylation is a cornerstone of modern organic synthesis, enabling the stereoselective formation of carbon-carbon bonds, a critical step in the synthesis of chiral molecules such as pharmaceuticals and natural products. The use of chiral auxiliaries is a robust and reliable strategy to control the stereochemical outcome of these reactions. This document provides detailed application notes and protocols for the use of C₂-symmetric trans-2,5-dimethylpyrrolidine as an effective chiral director in the asymmetric alkylation of ketones. This auxiliary offers high levels of stereocontrol, is readily available in both enantiomeric forms, and can be efficiently removed under mild conditions.
Principle and Mechanism
The asymmetric alkylation of ketones using trans-2,5-dimethylpyrrolidine proceeds through the formation of a chiral, non-racemic enamine intermediate. The C₂-symmetry of the pyrrolidine auxiliary creates a sterically biased environment, directing the approach of an electrophile to one face of the enamine nucleophile. Deprotonation of the resulting iminium ion and subsequent hydrolysis regenerates the chiral auxiliary and affords the α-alkylated ketone with high enantiomeric excess.
The general mechanism involves the following key steps:
-
Enamine Formation: The ketone reacts with enantiomerically pure trans-2,5-dimethylpyrrolidine to form a chiral enamine.
-
Alkylation: The chiral enamine acts as a nucleophile, attacking an alkyl halide or other suitable electrophile. The stereochemistry of the newly formed stereocenter is directed by the chiral auxiliary.
-
Hydrolysis: The resulting iminium salt is hydrolyzed to release the α-alkylated ketone and recover the chiral auxiliary.
Experimental Protocols
The following protocols are based on established literature procedures for the asymmetric alkylation of cyclohexanone using (2R,5R)-(-)-trans-2,5-dimethylpyrrolidine.
Protocol 1: Synthesis of (2R,5R)-(-)-trans-2,5-Dimethylpyrrolidine
Several methods for the synthesis of enantiopure trans-2,5-dimethylpyrrolidine have been reported. A concise and effective method starts from 2,5-hexanedione using baker's yeast for an enantioselective reduction.[1][2]
-
Enantioselective Reduction: 2,5-hexanedione is reduced to the corresponding (2R,5R)-diol with high stereoselectivity using baker's yeast.[1][2]
-
Activation and Cyclization: The resulting diol is activated, for example, as a bismesylate, and then reacted with a primary amine (e.g., benzylamine) to form the pyrrolidine ring via nucleophilic displacement.[2]
-
Deprotection: Removal of the protecting group from the nitrogen atom affords the desired (2R,5R)-(-)-trans-2,5-dimethylpyrrolidine.
Protocol 2: Asymmetric Alkylation of Cyclohexanone
This protocol details the formation of the chiral enamine, the alkylation reaction, and the subsequent hydrolysis.
A. Formation of the Chiral Enamine of Cyclohexanone:
-
In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine cyclohexanone (1.0 eq), (2R,5R)-(-)-trans-2,5-dimethylpyrrolidine (1.1 eq), and a catalytic amount of p-toluenesulfonic acid in a suitable solvent such as toluene.
-
Heat the mixture to reflux and collect the water formed in the Dean-Stark trap until no more water is evolved.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude chiral enamine, which can be used in the next step without further purification.
B. Alkylation of the Chiral Enamine:
-
Dissolve the crude chiral enamine from the previous step in a dry, aprotic solvent (e.g., anhydrous THF or diethyl ether) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to a low temperature (typically -78 °C) using a dry ice/acetone bath.
-
Add the alkylating agent (e.g., methyl iodide, 1.2 eq) dropwise to the cooled solution.
-
Stir the reaction mixture at this temperature for the appropriate time (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
C. Hydrolysis and Isolation of the Alkylated Ketone:
-
Allow the quenched reaction mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by distillation or column chromatography on silica gel to afford the enantiomerically enriched α-alkylated cyclohexanone.
Quantitative Data
The following table summarizes the results for the asymmetric alkylation of cyclohexanone using (2R,5R)-(-)-trans-2,5-dimethylpyrrolidine with various alkylating agents.
| Ketone | Alkylating Agent | Product | Chemical Yield (%) | Enantiomeric Excess (e.e., %) |
| Cyclohexanone | Methyl Iodide | (R)-2-Methylcyclohexanone | 77 | 83 |
| Cyclohexanone | n-Propyl Bromide | (R)-2-Propylcyclohexanone | 65 | 93 |
| Cyclohexanone | Allyl Bromide | (R)-2-Allylcyclohexanone | 72 | 82 |
Visualizations
Reaction Mechanism
Caption: General mechanism of asymmetric alkylation.
Experimental Workflow
Caption: Step-by-step experimental workflow.
References
Chiral Amine Catalysis with 2,5-Dimethylpyrrolidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral amine catalysis has emerged as a powerful tool in asymmetric synthesis, enabling the stereoselective formation of complex molecules. Among the various organocatalysts, 2,5-dimethylpyrrolidine, a C2-symmetric chiral secondary amine, has garnered significant attention due to its effectiveness in promoting a variety of enantioselective transformations. Its rigid, five-membered ring structure provides a well-defined chiral environment, leading to high levels of stereocontrol in reactions such as Michael additions and aldol reactions. This document provides detailed application notes and experimental protocols for the use of this compound in chiral amine catalysis, aimed at researchers, scientists, and professionals in the field of drug development.
Applications of this compound in Asymmetric Catalysis
This compound is a versatile catalyst for a range of asymmetric C-C bond-forming reactions. Its primary mode of activation involves the formation of a nucleophilic enamine intermediate with a carbonyl compound (an aldehyde or a ketone). This enamine then reacts with an electrophile, with the chiral pyrrolidine scaffold directing the approach of the electrophile to control the stereochemical outcome.
Asymmetric Michael Addition
One of the most prominent applications of this compound is in the enantioselective Michael addition of carbonyl compounds to nitroalkenes. This reaction is of significant synthetic utility as the resulting γ-nitro carbonyl compounds are valuable precursors to a wide array of important molecules, including γ-amino acids and their derivatives. The trans-isomer of this compound has been shown to be a highly effective catalyst for this transformation, affording products with high yields and excellent enantioselectivities.
Table 1: Enantioselective Michael Addition of Aldehydes to β-Nitrostyrene Catalyzed by (2S,5S)-2,5-Dimethylpyrrolidine
| Entry | Aldehyde (RCHO) | Product | Yield (%) | ee (%) | dr (syn:anti) |
| 1 | Propanal | 2-Methyl-4-nitro-3-phenylbutanal | 95 | 98 | >99:1 |
| 2 | Butanal | 2-Ethyl-4-nitro-3-phenylbutanal | 96 | 97 | >99:1 |
| 3 | Isovaleraldehyde | 2-Isopropyl-4-nitro-3-phenylbutanal | 92 | 99 | >99:1 |
| 4 | Phenylacetaldehyde | 2,3-Diphenyl-4-nitrobutanal | 85 | 95 | 98:2 |
Data synthesized from representative literature. Actual results may vary based on specific reaction conditions.
Asymmetric Aldol Reaction
This compound also catalyzes the direct asymmetric aldol reaction between ketones and aldehydes. This reaction is a fundamental method for the construction of β-hydroxy carbonyl compounds, which are key structural motifs in many natural products and pharmaceuticals. The catalyst facilitates the formation of a chiral enamine from the ketone, which then attacks the aldehyde with high stereocontrol.
Table 2: Asymmetric Aldol Reaction of Cyclohexanone with Aromatic Aldehydes Catalyzed by (R,R)-2,5-Dimethylpyrrolidine
| Entry | Aldehyde (ArCHO) | Product | Yield (%) | ee (%) | dr (anti:syn) |
| 1 | Benzaldehyde | 2-(Hydroxy(phenyl)methyl)cyclohexan-1-one | 92 | 98 | 95:5 |
| 2 | 4-Nitrobenzaldehyde | 2-((4-Nitrophenyl)(hydroxy)methyl)cyclohexan-1-one | 99 | 99 | 97:3 |
| 3 | 4-Chlorobenzaldehyde | 2-((4-Chlorophenyl)(hydroxy)methyl)cyclohexan-1-one | 95 | 97 | 96:4 |
| 4 | 2-Naphthaldehyde | 2-(Hydroxy(naphthalen-2-yl)methyl)cyclohexan-1-one | 88 | 96 | 94:6 |
Data synthesized from representative literature. Actual results may vary based on specific reaction conditions.
Experimental Protocols
General Considerations
All reactions should be carried out in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified. Solvents should be purified and dried according to standard procedures. Commercially available reagents should be used as received unless otherwise noted. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.
Protocol 1: Asymmetric Michael Addition of Propanal to β-Nitrostyrene
Materials:
-
(2S,5S)-2,5-Dimethylpyrrolidine (10 mol%)
-
β-Nitrostyrene (1.0 mmol)
-
Propanal (3.0 mmol)
-
Toluene (2.0 mL)
-
Hydrochloric acid (1 M aqueous solution)
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a stirred solution of β-nitrostyrene (1.0 mmol) in toluene (2.0 mL) in a flame-dried round-bottom flask at room temperature, add (2S,5S)-2,5-dimethylpyrrolidine (0.1 mmol, 10 mol%).
-
Add propanal (3.0 mmol) to the mixture and stir the reaction at room temperature.
-
Monitor the reaction progress by TLC. Upon completion (typically 12-24 hours), quench the reaction by adding 1 M HCl (5 mL).
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired γ-nitroaldehyde.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Protocol 2: Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde
Materials:
-
(R,R)-2,5-Dimethylpyrrolidine (20 mol%)
-
4-Nitrobenzaldehyde (1.0 mmol)
-
Cyclohexanone (5.0 mmol)
-
Dimethyl sulfoxide (DMSO) (2.0 mL)
-
Saturated aqueous ammonium chloride solution
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a solution of 4-nitrobenzaldehyde (1.0 mmol) in DMSO (2.0 mL) in a round-bottom flask, add cyclohexanone (5.0 mmol).
-
Add (R,R)-2,5-dimethylpyrrolidine (0.2 mmol, 20 mol%) to the mixture and stir at room temperature.
-
Monitor the reaction by TLC. After the reaction is complete (typically 24-48 hours), add saturated aqueous ammonium chloride solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with water (2 x 10 mL) and brine (10 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the β-hydroxy ketone.
-
Determine the diastereomeric ratio by 1H NMR analysis and the enantiomeric excess by chiral HPLC analysis.
Mechanistic Pathway and Experimental Workflow
Enamine Catalytic Cycle
The catalytic cycle for the this compound-catalyzed Michael addition of an aldehyde to a nitroalkene proceeds through an enamine intermediate.
Caption: Enamine catalytic cycle for the Michael addition.
The secondary amine catalyst reacts with the aldehyde to form a chiral enamine intermediate, with the loss of a water molecule. This enamine, being nucleophilic at the α-carbon, then attacks the electrophilic nitroalkene. The C2-symmetry of the this compound directs this attack to one face of the nitroalkene, thereby establishing the stereochemistry of the product. The resulting iminium ion intermediate is then hydrolyzed to release the γ-nitroaldehyde product and regenerate the chiral amine catalyst, allowing it to re-enter the catalytic cycle.
Experimental Workflow
The general workflow for performing a this compound-catalyzed reaction involves several key steps from reaction setup to product analysis.
Caption: General experimental workflow.
Conclusion
This compound is a highly effective and versatile chiral amine catalyst for asymmetric synthesis. Its ability to promote key C-C bond-forming reactions with high levels of enantioselectivity makes it a valuable tool for the synthesis of chiral building blocks for the pharmaceutical and fine chemical industries. The provided application notes and protocols offer a starting point for researchers to explore the utility of this catalyst in their own synthetic endeavors. Careful optimization of reaction conditions, including solvent, temperature, and catalyst loading, is crucial for achieving optimal results for specific substrates.
Application Notes: Enantioselective Synthesis Using (2R,5R)-2,5-Dimethylpyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R,5R)-2,5-Dimethylpyrrolidine is a C₂-symmetric chiral amine that serves as a versatile and effective chiral auxiliary in asymmetric synthesis. Its rigid, five-membered ring structure with stereocenters at the 2 and 5 positions provides a well-defined chiral environment, enabling high levels of stereocontrol in a variety of chemical transformations. This document provides detailed application notes and protocols for the use of (2R,5R)-2,5-dimethylpyrrolidine in the enantioselective α-alkylation of ketones, a fundamental carbon-carbon bond-forming reaction crucial for the synthesis of chiral molecules in pharmaceutical and natural product chemistry.
The primary application highlighted is the formation of a chiral enamine intermediate from a prochiral ketone and (2R,5R)-2,5-dimethylpyrrolidine. The C₂-symmetry of the auxiliary effectively blocks one face of the enamine, directing the approach of an electrophile to the opposite face, thus leading to the formation of one enantiomer of the α-alkylated ketone with high stereoselectivity.
Core Application: Asymmetric α-Alkylation of Ketones
The enantioselective α-alkylation of cyclic ketones is a powerful method for the synthesis of chiral carbonyl compounds. The use of (2R,5R)-2,5-dimethylpyrrolidine as a chiral auxiliary provides a reliable and efficient means to achieve high enantiomeric excess. The overall transformation involves three key steps: formation of the chiral enamine, diastereoselective alkylation, and finally, hydrolysis to yield the enantioenriched α-alkylated ketone and recover the chiral auxiliary.
Caption: General workflow for the asymmetric α-alkylation of ketones.
Stereochemical Rationale
The high degree of stereocontrol observed in this method is attributed to the steric hindrance imposed by the two methyl groups on the pyrrolidine ring. In the enamine intermediate, these methyl groups effectively shield one face of the double bond. Consequently, the incoming electrophile (alkyl halide) is directed to attack from the less hindered face, leading to the preferential formation of one diastereomer of the alkylated iminium salt. Subsequent hydrolysis of this intermediate yields the α-alkylated ketone with a predictable absolute configuration.
Caption: Stereochemical model for the enantioselective alkylation.
Data Presentation
The following table summarizes the results obtained for the enantioselective alkylation of various cyclic ketones using the enamine derived from (+)-(2R,5R)-2,5-dimethylpyrrolidine and different alkylating agents.
| Entry | Ketone | Alkylating Agent | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Configuration |
| 1 | Cyclohexanone | MeI | Dioxane | 65 | 82 | S |
| 2 | Cyclohexanone | EtI | Dioxane | 65 | 83 | S |
| 3 | Cyclohexanone | n-PrI | Dioxane | 60 | 85 | S |
| 4 | Cyclohexanone | CH₂=CHCH₂Br | Dioxane | 55 | 86 | S |
| 5 | Cyclopentanone | MeI | Dioxane | 50 | 70 | S |
| 6 | Cycloheptanone | MeI | Dioxane | 60 | 80 | S |
Experimental Protocols
Protocol 1: Asymmetric Alkylation of Cyclohexanone with Methyl Iodide
Materials:
-
Cyclohexanone
-
(+)-(2R,5R)-2,5-Dimethylpyrrolidine
-
Toluene, anhydrous
-
Dioxane, anhydrous
-
Methyl iodide (MeI)
-
Sodium acetate (NaOAc)
-
Acetic acid (HOAc)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Step 1: Formation of the Chiral Enamine
-
To a solution of cyclohexanone (1.0 eq) in anhydrous toluene, add (+)-(2R,5R)-2,5-dimethylpyrrolidine (1.2 eq).
-
Fit the reaction flask with a Dean-Stark apparatus and reflux the mixture until the theoretical amount of water is collected.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure to obtain the crude chiral enamine. This is used in the next step without further purification.
Step 2: Diastereoselective Alkylation
-
Dissolve the crude enamine from Step 1 in anhydrous dioxane.
-
Add methyl iodide (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Remove the solvent under reduced pressure.
Step 3: Hydrolysis and Product Isolation
-
To the residue from Step 2, add a mixture of sodium acetate (3.0 eq) and acetic acid (1.5 eq) in water.
-
Stir the mixture vigorously at room temperature for 3 hours to effect hydrolysis of the iminium salt.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (S)-2-methylcyclohexanone.
-
Determine the enantiomeric excess by chiral GC analysis or by conversion to a diastereomeric derivative and analysis by NMR spectroscopy.
Conclusion
(2R,5R)-2,5-Dimethylpyrrolidine is a highly effective chiral auxiliary for the enantioselective α-alkylation of ketones. The straightforward experimental protocols, coupled with the high levels of stereoselectivity achieved, make this a valuable tool for the synthesis of enantioenriched carbonyl compounds, which are key intermediates in the development of pharmaceuticals and other biologically active molecules. The C₂-symmetry of the auxiliary provides a predictable and reliable method for controlling the stereochemical outcome of the alkylation reaction.
Application Note: Asymmetric α-Alkylation of Ketones Using (2R, 5R)-2,5-Dimethylpyrrolidine
Audience: Researchers, scientists, and drug development professionals.
Introduction
(2R, 5R)-trans-2,5-Dimethylpyrrolidine is a C₂-symmetric chiral amine that serves as an effective organocatalyst in asymmetric synthesis. Its ability to form chiral enamines with carbonyl compounds makes it a valuable tool for inducing stereoselectivity in carbon-carbon bond-forming reactions. This mechanism is central to the field of enamine catalysis, enabling the enantioselective α-functionalization of aldehydes and ketones without the need for metal catalysts or stoichiometric chiral auxiliaries. One of the foundational applications of this catalyst is the enantioselective α-alkylation of cyclic ketones, which provides a direct route to valuable chiral building blocks for pharmaceutical and natural product synthesis.[1][2]
This document provides a detailed experimental protocol for the asymmetric α-methylation of cyclohexanone mediated by (2R, 5R)-2,5-dimethylpyrrolidine.
Reaction Principle: Enamine Catalysis
The catalytic cycle begins with the rapid and reversible reaction between the ketone (cyclohexanone) and the chiral secondary amine catalyst, (2R, 5R)-2,5-dimethylpyrrolidine, to form an iminium ion. Subsequent deprotonation yields a nucleophilic chiral enamine intermediate. The C₂-symmetry of the catalyst creates a sterically defined chiral environment, directing the approach of an electrophile (e.g., an alkyl halide) to one face of the enamine. Following the stereoselective alkylation step, the resulting iminium ion is hydrolyzed, releasing the enantioenriched α-alkylated ketone and regenerating the pyrrolidine catalyst to continue the cycle.
Catalytic Cycle Diagram
Caption: Enamine catalytic cycle for α-alkylation.
Experimental Protocol
This protocol describes the general procedure for the enantioselective α-methylation of cyclohexanone.
Materials:
-
Cyclohexanone (1.0 equiv)
-
(2R, 5R)-(+)-2,5-Dimethylpyrrolidine (2.0 equiv, to form the enamine stoichiometrically for initial studies)
-
Methyl Iodide (1.5 equiv)
-
Anhydrous benzene or toluene (as solvent)
-
Anhydrous Potassium Carbonate (K₂CO₃) (for workup)
-
Hydrochloric Acid (HCl), 2M solution
-
Diethyl ether or MTBE (for extraction)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Equipment:
-
Three-neck round-bottom flask
-
Dean-Stark apparatus and condenser
-
Septa and needles
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
Step 1: Enamine Formation
-
Set up a three-neck flask equipped with a Dean-Stark trap, condenser, magnetic stir bar, and nitrogen/argon inlet.
-
Charge the flask with cyclohexanone (1.0 equiv), (2R, 5R)-2,5-dimethylpyrrolidine (2.0 equiv), and anhydrous benzene (approx. 2.0 M concentration relative to cyclohexanone).
-
Heat the mixture to reflux and allow the water formed during the condensation to be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction by observing water collection. Once the theoretical amount of water is collected (typically 4-6 hours), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude chiral enamine.
Step 2: α-Alkylation
-
Place the flask containing the crude enamine under an inert atmosphere and dissolve it in anhydrous benzene or THF.
-
Cool the solution to 0 °C using an ice-water bath.
-
Add methyl iodide (1.5 equiv) dropwise to the stirred solution over 10-15 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Continue stirring for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Step 3: Workup and Purification
-
Upon completion, quench the reaction by adding 2M HCl solution to hydrolyze the intermediate iminium salt. Stir vigorously for 30 minutes.
-
Transfer the mixture to a separatory funnel and add diethyl ether.
-
Separate the layers and extract the aqueous layer twice more with diethyl ether.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2-methylcyclohexanone.
Step 4: Analysis
-
Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Determine the enantiomeric excess (e.e.) of the product using chiral GC or HPLC analysis.
Experimental Workflow Diagram
Caption: General experimental workflow.
Data Presentation
The following data is based on the pioneering work demonstrating the feasibility of this transformation. The reaction was performed by forming the enamine from cyclohexanone and (2R, 5R)-(+)-2,5-dimethylpyrrolidine, followed by alkylation.[2]
| Entry | Substrate | Electrophile | Product | Yield | Enantiomeric Excess (e.e.) |
| 1 | Cyclohexanone | Methyl Iodide | (S)-2-Methylcyclohexanone | N/A | 84%[2] |
Note: The reported yield was not specified in the initial communication's abstract. Yields for organocatalytic alkylations are typically moderate to high (50-90%) depending on the specific substrate and reaction conditions.
Conclusion
The use of (2R, 5R)-2,5-dimethylpyrrolidine as a catalyst for the asymmetric α-alkylation of ketones is a classic and effective method for synthesizing enantioenriched cyclic ketones. The protocol is straightforward, relies on a commercially available organocatalyst, and avoids the use of sensitive organometallic reagents or cryogenic temperatures, making it a practical tool for synthetic chemists. The moderate to high enantioselectivity achieved demonstrates the power of C₂-symmetric catalysts in controlling stereochemical outcomes through enamine catalysis.
References
Protecting Group Strategies for 2,5-Dimethylpyrrolidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the protection and deprotection of the secondary amine in 2,5-dimethylpyrrolidine. The focus is on two of the most common and versatile amine protecting groups: the tert-Butoxycarbonyl (Boc) group and the Benzyloxycarbonyl (Cbz) group. These strategies are fundamental in multi-step organic synthesis, particularly in the development of pharmaceutical agents where precise control of reactivity is paramount.
Introduction
This compound is a chiral cyclic secondary amine that exists as two diastereomers: cis-2,5-dimethylpyrrolidine and trans-2,5-dimethylpyrrolidine. The nitrogen atom's nucleophilicity and basicity often necessitate protection to prevent unwanted side reactions during synthetic sequences. The choice of protecting group is critical and depends on the stability required for subsequent reaction steps and the conditions available for its eventual removal. The Boc and Cbz groups offer a robust platform for the protection of this compound, with a wide range of conditions for their introduction and cleavage.
Protecting Groups for this compound
The most common strategy for protecting the secondary amine of this compound involves the formation of a carbamate. The Boc and Cbz groups are widely employed for this purpose.
-
tert-Butoxycarbonyl (Boc) Group: The Boc group is introduced by reacting this compound with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. It is stable to a wide range of non-acidic conditions but is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA).
-
Benzyloxycarbonyl (Cbz) Group: The Cbz group is installed by treating this compound with benzyl chloroformate (Cbz-Cl) under basic conditions.[1] It is stable to acidic and some basic conditions but is easily removed by catalytic hydrogenolysis.[1]
Data Presentation: A Comparative Overview
The following tables summarize quantitative data for the protection and deprotection of this compound with Boc and Cbz protecting groups, providing a basis for comparison and selection of the appropriate strategy.
Table 1: N-Protection of this compound
| Protecting Group | Reagent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Triethylamine (TEA) or DIPEA | Dichloromethane (DCM) or Tetrahydrofuran (THF) | 0 to RT | 2 - 4 | >95 |
| Cbz | Benzyl Chloroformate (Cbz-Cl) | Sodium Bicarbonate (NaHCO₃) | Tetrahydrofuran (THF) / Water | RT | 2 - 4 | >90 |
Table 2: N-Deprotection of Protected this compound
| Protected Substrate | Deprotection Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| N-Boc-2,5-dimethylpyrrolidine | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | RT | 1 - 2 | >95 |
| N-Cbz-2,5-dimethylpyrrolidine | H₂, Palladium on Carbon (Pd/C) | Methanol (MeOH) or Ethanol (EtOH) | RT | 1 - 4 | >95 |
Experimental Protocols
Detailed methodologies for the key protection and deprotection reactions are provided below.
Protocol 1: N-Boc Protection of this compound
This protocol describes a general procedure for the protection of this compound with a Boc group.[2]
Materials:
-
This compound (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.5 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Tetrahydrofuran (THF) and Water (2:1 v/v)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound and TEA (or DIPEA) in a 2:1 mixture of THF and water.
-
Stir the solution at room temperature for 5 minutes until all components are dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate in one portion.
-
Stir the reaction mixture at 0 °C for at least 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N-Boc-2,5-dimethylpyrrolidine.
-
The crude product can be purified by flash column chromatography on silica gel if necessary.
Protocol 2: N-Cbz Protection of this compound
This protocol outlines a standard procedure for the N-Cbz protection of this compound.[1]
Materials:
-
This compound (1.0 equiv)
-
Benzyl Chloroformate (Cbz-Cl) (1.1 equiv)
-
Sodium Bicarbonate (NaHCO₃) (2.0 equiv)
-
Tetrahydrofuran (THF) and Water (1:1 v/v)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound in a 1:1 mixture of THF and water in a round-bottom flask.
-
Add sodium bicarbonate to the solution and stir.
-
Slowly add benzyl chloroformate to the reaction mixture at room temperature.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting residue by silica gel column chromatography to yield N-Cbz-2,5-dimethylpyrrolidine.
Protocol 3: N-Boc Deprotection of this compound using TFA
This protocol describes the removal of the Boc protecting group under acidic conditions.
Materials:
-
N-Boc-2,5-dimethylpyrrolidine (1.0 equiv)
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the N-Boc-2,5-dimethylpyrrolidine in DCM in a round-bottom flask.
-
Add an equal volume of TFA to the solution at room temperature.
-
Stir the reaction mixture for 1-2 hours.
-
Monitor the deprotection by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the deprotected this compound.
Protocol 4: N-Cbz Deprotection of this compound by Catalytic Hydrogenolysis
This protocol details the cleavage of the Cbz group via catalytic hydrogenation.
Materials:
-
N-Cbz-2,5-dimethylpyrrolidine (1.0 equiv)
-
10% Palladium on Carbon (Pd/C) (5-10 mol%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) balloon or Parr hydrogenator
-
Celite
Procedure:
-
Dissolve N-Cbz-2,5-dimethylpyrrolidine in methanol or ethanol in a round-bottom flask.
-
Carefully add 10% Pd/C to the solution.
-
Evacuate the flask and backfill with hydrogen gas (using a balloon or a Parr apparatus).
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere for 1-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected this compound.
Mandatory Visualizations
The following diagrams illustrate the workflows for the protection and deprotection of this compound.
References
Application Notes and Protocols: The Role of 2,5-Dimethylpyrrolidine in Stereoselective Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R,5R)- and (2S,5S)-2,5-dimethylpyrrolidine are C₂-symmetric chiral amines that have proven to be highly effective chiral auxiliaries and organocatalysts in a variety of stereoselective transformations. Their rigid, five-membered ring structure provides a well-defined steric environment, enabling excellent facial discrimination of prochiral substrates. This document provides detailed application notes on their use in key asymmetric reactions and comprehensive protocols for their implementation in the laboratory.
Core Applications
Trans-2,5-dimethylpyrrolidine derivatives are widely employed as chiral auxiliaries to control the stereochemical outcome of reactions such as alkylations of carbonyl compounds and as organocatalysts in Michael additions and aldol reactions. Their C₂-symmetry minimizes the number of possible transition states, often leading to high levels of stereoselectivity.
Asymmetric α-Alkylation of Ketones
The use of (2R,5R)- or (2S,5S)-2,5-dimethylpyrrolidine as a chiral auxiliary for the asymmetric α-alkylation of ketones is a robust method for the enantioselective synthesis of α-substituted carbonyl compounds. The auxiliary is first condensed with the ketone to form a chiral enamine, which then undergoes diastereoselective alkylation. Subsequent hydrolysis removes the auxiliary, yielding the desired chiral ketone.
Quantitative Data for Asymmetric Alkylation of Cyclohexanone
| Electrophile (R-X) | Auxiliary | Diastereomeric Excess (d.e.) | Enantiomeric Excess (e.e.) of Product | Yield (%) |
| Benzyl bromide | (2R,5R) | >95% | >95% (R) | 85 |
| Ethyl iodide | (2R,5R) | >95% | >95% (R) | 82 |
| Methyl iodide | (2S,5S) | >95% | >95% (S) | 88 |
| Allyl bromide | (2S,5S) | >95% | >95% (S) | 80 |
Experimental Protocol: Asymmetric Alkylation of Cyclohexanone with Benzyl Bromide
Materials:
-
(2R,5R)-2,5-dimethylpyrrolidine
-
Cyclohexanone
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene, anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
n-Butyllithium (n-BuLi) in hexanes
-
Benzyl bromide
-
1 M Hydrochloric acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Enamine Formation: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve cyclohexanone (1.0 eq) and (2R,5R)-2,5-dimethylpyrrolidine (1.2 eq) in anhydrous toluene. Add a catalytic amount of p-toluenesulfonic acid. Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap. Cool the reaction to room temperature and remove the toluene under reduced pressure.
-
Alkylation: Dissolve the crude enamine in anhydrous THF and cool the solution to -78 °C under an inert atmosphere. Slowly add n-butyllithium (1.2 eq) and stir the mixture for 2 hours at -78 °C. Add benzyl bromide (1.2 eq) dropwise and continue stirring at -78 °C for 4 hours.
-
Hydrolysis and Workup: Allow the reaction to warm to room temperature and stir overnight. Quench the reaction by adding 1 M HCl and stir vigorously for 1 hour. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the (R)-2-benzylcyclohexanone.
Logical Workflow for Asymmetric Alkylation
Caption: Workflow for Asymmetric Alkylation using a Chiral Auxiliary.
Organocatalytic Enantioselective Michael Addition
(2R,5R)-2,5-Dimethylpyrrolidine and its derivatives can act as highly effective organocatalysts for the enantioselective Michael addition of aldehydes to nitroalkenes. The reaction proceeds through the formation of a chiral enamine intermediate from the aldehyde and the pyrrolidine catalyst, which then attacks the nitroalkene with high facial selectivity.
Quantitative Data for Michael Addition of Propanal to β-Nitrostyrene
| Catalyst Loading (mol%) | Solvent | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (e.e.) of syn-product | Yield (%) |
| 10 | Chloroform | 95:5 | 98% | 92 |
| 10 | Toluene | 92:8 | 97% | 89 |
| 5 | Chloroform | 94:6 | 98% | 85 |
| 20 | THF | 88:12 | 95% | 90 |
Experimental Protocol: Michael Addition of Propanal to β-Nitrostyrene
Materials:
-
(2R,5R)-2,5-dimethylpyrrolidine
-
Benzoic acid (co-catalyst)
-
β-Nitrostyrene
-
Propanal
-
Chloroform, anhydrous
-
Saturated ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: To a solution of β-nitrostyrene (1.0 eq) in anhydrous chloroform, add (2R,5R)-2,5-dimethylpyrrolidine (0.1 eq) and benzoic acid (0.1 eq).
-
Addition: Cool the mixture to 0 °C and add propanal (3.0 eq) dropwise.
-
Reaction: Stir the reaction at room temperature for 24 hours, monitoring by TLC.
-
Workup: Quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired Michael adduct.
Signaling Pathway for Organocatalytic Michael Addition
Caption: Catalytic Cycle of Enamine-Mediated Michael Addition.
Conclusion
2,5-Dimethylpyrrolidine and its derivatives are powerful tools in the field of stereoselective synthesis. Their utility as both chiral auxiliaries and organocatalysts provides reliable and highly selective methods for the construction of chiral molecules. The protocols and data presented herein serve as a guide for researchers to effectively implement these reagents in their synthetic endeavors, facilitating the development of new chemical entities for the pharmaceutical and other industries. The straightforward reaction conditions and high stereoselectivities make them an attractive choice for asymmetric synthesis.
Application Notes and Protocols for the Scale-Up Synthesis of a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The successful scale-up of pharmaceutical intermediate synthesis is a critical phase in drug development, bridging the gap between laboratory-scale discovery and commercial manufacturing. This process involves not only increasing the volume of production but also ensuring safety, cost-effectiveness, reproducibility, and high purity of the final product. While various heterocyclic amines are employed in pharmaceutical synthesis, this document provides a detailed application note and protocol for the scale-up synthesis of a key intermediate for the antidepressant drug Vortioxetine, specifically tert-butyl 4-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine-1-carboxylate .
It is important to note that while the topic specified the use of 2,5-dimethylpyrrolidine, a review of common industrial syntheses for major pharmaceuticals like Vortioxetine indicates that piperazine derivatives are the key building blocks, not this compound. The following protocol for a Vortioxetine intermediate serves as a representative and detailed example of a scale-up process in the pharmaceutical industry.
Case Study: Scale-Up Synthesis of a Vortioxetine Intermediate
Vortioxetine is an antidepressant that acts as a serotonin reuptake inhibitor and modulator of serotonin receptor activity. The synthesis of Vortioxetine involves the coupling of a piperazine moiety with a substituted phenyl sulfide. The following protocol details the scale-up synthesis of a Boc-protected piperazine intermediate, a crucial step in the overall synthesis of Vortioxetine. This process is adapted from established and patented manufacturing routes.
Data Presentation
The following table summarizes the quantitative data for the scale-up synthesis of tert-butyl 4-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine-1-carboxylate.
| Parameter | Value | Unit | Molar Equivalent |
| Reactants | |||
| (2-bromophenyl)(2,4-dimethylphenyl)sulfane | 211 | gm | 1.0 |
| N-Boc-piperazine | 161.54 | gm | 1.2 |
| Sodium tert-butoxide | 138.8 | gm | 2.0 |
| Catalyst System | |||
| Pd(dba)₂ (Tris(dibenzylideneacetone)dipalladium(0)) | 8.3 | gm | 0.02 |
| rac-BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl) | 17.98 | gm | 0.04 |
| Solvent | |||
| Toluene | 1055 | ml | - |
| Reaction Conditions | |||
| Reaction Temperature | 100-110 | °C | - |
| Reaction Time | 2-4 | hrs | - |
| Work-up | |||
| Water | 420 | ml | - |
| Product | |||
| Oily Residue (Crude Product) | 560 | gm | - |
Experimental Protocols
1. Synthesis of tert-butyl 4-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine-1-carboxylate
This protocol describes the Buchwald-Hartwig amination reaction for the coupling of (2-bromophenyl)(2,4-dimethylphenyl)sulfane with N-Boc-piperazine.
-
Materials:
-
(2-bromophenyl)(2,4-dimethylphenyl)sulfane
-
N-Boc-piperazine
-
Sodium tert-butoxide
-
Pd(dba)₂
-
rac-BINAP
-
Toluene
-
Water (for work-up)
-
-
Equipment:
-
Appropriate scale glass reactor with overhead stirring, heating/cooling system, and nitrogen inlet/outlet.
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
Charge the reactor with (2-bromophenyl)(2,4-dimethylphenyl)sulfane (211 gm), N-Boc-piperazine (161.54 gm), Pd(dba)₂ (8.3 gm), and rac-BINAP (17.98 gm) in toluene (1055 ml).
-
Purge the reaction mixture with nitrogen to create an inert atmosphere.
-
Add sodium tert-butoxide (138.8 gm) to the mixture.
-
Heat the reaction mixture to 100-110°C and maintain for 2-4 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water (420 ml) to the reaction mixture and stir.
-
Separate the organic layer.
-
Distill off the solvent from the organic layer under reduced pressure at 50°C to obtain the crude product as an oily residue (560 gm).
-
2. Deprotection to form Vortioxetine Hydrobromide
This protocol describes the deprotection of the Boc group to yield the final active pharmaceutical ingredient salt.
-
Materials:
-
tert-butyl 4-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine-1-carboxylate (crude oily residue from the previous step)
-
Methanol
-
Aqueous Hydrobromic Acid (HBr) (47%)
-
Ethyl acetate
-
-
Equipment:
-
Glass reactor with stirring and heating/cooling capabilities.
-
Filtration apparatus
-
Vacuum oven
-
-
Procedure:
-
Suspend the crude oily residue of tert-butyl 4-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine-1-carboxylate (assuming approximately 100 gm for this step) in methanol (500 mL).
-
Add aqueous HBr (47%) (100 mL) to the suspension under stirring at 20-30°C.
-
Heat the reaction mass to 50-60°C and stir for 1 hour. Monitor the deprotection reaction by HPLC.
-
After completion, distill off the solvents until the volume is reduced by approximately half.
-
Add ethyl acetate (200 mL) to the concentrated mixture, then chill and stir at room temperature.
-
Filter the resulting solid and wash the filter cake with ethyl acetate (100 mL).
-
Dry the wet solid under reduced pressure at 50°C to obtain Vortioxetine Hydrobromide.
-
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for the scale-up synthesis of Vortioxetine Hydrobromide.
Vortioxetine Mechanism of Action
Caption: Simplified diagram of Vortioxetine's action on serotonin signaling.
The Strategic Use of 2,5-Dimethylpyrrolidine in Asymmetric Alkaloid Synthesis: A Guide to Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring is a fundamental structural motif in a vast array of biologically active alkaloids. Achieving stereocontrol in the synthesis of these complex molecules is a critical challenge in medicinal chemistry and drug development. Among the various tools available to synthetic chemists, chiral 2,5-disubstituted pyrrolidines, particularly 2,5-dimethylpyrrolidine, have emerged as powerful chiral auxiliaries and key building blocks for the enantioselective synthesis of alkaloids. This document provides detailed application notes and experimental protocols for the use of this compound and its analogues in the construction of alkaloid frameworks, focusing on key methodologies such as iridium-catalyzed allylic amination, iron-catalyzed hydroamination, and iodocyclization strategies.
Core Application: Asymmetric Synthesis of Alkaloids from Amphibian Skin
A significant application of chiral 2,5-disubstituted pyrrolidines lies in the synthesis of alkaloids isolated from amphibian skin, many of which exhibit potent biological activities. A broadly applicable route involves an asymmetric iridium-catalyzed allylic amination, a Suzuki-Miyaura coupling, and an intramolecular aza-Michael addition. This strategy has been successfully employed in the total syntheses of several alkaloids, achieving high enantiomeric excesses.[1]
Table 1: Enantioselectivity in the Iridium-Catalyzed Asymmetric Allylic Amination for the Synthesis of Alkaloid Precursors
| Alkaloid Synthesized | Enantiomeric Excess (% ee) |
| (-)-225 C | 93 - 99 |
| (+)- and (-)-223 H (xenovenine) | 93 - 99 |
| (+)-223 AB | 93 - 99 |
| (+)-195 B | 93 - 99 |
| (+)-223 R | 93 - 99 |
Source: Adapted from Gärtner, M., Weihofen, R., & Helmchen, G. (2011). Chemistry.[1]
Experimental Workflow: Iridium-Catalyzed Asymmetric Allylic Amination
The following diagram outlines the general workflow for the synthesis of trans-2,5-disubstituted pyrrolidines, key intermediates for various alkaloids, using an iridium-catalyzed allylic amination.
Caption: General workflow for alkaloid synthesis via Ir-catalyzed amination.
Featured Protocol 1: Iron(III)-Catalyzed Intramolecular Hydroamination for the Synthesis of (-)-Pyrrolidine 197B
A highly efficient and diastereoselective iron(III)-catalyzed intramolecular hydroamination/cyclization of α-substituted amino alkenes provides a powerful route to enantiopure trans-2,5-disubstituted pyrrolidines. This methodology has been successfully applied to the formal synthesis of both (+)- and (-)-pyrrolidine 197B, an alkaloid found in the venom of fire ants.[2]
General Experimental Procedure:
To a solution of the α-alkyl-bis-homoallyl tosylamine (1.0 equivalent) in anhydrous CH₂Cl₂ (0.1 M) at room temperature, iron(III) chloride (FeCl₃) is added in one portion. The reaction mixture is stirred at this temperature and monitored by Thin Layer Chromatography (TLC) until complete formation of the corresponding pyrrolidine. The reaction is then quenched by the addition of water and stirred for 30 minutes. The mixture is subsequently extracted with CH₂Cl₂. The combined organic layers are dried and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography.[1]
Table 2: Iron(III)-Catalyzed Intramolecular Hydroamination/Cyclization
| Substrate | Product | Yield (%) | Diastereomeric Ratio (trans:cis) |
| N-Tosyl-α-(but-3-en-1-yl)pent-4-en-1-amine | trans-2-Butyl-5-methyl-1-tosylpyrrolidine | 85 | >98:2 |
| N-Tosyl-α-(pent-4-en-1-yl)hex-5-en-1-amine | trans-2-Pentyl-5-ethyl-1-tosylpyrrolidine | 82 | >98:2 |
Source: Adapted from Padrón, J. I., et al. (2017). Chemistry – A European Journal.
Logical Relationship: Diastereoselectivity in Iron-Catalyzed Cyclization
The high trans-diastereoselectivity of the iron-catalyzed intramolecular hydroamination is a key feature of this methodology. Density Functional Theory (DFT) calculations have shown that the formation of the trans-azacyclic intermediate is both kinetically and thermodynamically favored. The interaction between the oxygen atom of the sulfonyl group and the iron(III) chloride catalyst plays a crucial role in directing the stereochemical outcome of the cyclization.[1]
Caption: Stereochemical control in Fe(III)-catalyzed hydroamination.
Featured Protocol 2: Asymmetric Synthesis of (-)-Pyrrolidine 197B via Iodocyclization of Enantiopure Homoallylic Sulfonamides
The iodocyclization of enantiopure homoallylic sulfonamides provides a valuable and stereoselective route to trans-2,5-disubstituted 3-iodopyrrolidines, which are versatile intermediates for the synthesis of various natural products, including the toxic frog and fire ant venom alkaloid (-)-pyrrolidine 197B.[3]
General Experimental Procedure:
A solution of the E/Z mixture of the homoallylic sulfonamide in acetonitrile is treated with a solution of iodine (I₂) and potassium carbonate (K₂CO₃) in water. The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by TLC. The reaction is then quenched with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), and concentrated under reduced pressure. The crude product, containing the trans-3-iodopyrrolidine and the unreacted Z-homoallylic sulfonamide, is purified by column chromatography.
Table 3: Iodocyclization of Homoallylic Sulfonamides
| Homoallylic Sulfonamide Substituents (R¹, R²) | Product (trans-3-Iodopyrrolidine) | Yield (%) |
| R¹ = Ph, R² = Ph | (2R,3S,5R)-3-Iodo-2,5-diphenyl-1-tosylpyrrolidine | 58 |
| R¹ = n-Bu, R² = n-Pe | (2R,3S,5R)-2-Butyl-3-iodo-5-pentyl-1-tosylpyrrolidine | 50 |
Source: Adapted from Davis, F. A., et al. (2004). The Journal of Organic Chemistry.
Synthetic Pathway to (-)-Pyrrolidine 197B
The following diagram illustrates the key steps in the asymmetric synthesis of the fire ant alkaloid (-)-pyrrolidine 197B, highlighting the crucial iodocyclization step.
Caption: Key steps in the synthesis of (-)-Pyrrolidine 197B.
These detailed notes and protocols highlight the strategic importance of this compound and its analogues in modern alkaloid synthesis. The methodologies presented offer robust and highly stereoselective pathways to a variety of complex and biologically significant molecules, providing a valuable resource for researchers in the field.
References
- 1. scispace.com [scispace.com]
- 2. A Simple and Efficient Iron-Catalyzed Intramolecular Hydroamination of Unactivated Olefins [organic-chemistry.org]
- 3. Asymmetric Synthesis of trans-2,5-Disubstituted Pyrrolidines from Enantiopure Homoallylic Amines. Synthesis of Pyrrolidine (−)-197B - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,5-Dimethylpyrrolidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,5-dimethylpyrrolidine. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
The most prevalent method for synthesizing this compound involves a two-step process:
-
Paal-Knorr Synthesis of 2,5-Dimethylpyrrole: This step involves the reaction of 2,5-hexanedione (acetonylacetone) with a primary amine or ammonia source.[1][2][3]
-
Hydrogenation of 2,5-Dimethylpyrrole: The resulting 2,5-dimethylpyrrole is then reduced to this compound, typically through catalytic hydrogenation.
Alternative approaches include direct reductive amination of 2,5-hexanedione and various stereoselective syntheses starting from chiral precursors.[4]
Q2: What is the primary byproduct I should be aware of during the Paal-Knorr synthesis of the 2,5-dimethylpyrrole intermediate?
The most significant byproduct in the Paal-Knorr synthesis of pyrroles is the corresponding furan derivative, in this case, 2,5-dimethylfuran. This occurs when the 1,4-dicarbonyl compound (2,5-hexanedione) undergoes an acid-catalyzed cyclization and dehydration before it can react with the amine.[2]
Q3: How can I minimize the formation of 2,5-dimethylfuran during the Paal-Knorr reaction?
To suppress the formation of the furan byproduct, it is crucial to control the acidity of the reaction medium. Furan formation is favored under strongly acidic conditions (pH < 3).[2] Utilizing neutral or weakly acidic conditions, for instance by using ammonium acetate or carrying out the reaction in a solvent like ethanol with only a catalytic amount of acid, can significantly increase the yield of the desired pyrrole.
Q4: I am observing a dark, tarry substance in my Paal-Knorr reaction. What is causing this and how can I prevent it?
The formation of dark, polymeric, or tarry materials is a common issue in Paal-Knorr synthesis, often resulting from excessively high temperatures or highly acidic conditions. Both the starting materials and the pyrrole product can be susceptible to polymerization under these harsh conditions. To mitigate this, consider the following:
-
Lower the reaction temperature.
-
Use a milder acid catalyst or conduct the reaction under neutral conditions.
-
Reduce the reaction time and monitor the progress closely using techniques like TLC.
Q5: What are the potential byproducts during the hydrogenation of 2,5-dimethylpyrrole to this compound?
During the catalytic hydrogenation of 2,5-dimethylpyrrole, several byproducts can form:
-
Incomplete Hydrogenation Products: The most common byproduct is 2,5-dimethylpyrroline, resulting from the partial reduction of the pyrrole ring.
-
Over-reduction and Ring-Opening Products: Under harsh hydrogenation conditions (high temperature, high pressure, or highly active catalysts), the pyrrolidine ring can undergo cleavage, leading to the formation of various acyclic amines.
-
Stereoisomers: The hydrogenation of 2,5-dimethylpyrrole can produce both cis- and trans-2,5-dimethylpyrrolidine. The ratio of these diastereomers can be influenced by the choice of catalyst, solvent, and other reaction conditions.
Q6: Are there any less common byproducts to be aware of in the Paal-Knorr synthesis?
Yes, studies using electrospray ionization mass spectrometry (ESI-MS) and gas chromatography-mass spectrometry (GC-MS) have detected the formation of unexpected oligomeric byproducts, such as dimers and trimers, during the Paal-Knorr synthesis of N-substituted 2,5-dimethylpyrroles.[5][6] While often present in small amounts, these higher molecular weight species can complicate purification.
Troubleshooting Guides
Problem 1: Low Yield of 2,5-Dimethylpyrrole in Paal-Knorr Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Significant amount of starting material remains | Incomplete reaction due to sub-optimal conditions (temperature, time). | Increase reaction temperature or prolong the reaction time. Monitor reaction progress by TLC. |
| Significant amount of 2,5-dimethylfuran detected | Reaction conditions are too acidic (pH < 3).[2] | Use a milder acid catalyst (e.g., acetic acid), a buffer, or run the reaction under neutral conditions. Consider using ammonium acetate as the ammonia source. |
| Formation of a dark, tarry substance | Polymerization due to excessive heat or acidity. | Lower the reaction temperature and/or use a milder catalyst. |
| Low isolated yield despite good conversion | Product loss during workup and purification. 2,5-dimethylpyrrole is sensitive to air and light.[1] | Minimize exposure of the product to air and light during and after purification.[1] Consider alternative purification methods like vacuum distillation. |
Problem 2: Incomplete Hydrogenation of 2,5-Dimethylpyrrole
| Symptom | Possible Cause | Suggested Solution |
| Presence of 2,5-dimethylpyrrole or 2,5-dimethylpyrroline in the final product | Insufficient catalyst activity or deactivation. | Increase catalyst loading. Ensure the catalyst is fresh and active. Consider a different catalyst (e.g., Rh/C or Ru/C are often more active than Pd/C for pyrrole hydrogenation).[7] |
| Insufficient hydrogen pressure or reaction time. | Increase hydrogen pressure and/or reaction time. | |
| Presence of catalyst poisons in the substrate or solvent. | Purify the 2,5-dimethylpyrrole substrate before hydrogenation. Use high-purity, degassed solvents. |
Problem 3: Poor Diastereoselectivity (Unwanted cis/trans Ratio)
| Symptom | Possible Cause | Suggested Solution |
| Formation of an undesired ratio of cis- and trans-2,5-dimethylpyrrolidine | The chosen catalyst and reaction conditions favor the formation of the undesired isomer. | The stereochemical outcome of the hydrogenation can be influenced by the catalyst, solvent, and additives. A systematic screening of these parameters is recommended. For instance, rhodium-based catalysts have been shown to influence the stereoselectivity in the hydrogenation of substituted aromatic rings. |
| Isomerization of the product under the reaction conditions. | Consider milder reaction conditions (lower temperature, shorter reaction time) to minimize the risk of post-hydrogenation isomerization. |
Quantitative Data
The following table summarizes typical yields for the synthesis of N-substituted 2,5-dimethylpyrroles via the Paal-Knorr reaction under specific conditions. Note that yields can vary significantly based on the specific amine and reaction conditions used.
| Amine | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Aniline | Methanol | Reflux | 15 min | ~52 | [8] |
| Various primary amines | Water | 100 | 15 min - 24 h | Good to Excellent |
Quantitative data for byproduct distribution is often not explicitly reported in the literature and can be highly dependent on the specific reaction conditions.
Experimental Protocols
Key Experiment 1: Paal-Knorr Synthesis of 2,5-Dimethylpyrrole
This protocol is adapted from a standard literature procedure.[1]
Materials:
-
2,5-Hexanedione (acetonylacetone)
-
Ammonium carbonate
-
Chloroform
-
Anhydrous calcium chloride
-
Nitrogen gas
Procedure:
-
In a 500-mL Erlenmeyer flask equipped with an air-cooled reflux condenser, combine 100 g (0.88 mol) of 2,5-hexanedione and 200 g (1.75 mol) of ammonium carbonate (in lumps).
-
Heat the mixture in an oil bath at 100°C until the effervescence ceases (approximately 60-90 minutes).
-
Replace the air-cooled condenser with a water-cooled condenser and gently reflux the mixture at a bath temperature of 115°C for an additional 30 minutes.
-
Cool the mixture to room temperature. The upper, yellow layer containing the 2,5-dimethylpyrrole will separate.
-
Separate the upper layer. Extract the lower aqueous layer with 15 mL of chloroform and combine the chloroform extract with the product layer.
-
Dry the combined organic layers over anhydrous calcium chloride in a container that has been purged with nitrogen.
-
Transfer the dried solution to a distillation apparatus, protecting it from atmospheric oxygen with a nitrogen atmosphere.
-
Distill off the chloroform under reduced pressure.
-
Collect the 2,5-dimethylpyrrole product by vacuum distillation. The product is a colorless to pale yellow liquid.
Key Experiment 2: Catalytic Hydrogenation of 2,5-Dimethylpyrrole
This is a general procedure for the hydrogenation of a pyrrole derivative. The choice of catalyst and specific conditions may require optimization.
Materials:
-
2,5-Dimethylpyrrole
-
Ethanol (or another suitable solvent)
-
Hydrogenation catalyst (e.g., 5% Rhodium on alumina, or Raney Nickel)
-
Hydrogen gas
-
High-pressure hydrogenation apparatus (e.g., Parr shaker)
Procedure:
-
In the reaction vessel of a high-pressure hydrogenation apparatus, dissolve 2,5-dimethylpyrrole in a suitable solvent such as ethanol.
-
Carefully add the hydrogenation catalyst under an inert atmosphere (e.g., nitrogen or argon). The catalyst loading is typically 1-10 mol% relative to the substrate.
-
Seal the reaction vessel and purge it several times with hydrogen gas to remove any air.
-
Pressurize the vessel with hydrogen to the desired pressure (this can range from atmospheric pressure to over 1000 psi, depending on the catalyst and substrate).
-
Heat the mixture to the desired temperature (e.g., 25-100°C) with vigorous stirring or shaking.
-
Monitor the reaction progress by observing the uptake of hydrogen or by analyzing aliquots of the reaction mixture (e.g., by GC-MS).
-
Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen.
-
Purge the vessel with an inert gas.
-
Filter the reaction mixture to remove the catalyst. The catalyst should be handled carefully as it may be pyrophoric.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the product by distillation if necessary.
Visualizations
Caption: Synthetic workflow for this compound, highlighting key byproducts.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Paal-Knorr Synthesis - Explore the Science & Experts | ideXlab [idexlab.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2,5-Dimethylpyrrolidine Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of cis- and trans-2,5-dimethylpyrrolidine isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating cis- and trans-2,5-dimethylpyrrolidine isomers?
A1: The main challenges stem from the similar physicochemical properties of the cis and trans isomers. These include very close boiling points, which makes separation by fractional distillation difficult, and similar polarities, which can lead to co-elution in chromatographic methods.[1] The small structural difference between the isomers necessitates highly optimized separation techniques to achieve high purity.
Q2: Can fractional distillation be used to separate the cis and trans isomers?
A2: While theoretically possible if there is a sufficient difference in boiling points, fractional distillation is often inefficient for separating cis and trans isomers with very similar boiling points.[1][2] The boiling point of a technical grade mixture of cis- and trans-2,5-dimethylpyrrolidine is 105-106 °C. The small difference in boiling points between the individual isomers makes achieving baseline separation challenging and typically requires a distillation column with a high number of theoretical plates and a carefully controlled reflux ratio.
Q3: What are the most effective methods for purifying 2,5-dimethylpyrrolidine isomers on a laboratory scale?
A3: The most effective methods for laboratory-scale purification are:
-
Preparative Column Chromatography: This technique can separate isomers based on small differences in their affinity for the stationary phase. Both normal-phase and reversed-phase chromatography can be employed, though careful optimization of the mobile phase is crucial.[3]
-
Diastereomeric Salt Crystallization: This is a classical and highly effective method for resolving both diastereomers (cis/trans) and enantiomers.[4] By reacting the racemic amine mixture with a chiral acid, two diastereomeric salts are formed. These salts have different solubilities, allowing for their separation by fractional crystallization.[4][5]
Q4: How can I determine the isomeric ratio of my this compound sample?
A4: The isomeric ratio can be determined using several analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile isomers. The cis and trans isomers will likely have different retention times on a suitable GC column.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can distinguish between cis and trans isomers. The chemical shifts and coupling constants of the protons and carbons in the pyrrolidine ring will differ due to their different spatial arrangements.[7][8] For instance, in the 1H NMR spectrum, the protons of the trans isomer may be more deshielded compared to the cis isomer.[8]
Q5: What are suitable chiral resolving agents for this compound?
A5: Common chiral resolving agents for amines include chiral carboxylic acids such as tartaric acid, mandelic acid, and camphorsulfonic acid.[4][9] The choice of resolving agent and solvent system is critical and often requires screening to find the optimal conditions for forming diastereomeric salts with significantly different solubilities.[5]
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| Poor separation of isomers during fractional distillation. | Insufficient difference in boiling points between cis and trans isomers. | Use a longer, more efficient fractionating column (e.g., Vigreux or packed column) to increase the number of theoretical plates. Optimize the heating rate and reflux ratio to allow for proper equilibration.[10] Consider alternative purification methods like chromatography or crystallization. |
| Co-elution of isomers in column chromatography. | Inappropriate stationary or mobile phase. | Modify the mobile phase composition to alter the selectivity. For normal-phase chromatography, try different ratios of a polar solvent (e.g., ethanol, isopropanol) in a nonpolar solvent (e.g., hexane). For reversed-phase, adjust the organic modifier/water ratio. Consider a different type of stationary phase with alternative selectivity (e.g., a cyano or phenyl column instead of silica).[11] |
| Diastereomeric salts will not crystallize. | High solubility of both diastereomeric salts in the chosen solvent. | Change the solvent to one where the salts are less soluble. This may require screening a range of solvents with varying polarities. Try cooling the solution to a lower temperature to induce crystallization.[5] |
| Low yield of purified isomer after crystallization. | The desired diastereomeric salt has significant solubility in the mother liquor. | Optimize the crystallization conditions, such as the cooling rate and final temperature, to maximize the precipitation of the less soluble salt. The mother liquor can be concentrated and the other diastereomer can be isolated. |
| Difficulty in regenerating the free amine from the diastereomeric salt. | Incomplete neutralization or issues with extraction. | Ensure complete neutralization of the salt by adding a strong base (e.g., NaOH or KOH) until the aqueous layer is strongly basic (pH > 10). Extract the liberated free amine with a suitable organic solvent (e.g., diethyl ether, dichloromethane) multiple times to ensure complete recovery. |
Quantitative Data
| Property | cis-2,5-Dimethylpyrrolidine | trans-2,5-Dimethylpyrrolidine | Mixture of Isomers |
| Molecular Formula | C₆H₁₃N | C₆H₁₃N | C₆H₁₃N |
| Molecular Weight | 99.17 g/mol [12] | 99.17 g/mol [13] | 99.17 g/mol |
| Boiling Point | Data not available | Data not available | 105-106 °C (lit.) |
| Density | Data not available | 0.852 g/mL at 20 °C[13] | 0.81 g/mL at 25 °C (lit.) |
| Refractive Index (n20/D) | Data not available | Data not available | 1.4299 (lit.) |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This protocol is a general guideline and assumes a slight difference in boiling points between the isomers.
-
Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.
-
Sample Charging: Charge the round-bottom flask with the crude mixture of this compound isomers and a few boiling chips or a magnetic stir bar.
-
Distillation:
-
Heat the flask gently using a heating mantle.
-
Observe the vapor rising slowly through the fractionating column.
-
Maintain a slow and steady distillation rate. The temperature at the distillation head should remain constant during the collection of a pure fraction.[10]
-
Collect fractions in separate receiving flasks based on the boiling point ranges.
-
-
Analysis: Analyze the collected fractions by GC-MS or NMR to determine the isomeric ratio and identify the fractions containing the desired pure isomer.
Protocol 2: Purification by Preparative Column Chromatography
-
Column Packing:
-
Select a suitable stationary phase (e.g., silica gel for normal-phase chromatography).
-
Pack a glass column with the stationary phase using a slurry packing method with the initial mobile phase.
-
-
Sample Loading:
-
Dissolve the crude isomer mixture in a minimal amount of the mobile phase.
-
Carefully load the sample onto the top of the column.
-
-
Elution:
-
Begin eluting the sample through the column with the mobile phase. A typical mobile phase for normal-phase separation of amines could be a mixture of hexane and isopropanol with a small percentage of triethylamine to reduce peak tailing.
-
Collect fractions of the eluent in test tubes or vials.
-
-
Monitoring:
-
Monitor the separation using thin-layer chromatography (TLC) to identify which fractions contain the separated isomers.
-
-
Isolation:
-
Combine the fractions containing the pure desired isomer.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound isomer.
-
Protocol 3: Purification by Diastereomeric Salt Crystallization
-
Salt Formation:
-
Dissolve the racemic mixture of this compound in a suitable solvent (e.g., methanol or ethanol).
-
In a separate flask, dissolve an equimolar amount of a chiral resolving agent (e.g., (R)-(-)-mandelic acid or (+)-tartaric acid) in the same solvent.
-
Slowly add the resolving agent solution to the amine solution with stirring.
-
-
Crystallization:
-
Allow the solution to stand at room temperature or cool it in an ice bath to induce crystallization of the less soluble diastereomeric salt.[14]
-
The formation of crystals may be slow, and scratching the inside of the flask with a glass rod can sometimes initiate crystallization.
-
-
Isolation of Diastereomeric Salt:
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent to remove any adhering mother liquor.
-
The purity of the diastereomeric salt can be improved by recrystallization.[14]
-
-
Regeneration of the Free Amine:
-
Suspend the purified diastereomeric salt in water.
-
Add a strong aqueous base (e.g., 2 M NaOH) dropwise until the solution is strongly basic (pH > 10).
-
Extract the liberated free amine with an organic solvent (e.g., diethyl ether or dichloromethane) several times.
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified this compound isomer.
-
Visualizations
Caption: General workflow for the purification of this compound isomers.
Caption: Troubleshooting decision tree for poor isomer separation.
References
- 1. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. lcms.cz [lcms.cz]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. spectrabase.com [spectrabase.com]
- 8. Density Functional Theory based study on structural, vibrational and NMR properties of cis - trans fulleropyrrolidine mono-adducts | PLOS One [journals.plos.org]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Purification [chem.rochester.edu]
- 11. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 12. This compound | C6H13N | CID 96034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound, (2R,5R)- | C6H13N | CID 641767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
Technical Support Center: 2,5-Dimethylpyrrolidine Catalyzed Aldol Additions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for 2,5-dimethylpyrrolidine catalyzed aldol additions.
Troubleshooting Guide
This guide addresses common issues encountered during this compound catalyzed aldol additions, focusing on identifying the cause and providing actionable solutions.
Issue 1: Low Yield of the Desired Aldol Adduct and Presence of Multiple Products
-
Question: My reaction yields are low, and I observe multiple spots on my TLC plate, some of which correspond to my starting materials. What is causing this, and how can I improve the yield of my desired product?
-
Possible Cause: The most common cause of low yields and a complex product mixture in crossed aldol reactions is the self-condensation of the enolizable carbonyl compound (the nucleophile).[1][2][3] This occurs when the enolate of the donor ketone or aldehyde reacts with another molecule of the same starting material instead of the desired electrophilic partner.
-
Troubleshooting Steps:
-
Assess Substrate Reactivity:
-
Utilize a Non-Enolizable Electrophile: The most effective way to prevent self-condensation of the nucleophile is to use an electrophilic partner that lacks α-hydrogens, such as benzaldehyde or formaldehyde. This eliminates the possibility of it forming an enolate and acting as a nucleophile.[2]
-
Consider Reactivity Differences: Aldehydes are generally more reactive electrophiles than ketones. If both partners are enolizable, the enolate of the ketone will preferentially react with the more electrophilic aldehyde.[4]
-
-
Control Reagent Addition:
-
Slow Addition of the Nucleophile: Slowly add the enolizable carbonyl compound (the nucleophile) to a solution containing the catalyst and the non-enolizable electrophile. This maintains a low concentration of the enolizable partner, kinetically favoring the crossed aldol reaction over self-condensation.
-
-
Directed Aldol Addition (for advanced control):
-
Pre-formation of the Enolate: For substrates where selectivity is challenging, consider a directed approach. This involves pre-forming the enolate of the nucleophilic partner using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures (e.g., -78 °C). Once the enolate is formed, the electrophile is added. This method provides excellent control over the reaction partners.[1]
-
-
Issue 2: Formation of an α,β-Unsaturated Carbonyl Compound (Condensation Product)
-
Question: I am isolating a significant amount of the dehydrated condensation product instead of the desired β-hydroxy carbonyl adduct. How can I prevent this elimination reaction?
-
Possible Cause: The initial aldol adduct can undergo dehydration (loss of a water molecule) to form a thermodynamically stable α,β-unsaturated carbonyl compound.[5][6] This side reaction is often promoted by elevated temperatures or prolonged reaction times.[5]
-
Troubleshooting Steps:
-
Temperature Control: Maintain a low reaction temperature. Start the reaction at 0 °C or even lower (e.g., -20 °C) and allow it to slowly warm to room temperature. Avoid heating the reaction mixture unless the condensation product is the desired outcome.
-
Reaction Time: Monitor the reaction progress closely by TLC. Quench the reaction as soon as the starting materials are consumed to prevent the subsequent dehydration of the product.
-
Choice of Workup: Use a mild acidic workup (e.g., saturated aqueous NH₄Cl) to neutralize the catalyst without promoting dehydration. Strong acidic conditions can accelerate the elimination of water.
-
Issue 3: Poor Diastereoselectivity or Enantioselectivity
-
Question: The stereoselectivity of my reaction is poor, resulting in a mixture of diastereomers or enantiomers. How can I improve the stereochemical outcome?
-
Possible Cause: The stereoselectivity of the aldol addition is determined by the transition state geometry. Factors such as the solvent, temperature, and the specific structure of the substrates and catalyst can influence which transition state is favored. For instance, some pyrrolidine-derived catalysts have shown moderate diastereo- and enantioselectivity.[7]
-
Troubleshooting Steps:
-
Solvent Screening: The polarity and coordinating ability of the solvent can significantly impact the organization of the transition state. Screen a variety of solvents (e.g., DMF, DMSO, CH₂Cl₂, THF, or even aqueous media) to find the optimal conditions for your specific substrates.
-
Temperature Optimization: Lowering the reaction temperature often enhances stereoselectivity by increasing the energy difference between the diastereomeric transition states.
-
Additives: The presence of additives, such as water or weak acids, can influence the catalytic cycle and the stereochemical outcome. Experiment with the addition of small amounts of these additives.
-
Catalyst Loading: Vary the catalyst loading (e.g., from 5 mol% to 30 mol%) to see if it impacts the stereoselectivity.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the this compound catalyzed aldol addition?
A1: The reaction proceeds through an enamine mechanism, which is characteristic of secondary amine organocatalysis. The key steps are:
-
Enamine Formation: The this compound catalyst reacts with the donor carbonyl compound (ketone or aldehyde) to form a nucleophilic enamine intermediate.
-
Nucleophilic Attack: The enamine attacks the electrophilic carbonyl partner, forming a new carbon-carbon bond and a transient iminium ion.
-
Hydrolysis and Catalyst Regeneration: The iminium ion is hydrolyzed to release the β-hydroxy carbonyl product and regenerate the this compound catalyst, allowing it to re-enter the catalytic cycle.
Q2: Can I use an unsymmetrical ketone as the nucleophile?
A2: Yes, but this can lead to regioselectivity issues. The catalyst can form two different enamines, leading to the formation of two different constitutional isomers. Generally, the reaction occurs at the less sterically hindered α-carbon to form the kinetic enolate.[4] To favor the formation of a single product, it is advisable to use a ketone that is either symmetrical or has only one enolizable position.
Q3: My starting materials are not very soluble in the reaction solvent. What should I do?
A3: Poor solubility can lead to slow reaction rates and incomplete conversion. You can try the following:
-
Co-solvent System: Use a mixture of solvents to improve the solubility of your substrates.
-
Solvent Change: Switch to a more polar aprotic solvent like DMF or DMSO, where carbonyl compounds are generally more soluble.
-
Sonication: In some cases, sonication can help to dissolve the starting materials and initiate the reaction.
Q4: How do I remove the this compound catalyst after the reaction?
A4: this compound is a basic compound. It can typically be removed by an acidic wash during the aqueous workup. Extracting the reaction mixture with a dilute acid solution (e.g., 1 M HCl) will protonate the amine, causing it to move into the aqueous layer.
Data Presentation
Table 1: Hypothetical Product Distribution in a Crossed Aldol Reaction
This table illustrates the potential impact of the electrophile's structure on the product distribution in a reaction between acetone (nucleophile) and various aldehydes (electrophiles) catalyzed by this compound.
| Electrophile | Desired Aldol Adduct (%) | Self-Condensation of Acetone (%) | Unreacted Starting Material (%) |
| Benzaldehyde (non-enolizable) | 85 | <5 | 10 |
| Isobutyraldehyde (enolizable) | 50 | 30 | 20 |
| Acetaldehyde (highly enolizable) | 35 | 50 | 15 |
Table 2: Effect of Temperature on Product Formation
This table shows the hypothetical effect of reaction temperature on the ratio of the aldol addition product to the dehydrated condensation product for the reaction between cyclohexanone and 4-nitrobenzaldehyde.
| Temperature (°C) | Aldol Adduct (%) | Condensation Product (%) |
| -20 | 90 | 10 |
| 0 | 75 | 25 |
| 25 (Room Temp) | 40 | 60 |
| 50 | <10 | >90 |
Experimental Protocols
Protocol 1: General Procedure for a this compound Catalyzed Aldol Addition
This protocol is a general starting point for the reaction between a ketone (nucleophile) and an aldehyde (electrophile).
-
Reaction Setup: To a stirred solution of the aldehyde (1.0 mmol) in the chosen solvent (2.0 mL) at the desired temperature (e.g., 0 °C), add (±)-trans-2,5-dimethylpyrrolidine (0.2 mmol, 20 mol%).
-
Reagent Addition: Add the ketone (1.2 mmol, 1.2 equivalents) dropwise to the reaction mixture over 10 minutes.
-
Reaction Monitoring: Stir the reaction at the same temperature and monitor its progress by thin-layer chromatography (TLC).
-
Workup: Once the aldehyde is consumed, quench the reaction with a saturated aqueous solution of NH₄Cl (5 mL). Extract the mixture with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Minimizing Self-Condensation with a Non-Enolizable Aldehyde
This protocol is optimized for reactions where self-condensation of the nucleophile is a concern.
-
Reaction Setup: In a round-bottom flask, dissolve the non-enolizable aldehyde (e.g., benzaldehyde, 1.0 mmol) and (±)-trans-2,5-dimethylpyrrolidine (0.1 mmol, 10 mol%) in DMF (3 mL). Cool the mixture to 0 °C.
-
Slow Addition: Prepare a solution of the enolizable ketone (e.g., acetone, 1.5 mmol) in DMF (1 mL). Add this solution dropwise to the reaction mixture over 1 hour using a syringe pump.
-
Reaction and Workup: Stir at 0 °C for 24 hours, then follow the workup and purification steps outlined in Protocol 1.
Visualizations
Caption: Main and side reaction pathways in aldol additions.
Caption: Troubleshooting flowchart for low yield issues.
Caption: Workflow for optimizing reaction stereoselectivity.
References
- 1. Self-condensation - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]
Degradation pathways of 2,5-dimethylpyrrolidine under acidic conditions
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals studying the degradation of 2,5-dimethylpyrrolidine under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways of this compound under acidic conditions?
A1: Under acidic conditions, the nitrogen atom of the pyrrolidine ring is expected to be protonated, forming a pyrrolidinium ion. The primary degradation pathway is likely to be acid-catalyzed ring-opening via nucleophilic attack by water or the counter-ion of the acid. This would lead to the formation of an amino alcohol or a haloamine, depending on the acid used. Further degradation of the initial ring-opened product is possible under harsh conditions, leading to smaller, more fragmented molecules.
Q2: What are the likely degradation products I should be looking for?
A2: The primary expected degradation product from the acid-catalyzed hydrolysis of this compound is 4-amino-2-methylhexan-2-ol. If a hydrohalic acid (like HCl) is used, the corresponding haloamine, 4-amino-2-chloro-2-methylhexane, could also be formed.
Q3: What analytical techniques are best suited for monitoring the degradation of this compound?
A3: A combination of chromatographic and spectroscopic techniques is recommended.
-
High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis, Mass Spectrometry) is ideal for separating and quantifying the parent compound and its degradation products.
-
Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile degradation products.
-
Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for the structural elucidation of unknown degradation products.
Q4: I am not observing any degradation of this compound under my acidic stress conditions. What could be the reason?
A4: There are several possibilities:
-
High Stability: this compound may be relatively stable under the applied conditions.
-
Insufficient Stress: The acid concentration, temperature, or duration of the experiment may not be sufficient to induce degradation. Consider increasing the severity of your stress conditions.
-
Inappropriate Analytical Method: Your current analytical method may not be able to detect the degradation products. Ensure your method is validated for stability-indicating properties.
Q5: My analytical results show multiple unexpected peaks. How do I identify these unknown degradation products?
A5: The identification of unknown degradation products typically involves:
-
Mass Spectrometry (MS): High-resolution mass spectrometry can provide the elemental composition of the unknown compounds.
-
Tandem Mass Spectrometry (MS/MS): This technique can be used to fragment the unknown molecules, providing structural information.
-
NMR Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are powerful tools for elucidating the complete structure of the degradation products.
-
Isolation and Characterization: If possible, isolate the unknown impurities using preparative chromatography for more detailed spectroscopic analysis.
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No degradation observed | 1. The compound is highly stable under the applied stress conditions.2. Insufficient stress duration or intensity. | 1. Increase the severity of the stress conditions (e.g., higher temperature, stronger acid).2. Extend the duration of the study. |
| Complete degradation observed immediately | 1. The stress conditions are too harsh. | 1. Reduce the acid concentration, temperature, or duration of the experiment. |
| Poor peak shape or resolution in HPLC | 1. Inappropriate column chemistry.2. Mobile phase pH is not optimal.3. Column overloading. | 1. Use a column suitable for amine analysis (e.g., a C18 column with a basic-deactivated stationary phase).2. Adjust the mobile phase pH to ensure the analytes are in a consistent ionization state.3. Reduce the injection volume or sample concentration. |
| Irreproducible results | 1. Inconsistent sample preparation.2. Fluctuation in experimental conditions (temperature, etc.).3. Instrument variability. | 1. Ensure accurate and consistent pipetting and dilutions.2. Use a temperature-controlled incubator or water bath.3. Perform system suitability tests before each analytical run. |
Experimental Protocols
Forced Degradation Study under Acidic Conditions
This protocol outlines a general procedure for conducting a forced degradation study of this compound under acidic conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid (HCl).
-
Incubate the solution at 60°C in a temperature-controlled oven or water bath.
-
At predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot of the sample.
-
Neutralize the aliquot with an equivalent amount of 0.1 M sodium hydroxide (NaOH).
-
Dilute the neutralized sample with the mobile phase to an appropriate concentration for analysis.
3. Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method.
-
The HPLC system should be equipped with a UV detector or a mass spectrometer.
-
A C18 column (e.g., 4.6 mm x 150 mm, 5 µm) is a common starting point.
-
The mobile phase could consist of a mixture of an aqueous buffer (e.g., phosphate buffer at pH 7) and an organic solvent (e.g., acetonitrile or methanol). The gradient and composition should be optimized to achieve good separation.
4. Data Evaluation:
-
Calculate the percentage of degradation of this compound at each time point.
-
Identify and quantify the major degradation products.
Data Presentation
Table 1: Illustrative Degradation Data for this compound under Acidic Conditions (0.1 M HCl at 60°C)
| Time (hours) | This compound (% Remaining) | Degradation Product 1 (% Area) |
| 0 | 100.0 | 0.0 |
| 2 | 95.2 | 4.8 |
| 4 | 90.5 | 9.5 |
| 8 | 81.3 | 18.7 |
| 24 | 65.7 | 34.3 |
| 48 | 48.9 | 51.1 |
Note: This data is for illustrative purposes only and does not represent actual experimental results.
Visualizations
Caption: Proposed degradation pathway of this compound under acidic conditions.
Caption: General experimental workflow for a forced degradation study.
Technical Support Center: Enhancing Enantioselectivity of 2,5-Dimethylpyrrolidine Catalysts
Welcome to the Technical Support Center for optimizing enantioselective reactions catalyzed by 2,5-dimethylpyrrolidine. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting common experimental challenges and enhancing the stereochemical outcome of your reactions.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: I am observing low enantiomeric excess (% ee) in my reaction. What are the primary factors I should investigate?
A1: Low enantioselectivity with this compound catalysts typically stems from suboptimal reaction conditions or impurities. A systematic approach to troubleshooting is recommended:
-
Purity of Reagents and Catalyst: Ensure the high purity of your starting materials, solvents, and the this compound catalyst itself. Impurities can interfere with the catalytic cycle or promote a non-selective background reaction.[1] It is crucial to use anhydrous solvents if the reaction is sensitive to moisture.[1]
-
Reaction Temperature: Temperature is a critical parameter influencing enantioselectivity. Lowering the reaction temperature often enhances enantiomeric excess by increasing the energy difference between the transition states leading to the major and minor enantiomers.[1] Consider running the reaction at 0 °C, -20 °C, or even lower.[1]
-
Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact the geometry of the transition state. It is advisable to screen a range of solvents with varying polarities. Non-polar solvents frequently provide better stereocontrol.[1]
-
Catalyst Loading: Insufficient catalyst loading can lead to a significant contribution from a non-catalyzed, non-enantioselective background reaction.[1] Incrementally increasing the catalyst loading, for instance from 1 to 20 mol%, can help mitigate this issue.[1]
Q2: My reaction is proceeding slowly, and upon increasing the temperature to improve the rate, the enantioselectivity has dropped. How can I address this?
A2: This is a common trade-off in asymmetric catalysis. Here are a few strategies to improve the reaction rate without compromising enantioselectivity:
-
Optimize Catalyst Loading: Instead of raising the temperature, try increasing the catalyst loading. This can accelerate the reaction rate while maintaining the favorable low-temperature conditions for high enantioselectivity.
-
Use of Additives/Co-catalysts: The addition of weak Brønsted acids (e.g., benzoic acid) can facilitate the catalytic cycle, potentially increasing the reaction rate and, in some cases, improving enantioselectivity.[1] In certain reactions, a small amount of water can also be beneficial by facilitating proton transfer steps.[1]
-
Concentration: Increasing the concentration of your reactants can sometimes lead to a faster reaction rate. However, this should be done cautiously as it can also affect selectivity.
Q3: I am seeing inconsistent results between different batches of the same reaction. What could be the cause?
A3: Poor reproducibility is often linked to subtle variations in experimental setup and materials. Key areas to check include:
-
Atmosphere: Ensure that reactions are performed under a consistently inert atmosphere (e.g., nitrogen or argon) if any of the reagents or the catalyst are sensitive to air or moisture.[1]
-
Reagent Quality: Use reagents and solvents from the same batch if possible, or ensure consistent purity specifications across batches.
-
Precise Measurements: Double-check the accuracy of all measurements, including catalyst loading, reagent amounts, and solvent volumes.
Frequently Asked Questions (FAQs)
Q1: How does the structure of this compound contribute to its catalytic activity and enantioselectivity?
A1: The C2-symmetry and the presence of the two methyl groups in trans-2,5-dimethylpyrrolidine create a well-defined chiral environment. In the enamine-based catalytic cycle, the pyrrolidine nitrogen forms a chiral enamine with a carbonyl compound. The methyl groups at the 2 and 5 positions then effectively shield one face of the enamine, directing the electrophile to attack from the less hindered face, thus leading to high enantioselectivity.
Q2: Can I use additives to improve the performance of my this compound catalyst?
A2: Yes, additives can have a significant impact. Weak Brønsted acids are commonly used as co-catalysts and can enhance both reactivity and enantioselectivity in reactions like Michael additions.[1] In some instances, a controlled amount of water can also be beneficial.[1] The optimal additive and its concentration will be reaction-dependent and should be determined through screening.
Q3: What is the typical catalyst loading for this compound?
A3: The optimal catalyst loading varies depending on the specific reaction, but a typical range to screen is between 1 and 20 mol%.[1] While higher loading can increase the reaction rate, it doesn't always improve enantioselectivity and adds to the cost. In some cases, lower catalyst loading can even improve the outcome by minimizing side reactions.[1]
Data Presentation
The following tables summarize quantitative data on the effect of various reaction parameters on enantioselectivity for reactions catalyzed by pyrrolidine derivatives. While not specific to this compound, these data illustrate general principles applicable to optimizing your reactions.
Table 1: Effect of Solvent and Temperature on Enantioselectivity in a Proline-Catalyzed Aldol Reaction
(Note: Data shown is for L-proline, a related pyrrolidine catalyst, and illustrates general principles applicable to this compound derivatives.)[1]
| Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (anti:syn) | ee (%) (anti) |
| DMSO | 25 | 95 | 95:5 | 96 |
| DMF | 25 | 92 | 93:7 | 94 |
| CH3CN | 25 | 88 | 85:15 | 82 |
| THF | 25 | 75 | 80:20 | 70 |
| DMSO | 0 | 96 | 97:3 | 98 |
| DMSO | -20 | 94 | >99:1 | >99 |
Table 2: Optimization of Reaction Conditions for the Michael Addition of 3-Phenylpropionaldehyde to trans-β-Nitrostyrene using a Pyrrolidine-Based Organocatalyst
(Note: This data is for a novel pyrrolidine-based organocatalyst and demonstrates the impact of solvent and temperature optimization.)[2]
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | ee (%) (syn) |
| 1 | CH2Cl2 | RT | 7 | 99 | 78:22 | 68 |
| 2 | Toluene | RT | 7 | 98 | 75:25 | 65 |
| 3 | Methylcyclohexane | RT | 12 | 95 | 85:15 | 75 |
| 4 | Methylcyclohexane | 0 | 24 | 87 | 92:8 | 85 |
Experimental Protocols
General Protocol for Asymmetric Aldol Reaction using a this compound Catalyst
This protocol provides a general methodology. Specific amounts, temperatures, and reaction times should be optimized for each unique substrate combination.[1]
Preparation and Setup:
-
Flame-dry all glassware (round-bottom flask, stirrer bar, syringes) under vacuum and allow to cool under an inert atmosphere (e.g., Nitrogen or Argon).
-
Prepare stock solutions of the aldehyde, ketone, and this compound catalyst in a high-purity, anhydrous solvent (e.g., Toluene, THF).
Reaction Execution:
-
To the reaction flask containing the catalyst (or catalyst solution), add the ketone (1.2 mmol) and the desired solvent (3 mL).
-
Cool the mixture to the target temperature (e.g., 0 °C, -20 °C).
-
Slowly add the aldehyde (1.0 mmol) dropwise over 10-15 minutes to minimize side reactions.
-
Stir the reaction mixture vigorously at the target temperature.
Monitoring and Work-up:
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of NH₄Cl (5 mL).
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the purified product by chiral High-Performance Liquid Chromatography (HPLC) or chiral GC.
Visualizations
References
Technical Support Center: Optimizing 2,5-Dimethylpyrrolidine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of 2,5-dimethylpyrrolidine synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, primarily focusing on the Paal-Knorr synthesis of the 2,5-dimethylpyrrole intermediate and its subsequent reduction, or the direct reductive amination of hexane-2,5-dione.
Paal-Knorr Synthesis of 2,5-Dimethyl-1H-pyrrole
Q1: My Paal-Knorr reaction is giving a low yield. What are the potential causes and solutions?
A1: Low yields in the Paal-Knorr synthesis of 2,5-dimethylpyrrole from hexane-2,5-dione (acetonylacetone) and an amine can arise from several factors. Here’s a systematic approach to troubleshooting:
-
Incomplete Reaction:
-
Suboptimal Catalyst:
-
Solution: The choice of acid catalyst is crucial. While strong acids like HCl can be effective, they can also promote side reactions if the pH is too low (pH < 3).[4] Consider using milder Brønsted acids like acetic acid or solid acid catalysts such as CATAPAL 200 alumina, which has been shown to give yields up to 96%.[5]
-
-
Side Reactions (Furan Formation):
-
Solution: The primary byproduct is often 2,5-dimethylfuran, formed by the acid-catalyzed cyclization of hexane-2,5-dione itself.[4] To minimize this, ensure the pH is not excessively acidic and consider using an excess of the amine.
-
-
Solvent Effects:
Q2: I am observing a significant amount of 2,5-dimethylfuran as a byproduct. How can I suppress its formation?
A2: Furan formation is a competitive acid-catalyzed reaction. To favor the formation of the desired pyrrole, you can:
-
Control Acidity: Avoid strongly acidic conditions (pH < 3).[4] Using a milder acid catalyst like acetic acid or a solid acid catalyst can help.
-
Increase Nucleophile Concentration: Use a slight excess of the primary amine to favor the nucleophilic attack on the dicarbonyl compound over intramolecular cyclization.
-
Optimize Reaction Temperature: While higher temperatures can increase the rate of both reactions, excessively high temperatures might favor the thermodynamically stable furan. Careful optimization is key.
Q3: How can I improve the reaction rate of my Paal-Knorr synthesis?
A3: To accelerate the reaction, consider the following:
-
Microwave Irradiation: This is one of the most effective methods to dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields.[1][8]
-
Catalyst Choice: Employing a highly active catalyst can significantly speed up the reaction. For example, iodine has been used as an efficient catalyst under microwave conditions.[9] Heterogeneous catalysts like CATAPAL 200 have also demonstrated high efficiency with short reaction times.[5][10]
-
Solvent-Free Conditions: Eliminating the solvent can increase the concentration of reactants, leading to a faster reaction rate.[5][7]
Reductive Amination to this compound
Q4: I am performing a reductive amination of hexane-2,5-dione and getting a mixture of cis and trans isomers. How can I improve the diastereoselectivity?
A4: The diastereoselectivity of the reductive amination is highly dependent on the reducing agent and the reaction conditions.
-
Catalytic Hydrogenation: The choice of catalyst is critical. For the hydrogenation of the intermediate 2,5-dimethyl-1H-pyrrole, rhodium on alumina (Rh/Al₂O₃) in acetic acid has been reported to yield predominantly the cis-2,5-dimethylpyrrolidine.[11]
-
Hydride Reducing Agents:
-
Sodium Cyanoborohydride (NaBH₃CN): This is a mild reducing agent that can selectively reduce the iminium ion formed in situ. The stereoselectivity can be influenced by the solvent and pH.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is another mild and selective reducing agent that is often preferred due to its lower toxicity compared to NaBH₃CN. It is effective in various solvents like dichloroethane (DCE) and tetrahydrofuran (THF).[12][13] The diastereoselectivity can be influenced by steric hindrance and the reaction temperature.
-
Q5: My reductive amination is incomplete, or I am observing side products. What should I check?
A5: Incomplete reactions or the formation of byproducts can be due to several factors:
-
Reducing Agent Activity: Ensure the reducing agent is fresh and active. Hydride reagents can decompose upon storage.
-
pH Control: The formation of the intermediate imine or iminium ion is pH-dependent. For reductive aminations with borohydride reagents, slightly acidic conditions (often using acetic acid) are typically required to facilitate imine formation without decomposing the reducing agent.[14]
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity and reduce the formation of byproducts.
-
Over-alkylation: In some cases, the newly formed secondary amine can react further. Using a stepwise procedure where the imine is formed first, followed by the addition of the reducing agent, can sometimes mitigate this.[13]
Q6: How can I effectively separate the cis and trans isomers of this compound?
A6: The separation of cis and trans isomers can be challenging due to their similar physical properties.
-
Fractional Distillation: If there is a sufficient difference in boiling points, fractional distillation under reduced pressure can be employed.
-
Chromatography: Column chromatography on silica gel or alumina can be effective. The choice of eluent is critical and requires careful optimization. Reverse-phase HPLC has also been used to separate polar cis/trans isomers.[15]
-
Crystallization: Derivatization of the amine mixture to form salts (e.g., hydrochlorides) or amides can sometimes lead to differential solubility, allowing for separation by fractional crystallization.[16]
Data Presentation: Comparison of Synthesis Conditions
Table 1: Paal-Knorr Synthesis of N-Substituted 2,5-Dimethylpyrroles
| Starting Amine | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference(s) |
| Aniline | HCl (conc., 1 drop) | Methanol | Reflux | 15 min | ~52 | [17] |
| 4-Toluidine | CATAPAL 200 | None (Solvent-free) | 60 | 45 min | 96 | [5][10] |
| Various primary amines | None | Water | 100 | 15 min | Good to Excellent | [6] |
| Various primary amines | Iodine (5 mol%) | None (Microwave) | - | 5-10 min | Excellent | [9] |
| Various primary amines | Salicylic acid | None (Microwave) | - | 15 sec | 92 | [3] |
| Benzylamine | None | None (Stirring) | Room Temp | - | Excellent | [7] |
Table 2: Reductive Amination for this compound Synthesis
| Method | Substrate | Reducing Agent/Catalyst | Solvent | Conditions | Diastereoselectivity (cis:trans) | Yield (%) | Reference(s) |
| Catalytic Hydrogenation | 2,5-Dimethylpyrrole | 5% Rh/Al₂O₃ | Acetic Acid | 3 bar H₂, Room Temp | Predominantly cis | 70 | [11] |
| Reductive Amination | Hexane-2,5-dione + Amine | NaBH(OAc)₃ | Dichloroethane (DCE) | Room Temp | Varies | High | [12][13] |
| Reductive Amination | Hexane-2,5-dione + Amine | NaBH₃CN | Methanol | pH 6-7 | Varies | - | [18][19] |
Experimental Protocols
Protocol 1: Microwave-Assisted Paal-Knorr Synthesis of N-Aryl-2,5-dimethylpyrrole
This protocol is adapted from procedures utilizing microwave irradiation for rapid synthesis.[20]
-
Reaction Setup: In a microwave-safe vial, combine the 1,4-diketone (e.g., hexane-2,5-dione, 1.0 eq) and the primary aryl amine (1.0-1.2 eq).
-
Catalyst and Solvent: Add a catalytic amount of a suitable acid (e.g., glacial acetic acid or a solid acid catalyst). For solvent-free conditions, omit the solvent. Alternatively, a minimal amount of a high-boiling solvent like ethanol can be used.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 80-120 °C) for a short duration (e.g., 5-15 minutes). Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the vial to room temperature. If a solvent was used, remove it under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with a saturated solution of sodium bicarbonate, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Protocol 2: Reductive Amination of Hexane-2,5-dione using Sodium Triacetoxyborohydride
This protocol describes a direct reductive amination procedure.[21]
-
Reaction Setup: In a round-bottom flask, dissolve hexane-2,5-dione (1.0 eq) and the primary amine (1.2 eq) in anhydrous dichloroethane (DCE).
-
Addition of Reducing Agent: Stir the mixture at room temperature for approximately 30 minutes to allow for initial imine formation. Then, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq) portion-wise.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS. The reaction is typically complete within a few hours to overnight.
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer multiple times with dichloromethane.
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. After filtration, concentrate the solvent under reduced pressure. The resulting crude this compound can be purified by distillation under reduced pressure or by column chromatography to separate the isomers.
Mandatory Visualizations
References
- 1. Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave-assisted protection of primary amines as 2,5-dimethylpyrroles and their orthogonal deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. public.pensoft.net [public.pensoft.net]
- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 9. An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 17. chemistry-online.com [chemistry-online.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
Technical Support Center: (2R,5R)- and (2S,5S)-2,5-Dimethylpyrrolidine Chiral Auxiliary
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2,5-dimethylpyrrolidine as a chiral auxiliary in asymmetric synthesis.
Troubleshooting Guides
Issue 1: Low Diastereoselectivity in α-Alkylation of Amides
Symptoms:
-
The diastereomeric ratio (d.r.) of the alkylated product is close to 1:1.
-
1H NMR or chiral HPLC analysis shows multiple, poorly resolved signals for the product diastereomers.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps & Preventative Measures | Rationale |
| Incomplete Enolate Formation | Ensure the use of a slight excess (1.1-1.2 equivalents) of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS). Confirm the complete deprotonation by adding a slight excess of the base and stirring for an adequate time (typically 30-60 minutes) at low temperature (-78 °C) before adding the electrophile. | Incomplete enolate formation can lead to a mixture of the desired enolate and the starting amide, resulting in side reactions and reduced diastereoselectivity.[1] |
| Suboptimal Reaction Temperature | Conduct the enolate formation and alkylation at low temperatures, typically -78 °C. Lowering the temperature can enhance the energy difference between the diastereomeric transition states, leading to a higher diastereomeric ratio.[2] | At lower temperatures, the reaction is more likely to proceed through the lower energy transition state, favoring the formation of one diastereomer. |
| Inappropriate Solvent Choice | Use an aprotic, non-coordinating solvent like tetrahydrofuran (THF). The choice of solvent can influence the aggregation state and geometry of the lithium enolate, which in turn affects the facial selectivity of the alkylation. | THF is a standard solvent for lithium enolate chemistry and generally provides good results. Other solvents may lead to different enolate geometries and lower diastereoselectivity. |
| Epimerization of the Product | Quench the reaction at low temperature and use a mild workup procedure. Avoid exposure to acidic or basic conditions for prolonged periods, as this can cause epimerization of the newly formed stereocenter. | The α-proton of the newly formed stereocenter can be acidic, and its removal under non-stereocontrolled conditions will lead to a loss of diastereomeric purity.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the expected level of diastereoselectivity when using this compound as a chiral auxiliary in amide alkylation?
A1: Due to its C2-symmetric nature, this compound can provide a highly ordered transition state, leading to good to excellent diastereoselectivity. The two methyl groups effectively block one face of the enolate, directing the incoming electrophile to the opposite face. The level of diastereoselectivity is highly dependent on the reaction conditions and the nature of the electrophile.
Quantitative Data on Diastereoselectivity in a Representative Alkylation:
| Electrophile (R-X) | Base | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) | Yield (%) |
| Methyl Iodide | LDA | THF | -78 | >95:5 | 85 |
| Benzyl Bromide | LDA | THF | -78 | >95:5 | 90 |
| Isopropyl Iodide | LDA | THF | -78 | 85:15 | 70 |
| tert-Butyl Bromide | LDA | THF | -78 | No Reaction | 0 |
Note: This data is representative and based on general principles of enolate alkylation with chiral auxiliaries. Actual results may vary.
Q2: I am having difficulty removing the this compound auxiliary. What are the recommended cleavage conditions?
A2: The robust nature of the amide bond can make the cleavage of the this compound auxiliary challenging. The choice of cleavage method depends on the desired product (e.g., carboxylic acid, alcohol, or aldehyde).
Comparison of Cleavage Methods:
| Method | Reagents and Conditions | Product | Potential Limitations |
| Acidic Hydrolysis | 6M HCl, reflux, 12-24 h | Carboxylic Acid | Harsh conditions may cause epimerization or decomposition of sensitive substrates. The reaction can be slow.[4][5][6] |
| Basic Hydrolysis | 4M NaOH, reflux, 12-24 h | Carboxylate Salt | Similar to acidic hydrolysis, the harsh conditions can be detrimental. The reaction is often slow.[4][5][6] |
| Reductive Cleavage | LiAlH4, THF, 0 °C to reflux | Primary Alcohol | Reduces the carbonyl group completely. Not suitable if the carboxylic acid is the desired product.[7][8][9] |
| Conversion to Weinreb Amide followed by Reduction/Addition | 1. Me(MeO)NH·HCl, n-BuLi, THF2. DIBAL-H or Grignard reagent | Aldehyde or Ketone | Requires an additional step to form the Weinreb amide. |
Q3: Can steric hindrance from the auxiliary be a limitation?
A3: Yes, while the steric bulk of the methyl groups is essential for high diastereoselectivity, it can also be a limitation. Highly hindered electrophiles may react slowly or not at all due to steric repulsion with the auxiliary.[10][11] For instance, alkylation with secondary and especially tertiary alkyl halides is often sluggish and may result in low yields or elimination byproducts.[12]
Q4: Are there any common side reactions to be aware of?
A4: Besides low diastereoselectivity and epimerization, other potential side reactions include:
-
Over-alkylation: If the product is deprotonated, a second alkylation can occur. This is more likely if an excess of base and electrophile are used.
-
Elimination: With sterically hindered alkyl halides (secondary or tertiary), E2 elimination can compete with the desired SN2 alkylation.[12]
-
Enolate decomposition: At higher temperatures, the enolate may be unstable and decompose. It is crucial to maintain low temperatures throughout the reaction.
Experimental Protocols
Protocol 1: Asymmetric Alkylation of a Propionamide Derivative
-
Amide Formation: To a solution of propionyl chloride (1.0 eq) in dichloromethane (DCM) at 0 °C, add (2R,5R)-2,5-dimethylpyrrolidine (1.1 eq) and triethylamine (1.2 eq). Stir the reaction mixture at room temperature for 2 hours. Wash the reaction with saturated aqueous NaHCO3 and brine, dry over MgSO4, and concentrate in vacuo to obtain the amide.
-
Enolate Formation: Dissolve the amide (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere (argon or nitrogen). Slowly add a solution of LDA (1.1 eq) in THF. Stir the mixture at -78 °C for 1 hour.
-
Alkylation: Add the electrophile (e.g., benzyl bromide, 1.2 eq) dropwise to the enolate solution at -78 °C. Stir at this temperature for 2-4 hours, monitoring the reaction by TLC.
-
Workup: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH4Cl. Allow the mixture to warm to room temperature and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na2SO4, and concentrate.
-
Purification and Analysis: Purify the crude product by column chromatography on silica gel. Determine the diastereomeric ratio by 1H NMR or chiral HPLC analysis.
Protocol 2: Reductive Cleavage of the Chiral Auxiliary
-
To a solution of the purified alkylated amide (1.0 eq) in anhydrous THF at 0 °C, slowly add lithium aluminum hydride (LiAlH4, 2.0-3.0 eq).
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, or until the starting material is consumed (monitor by TLC).
-
Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting suspension at room temperature for 1 hour, then filter through a pad of Celite®.
-
Wash the filter cake with THF or ethyl acetate. Concentrate the filtrate and purify the resulting primary alcohol by column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. savemyexams.com [savemyexams.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. The role of steric hindrance in the intramolecular oxidative aromatic coupling of pyrrolo[3,2-b]pyrroles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing 2,5-Dimethylpyrrolidine Catalysis
Welcome to the technical support center for 2,5-dimethylpyrrolidine catalysis. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize their catalytic reactions.
Frequently Asked Questions (FAQs)
Q1: How does this compound function as an organocatalyst?
A1: this compound, a chiral secondary amine, functions as an organocatalyst primarily through an enamine-based mechanism, similar to L-proline.[1] The pyrrolidine's nitrogen atom reacts with a carbonyl compound (like a ketone or aldehyde) to form a nucleophilic chiral enamine intermediate. This enamine then attacks an electrophile. The stereochemistry of the final product is directed by the chiral scaffold of the this compound catalyst.[1]
Q2: What are the most common asymmetric reactions catalyzed by this compound and its derivatives?
A2: Derivatives of this compound are versatile catalysts for a variety of asymmetric transformations, including:
-
Aldol Reactions: The formation of carbon-carbon bonds to create β-hydroxy carbonyl compounds.[1]
-
Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.[1][2]
-
Mannich Reactions: The aminoalkylation of a carbon acid.
-
Diels-Alder Reactions: The [4+2] cycloaddition of a conjugated diene to a dienophile.
Q3: What initial checks should I perform if my reaction is not working as expected?
A3: When encountering issues like low yield or poor selectivity, a systematic check of your starting materials and reaction setup is crucial. Key initial checks include:
-
Catalyst Purity: Ensure the this compound catalyst has high chemical and enantiomeric purity. Impurities can lead to non-selective side reactions or catalyst poisoning.[3][4][5]
-
Reagent and Solvent Purity: Verify the purity of all substrates, reagents, and solvents. The presence of water or other impurities can significantly affect the reaction's outcome, especially if the reaction is moisture-sensitive.[4][5] Ensure solvents are anhydrous where required.[4]
-
Reaction Conditions: Double-check that all reaction parameters, such as temperature, concentration, and atmosphere, are precisely controlled and consistent with established protocols.[4] Inconsistent conditions can lead to variable results.[4] If the reaction is air-sensitive, ensure it is run under a properly maintained inert atmosphere.[4][5]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues encountered during your experiments.
Low Reaction Yield
Q4: My reaction yield is very low. What are the potential causes and how can I improve it?
A4: Low yields can stem from several factors, from catalyst activity to reaction conditions.
Potential Causes and Solutions:
-
Inefficient Catalyst Activity: The catalyst may not be active enough under the chosen conditions.
-
Catalyst Poisoning: Impurities in the reagents or solvent can deactivate the catalyst.[3][5]
-
Incomplete Reaction: The reaction may not have reached completion.
-
Side Reactions: Undesired side reactions may be consuming the starting materials.
-
Solution: Adjusting the stoichiometry or the order of addition of reagents can sometimes minimize side reactions. For example, adding the electrophile slowly to the mixture of the nucleophile and catalyst can be beneficial.[4]
-
Low Enantioselectivity (ee)
Q5: The enantiomeric excess (ee) of my product is low. What factors should I investigate?
A5: Achieving high enantioselectivity is often the primary goal of asymmetric catalysis. Low ee is a common problem that can typically be addressed by optimizing reaction conditions.
Potential Causes and Solutions:
-
Suboptimal Reaction Temperature: Asymmetric reactions are often highly sensitive to temperature.[3]
-
Solution: Lowering the reaction temperature generally enhances enantioselectivity.[3][4] This is because a lower temperature increases the energy difference between the diastereomeric transition states, favoring the path to the major enantiomer.[4] It is recommended to screen temperatures such as 0 °C, -20 °C, or even as low as -78 °C.[4]
-
-
Inappropriate Solvent: The solvent's polarity and coordinating ability can significantly influence the geometry of the transition state.[4]
-
Competing Background Reaction: A non-catalyzed, non-selective reaction may be occurring in parallel.
-
Presence of Additives (or lack thereof): Certain additives can influence the catalytic cycle.
-
Solution: The presence of weak Brønsted acids (e.g., benzoic acid) or even trace amounts of water can sometimes be beneficial, facilitating proton transfer steps and improving both reaction rate and enantioselectivity.[4] Screening various additives can be a useful optimization strategy.
-
Low Diastereoselectivity (dr)
Q6: My reaction produces the desired product but with a low diastereomeric ratio (dr). How can I improve this?
A6: Low diastereoselectivity indicates that the energy difference between the competing transition states leading to the different diastereomers is small.
Potential Causes and Solutions:
-
Reaction Conditions: As with enantioselectivity, temperature and solvent choice are critical.
-
Solution 1: Lower Temperature: Lowering the reaction temperature can amplify small energy differences between diastereomeric transition states, thus improving the diastereomeric ratio.[7]
-
Solution 2: Change Solvent: Solvents can influence the conformation of substrates and transition states. Experimenting with a range of polar and non-polar solvents is recommended.[7]
-
-
Substrate Structure: The steric and electronic properties of your substrates may not provide a strong facial bias.
-
Catalyst/Reagent Choice: The catalyst itself is a primary driver of stereoselectivity.
Data Presentation
The following tables summarize the effects of key reaction parameters on yield and stereoselectivity, based on general principles observed in pyrrolidine-catalyzed reactions.
Table 1: Effect of Temperature and Solvent on Enantioselectivity
| Entry | Solvent | Temperature (°C) | Yield (%) | ee (%) |
| 1 | Toluene | 25 | 95 | 75 |
| 2 | Toluene | 0 | 92 | 88 |
| 3 | Toluene | -20 | 85 | 95 |
| 4 | Dichloromethane | 0 | 90 | 82 |
| 5 | THF | 0 | 88 | 65 |
| 6 | Methanol | 0 | 75 | 30 |
Note: This table illustrates the general trend that lowering the temperature and using non-polar, non-coordinating solvents often improves enantioselectivity.[3][4]
Table 2: Effect of Catalyst Loading on Reaction Outcome
| Entry | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | ee (%) |
| 1 | 5 | 48 | 80 | 94 |
| 2 | 10 | 24 | 92 | 95 |
| 3 | 20 | 12 | 93 | 95 |
| 4 | 1 | 72 | 50 (incomplete) | 90 |
Note: This table demonstrates that while lower catalyst loading is possible, it may require longer reaction times.[1] An optimal loading balances reaction rate, yield, and cost.[1][4]
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Aldol Reaction
This protocol describes a general method for the this compound-catalyzed aldol reaction between a ketone and an aldehyde.[4][8][9]
Materials:
-
Aldehyde (1.0 mmol, 1.0 equiv)
-
Ketone (1.2-2.0 mmol, 1.2-2.0 equiv)
-
(2R,5R)- or (2S,5S)-2,5-dimethylpyrrolidine (0.1 mmol, 10 mol%)
-
Anhydrous solvent (e.g., Toluene, 3 mL)
-
Saturated aqueous NH₄Cl solution
-
Organic solvent for extraction (e.g., Ethyl Acetate)
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
To a flame-dried reaction flask under an inert atmosphere (e.g., Nitrogen or Argon), add the this compound catalyst.
-
Add the anhydrous solvent, followed by the ketone.
-
Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C) with vigorous stirring.
-
Slowly add the aldehyde dropwise to the mixture over 10-15 minutes.
-
Stir the reaction mixture at the target temperature, monitoring its progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of NH₄Cl.[4]
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., 3 x 10 mL of Ethyl Acetate).[4]
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired β-hydroxy carbonyl compound.
Protocol 2: General Procedure for Asymmetric Michael Addition
This protocol outlines a general method for the conjugate addition of an aldehyde or ketone to an α,β-unsaturated nitroalkene.[2][10]
Materials:
-
Nitroalkene (e.g., trans-β-nitrostyrene) (0.2 mmol, 1.0 equiv)
-
Aldehyde/Ketone (0.4 mmol, 2.0 equiv)
-
(2R,5R)- or (2S,5S)-2,5-dimethylpyrrolidine (0.02 mmol, 10 mol%)
-
Anhydrous solvent (e.g., Methylcyclohexane, 2 mL)
-
Saturated aqueous NH₄Cl solution
-
Organic solvent for extraction (e.g., Diethyl Ether)
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
In a dry reaction vessel under an inert atmosphere, dissolve the nitroalkene and the aldehyde/ketone in the anhydrous solvent.
-
Add the this compound catalyst to the solution.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C) and stir vigorously.
-
Monitor the reaction for 24 hours or until completion is observed by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (3 x 10 mL).
-
Combine the organic extracts, dry over an anhydrous drying agent, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography. Determine the diastereomeric ratio by ¹H NMR and the enantiomeric excess by chiral HPLC analysis.[2]
Visualizations
Catalytic Cycle and Workflows
Caption: Enamine catalytic cycle for this compound catalysis.
Caption: Troubleshooting workflow for low enantioselectivity.
Caption: General experimental workflow for synthesis and purification.
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins [beilstein-journals.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. magritek.com [magritek.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
Stability of 2,5-dimethylpyrrolidine in different solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 2,5-dimethylpyrrolidine in various solvents. It includes frequently asked questions and troubleshooting guides to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns associated with this compound?
A1: this compound is a secondary cyclic amine and, like similar compounds, its stability can be compromised by several factors. It is generally stable under normal temperatures and pressures in an inert atmosphere.[1] However, it is incompatible with strong acids, strong bases, and strong oxidizing or reducing agents, which can lead to degradation or vigorous reactions.[1] The tertiary amine within the pyrrolidine ring is a potential site for oxidation, which can be initiated by atmospheric oxygen, light, or oxidizing agents, potentially leading to the formation of N-oxides or other degradation products.[2]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure maximum stability, this compound should be stored in a tightly sealed container in a cool, dry, and dark place. To prevent oxidation, long-term storage under an inert atmosphere (e.g., nitrogen or argon) is highly recommended. For sensitive applications, refrigeration at 2-8 °C is advisable.
Q3: How does solvent choice impact the stability of this compound?
A3: Solvent choice is critical for maintaining the stability of this compound.
-
Aprotic Solvents: Generally, it is most stable in dry, aprotic solvents such as tetrahydrofuran (THF), diethyl ether, toluene, and acetonitrile, provided they are free of impurities.
-
Protic Solvents: Protic solvents like alcohols (methanol, ethanol) and water can participate in hydrogen bonding and may facilitate certain degradation pathways, particularly in the presence of contaminants.
-
Acidic/Basic Conditions: The compound will react with acidic solvents or impurities, forming a salt. While this may prevent other types of degradation, it changes the chemical nature of the compound. Strong bases can deprotonate the amine, potentially leading to other reactions.
-
Peroxide-Forming Solvents: Caution should be exercised with solvents that can form peroxides over time, such as diethyl ether and THF.[3] These peroxides are strong oxidizing agents and can degrade the amine. Always use fresh, tested solvents.
Q4: What are the likely degradation pathways for this compound?
A4: The most probable degradation pathway is oxidation. The nitrogen atom in the pyrrolidine ring is susceptible to oxidation, which can lead to the formation of the corresponding N-oxide, or in more aggressive conditions, ring-opening products. This process can be accelerated by heat, light, and the presence of metal ions or other catalysts.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent Analytical Results (e.g., varying purity by HPLC/GC) | 1. Degradation due to improper storage or handling (exposure to air/light). 2. Contamination of the sample or solvent. 3. Use of aged or impure solvents. | 1. Store the compound under an inert atmosphere, protected from light. Minimize freeze-thaw cycles. 2. Use clean, dry glassware and high-purity solvents.[2] 3. Use freshly opened or distilled solvents. Test peroxide-forming solvents before use. |
| Appearance of New, Unidentified Peaks in Chromatograms | 1. The compound is degrading under the experimental conditions (e.g., heat, pH, presence of oxidizers). 2. Reaction with impurities in the solvent or other reagents. | 1. This is expected in forced degradation studies; the new peaks represent degradation products.[2] For other experiments, re-evaluate the reaction conditions (lower temperature, inert atmosphere). 2. Purify all solvents and reagents before use. Include appropriate controls in your experiment. |
| Low Yield or Unexpected Side Products in a Reaction | 1. The this compound has degraded prior to use, reducing its effective concentration. 2. The solvent is not inert and is reacting with the compound or other reagents. | 1. Check the purity of the this compound stock solution before use. If necessary, purify it (e.g., by distillation). 2. Switch to a more inert solvent. Ensure the chosen solvent is dry and deoxygenated. |
| Solution of this compound Develops a Color (e.g., Yellow/Brown) | 1. Oxidative degradation is occurring. 2. Presence of impurities that are reacting or degrading. | 1. Immediately purge the solution with an inert gas (N₂ or Ar) and store it in a dark, cool place. 2. If purity is critical, consider purifying the solution or using a fresh batch of the compound. |
Experimental Protocols
Detailed methodologies for assessing the stability of this compound are provided below. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring.[2]
Protocol 1: General Stability Assessment in Various Solvents
This protocol outlines a workflow to determine the stability of this compound in different solvents over time.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a Class A volumetric flask using a high-purity, inert solvent (e.g., acetonitrile).
-
Sample Preparation: Aliquot the stock solution into separate amber vials. Evaporate the solvent under a gentle stream of nitrogen. To each vial, add 1 mL of the test solvent (e.g., Methanol, Water, Dichloromethane, Toluene, THF).
-
Storage Conditions: Store the vials under controlled conditions (e.g., 25°C/60% RH and accelerated conditions at 40°C/75% RH), protected from light.
-
Time Points: Withdraw samples for analysis at predetermined time points (e.g., 0, 24, 48, 72 hours, and 1 week).
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from any potential degradation products.
-
Data Evaluation: Calculate the percentage of this compound remaining at each time point relative to the initial (T=0) concentration.
References
Troubleshooting low yields in asymmetric reactions with 2,5-dimethylpyrrolidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to low yields in asymmetric reactions utilizing 2,5-dimethylpyrrolidine as a catalyst or chiral auxiliary.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yields in reactions using this compound?
Low yields can stem from several factors, including catalyst deactivation, impurities in reagents or solvents, suboptimal reaction conditions (temperature, concentration, solvent), or an inappropriate choice of catalyst isomer for the specific transformation.[1] Catalyst poisons in starting materials or solvents are a frequent cause of reaction failure.[1]
Q2: How critical is the purity of the this compound and other reagents?
The purity of all components is paramount. Trace impurities in substrates, reagents, or solvents can act as inhibitors or lead to competing side reactions, which can drastically lower yield and enantioselectivity.[1][2] For reactions that are sensitive to moisture, using anhydrous solvents is crucial.[2] It is recommended to use reagents from reliable suppliers or purify them before use.
Q3: Which isomer of this compound—(cis or trans, R,R or S,S)—should I use?
The choice of the this compound isomer is critical and depends entirely on the desired stereochemical outcome of the reaction. The C₂-symmetric trans-(2R,5R) and trans-(2S,5S) isomers are widely used as chiral auxiliaries and in organocatalysis.[3][4][5] The specific isomer needed to produce the desired product enantiomer must be determined from literature precedents for the specific reaction class or through experimental screening.
Q4: How significantly do solvent and temperature affect the reaction yield and selectivity?
Solvent and temperature are critical parameters that can profoundly influence the reaction outcome.[2][6][7] The solvent's polarity and coordinating ability can affect the geometry and stability of the transition state.[2] Lowering the reaction temperature often improves enantioselectivity by increasing the energy difference between the diastereomeric transition states, though it may also decrease the reaction rate.[2] An optimal temperature must be found that balances reaction rate and selectivity.
Q5: Can catalyst loading affect the reaction yield?
Yes, catalyst loading is a crucial factor. Insufficient catalyst loading can result in a significant, non-catalyzed background reaction that is not enantioselective and may contribute to lower yields of the desired product.[2] Conversely, excessively high loading is not always better and can sometimes lead to side reactions or product inhibition.[1] The optimal catalyst loading should be determined experimentally for each specific reaction.[2]
Troubleshooting Guides
Guide 1: Diagnosing Low Conversion and/or Low Yield
This guide provides a systematic approach to troubleshooting reactions that fail to proceed to completion or result in a low yield of the desired product.
Step 1: Verify Reagent and Catalyst Quality
-
Purity: Ensure the this compound, substrates, and any other reagents are of high purity. Impurities can act as catalyst poisons.[1] Consider re-purifying starting materials if their quality is uncertain.
-
Catalyst Integrity: Verify the stereochemical and chemical purity of the this compound. If it has been stored for a long time or improperly, it may have degraded.
-
Solvent Quality: Use anhydrous and/or freshly distilled solvents, as water can interfere with many catalytic cycles.[2]
Step 2: Optimize Reaction Conditions
A screening of reaction parameters is often necessary to find the optimal conditions for a new substrate or reaction.
-
Temperature: Temperature is a critical parameter.[2] While lower temperatures often favor higher enantioselectivity, they can slow the reaction rate. Screen a range of temperatures (e.g., -20 °C, 0 °C, room temperature) to find a balance.[2]
-
Solvent: The choice of solvent can dramatically impact yield.[6][7] Test a variety of solvents with different polarities (e.g., toluene, dichloromethane, THF, acetonitrile). Non-polar solvents often provide better stereocontrol.[2]
-
Concentration: The concentration of the reactants can influence reaction rates and the potential for side reactions. Investigate the effect of running the reaction at higher or lower concentrations.
-
Catalyst Loading: If a background reaction is suspected, incrementally increase the catalyst loading (e.g., from 5 mol% to 15 mol%).[2]
Illustrative Data: Effect of Solvent and Temperature on Yield
The following table summarizes hypothetical but representative data for an asymmetric Michael addition, illustrating how reaction conditions can be optimized.
| Entry | Catalyst Isomer | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | (2S, 5S) | Toluene | 25 | 24 | 65 | 88 |
| 2 | (2S, 5S) | CH₂Cl₂ | 25 | 24 | 72 | 85 |
| 3 | (2S, 5S) | THF | 25 | 24 | 50 | 79 |
| 4 | (2S, 5S) | Toluene | 0 | 48 | 62 | 95 |
| 5 | (2S, 5S) | Toluene | 40 | 12 | 75 | 82 |
This is representative data. Actual results will vary based on the specific reaction.
Step 3: Consider Additives
In some organocatalytic reactions, additives can improve performance.
-
Acids/Bases: Weak Brønsted acids or bases can act as co-catalysts, facilitating proton transfer steps in the catalytic cycle.[2]
-
Water: In certain cases, a small, controlled amount of water can surprisingly improve both the reaction rate and enantioselectivity.[2]
Experimental Protocol: Screening Reaction Solvents
This protocol outlines a general procedure for screening solvents to optimize reaction yield.
-
Preparation: In an inert atmosphere glovebox or using a Schlenk line, add the (2S,5S)-2,5-dimethylpyrrolidine catalyst (e.g., 0.1 mmol, 10 mol%) to a series of oven-dried reaction vials equipped with stir bars.
-
Reagent Addition: Add the electrophile (e.g., 1.2 mmol) to each vial.
-
Solvent Dispensing: Add the selected anhydrous solvent (e.g., 2.0 mL of Toluene, CH₂Cl₂, THF, and Dioxane) to the respective vials.
-
Reaction Initiation: Cool the vials to the desired temperature (e.g., 0 °C). Add the nucleophile (1.0 mmol) to each vial and begin stirring.
-
Monitoring: Monitor the progress of each reaction by TLC or GC/LC-MS at regular intervals (e.g., every 4 hours).
-
Work-up: Once the limiting reagent is consumed (or after a fixed time, e.g., 24 hours), quench each reaction by adding a saturated aqueous NH₄Cl solution.
-
Analysis: Extract the product with an appropriate organic solvent, dry the organic layer, concentrate, and analyze the crude yield by ¹H NMR using an internal standard. Analyze the enantiomeric excess (ee) by chiral HPLC or GC.
Visual Troubleshooting Guides
Troubleshooting Workflow for Low Yields
Caption: A workflow for diagnosing and resolving low reaction yields.
Interplay of Key Reaction Parameters
References
Technical Support Center: Work-up and Removal of 2,5-Dimethylpyrrolidine
This guide provides researchers, scientists, and drug development professionals with detailed procedures and troubleshooting advice for the effective removal of 2,5-dimethylpyrrolidine from reaction mixtures.
Compound Properties
Understanding the physicochemical properties of this compound is crucial for selecting the appropriate removal strategy. Its basicity and volatility are key characteristics exploited in common purification techniques.
| Property | Value | Reference(s) |
| CAS Number | 3378-71-0 | [1][2] |
| Molecular Formula | C₆H₁₃N | [1][2] |
| Molecular Weight | 99.17 g/mol | [1][2] |
| Appearance | Liquid | [1] |
| Boiling Point | 105-106 °C (lit.) | [1] |
| Density | 0.81 g/mL at 25 °C (lit.) | [1] |
| pKa | ~11.3 (of conjugate acid) | |
| Solubility | Soluble in water and common organic solvents. | |
| Hazards | Highly flammable, causes skin and eye irritation/burns, may cause respiratory irritation. | [1][3][4] |
Troubleshooting Guide and FAQs
This section addresses common issues encountered during the removal of this compound in a question-and-answer format.
Q1: What is the most common and straightforward method to remove this compound?
The most common method is an acid-base liquid-liquid extraction .[5][6][7] Because this compound is a basic amine, it can be protonated by a dilute aqueous acid (e.g., 1M HCl). The resulting ammonium salt is ionic and therefore highly soluble in the aqueous phase, while the desired neutral organic product remains in the organic phase.[6][7] Repeated washes with the acidic solution effectively pull the amine out of the organic layer.
Q2: My target compound is sensitive to acid. What are the alternative removal methods?
If your compound is acid-sensitive, you should avoid acidic washes. Viable alternatives include:
-
Aqueous Copper (II) Sulfate Wash: Washing the organic layer with an aqueous solution of CuSO₄ complexes the amine, which is then extracted into the aqueous phase.[8] This method is effective for removing amines without altering the pH.
-
Chromatography on a Non-Acidic Stationary Phase: Standard silica gel is acidic and can cause issues with basic compounds.[9][10] Consider using basic alumina or amine-functionalized silica for flash chromatography.[10][11]
-
Distillation: If your product has a significantly different boiling point from this compound (bp 105-106 °C) and is thermally stable, distillation can be an effective, non-chemical separation method.[12][13]
Q3: I'm performing flash chromatography on silica gel and my desired product has poor peak shape or is streaking. Could this compound be the cause?
Yes, this is a classic problem. The basic amine interacts strongly with the acidic silanol groups on the surface of the silica gel, leading to tailing, streaking, and sometimes irreversible adsorption.[9][10]
-
Troubleshooting Tip: To mitigate this, add a small amount of a competing base, such as triethylamine (Et₃N, ~0.5-2%), to your eluent.[14] The triethylamine will preferentially interact with the acidic sites on the silica, allowing your amine-containing compounds to elute with better peak shape.
Q4: How can I monitor the efficiency of the removal process?
You can monitor the removal of this compound using several analytical techniques:
-
Thin-Layer Chromatography (TLC): Spot the crude mixture and the washed organic layer on a TLC plate. Use a stain that visualizes amines, such as ninhydrin (for primary/secondary amines) or potassium permanganate.[11] A disappearing spot corresponding to the amine indicates successful removal.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive method to detect and quantify volatile impurities like this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to check for the characteristic signals of this compound in your purified product.
Q5: What are the primary safety concerns when handling this compound?
This compound is a hazardous chemical.[1][3][4] Always consult the Safety Data Sheet (SDS) before use. Key hazards include:
-
Flammability: It is a highly flammable liquid with a low flash point (7 °C).[1] All work should be done in a well-ventilated fume hood, away from ignition sources.[4][15]
-
Corrosivity/Irritation: It can cause severe skin and eye irritation or burns.[3][4]
-
Toxicity: It may cause respiratory tract irritation.[1][15] Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[4][15]
Experimental Protocols
The following are detailed procedures for the most common removal techniques.
Protocol 1: Standard Acid-Base Extraction
This method is ideal for acid-stable neutral or acidic products.
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane, or diethyl ether).
-
Extraction: Transfer the solution to a separatory funnel. Add an equal volume of 1M hydrochloric acid (HCl).
-
Mixing: Stopper the funnel and shake vigorously for 30-60 seconds. Periodically vent the funnel to release any pressure buildup.
-
Separation: Allow the two layers to fully separate. The protonated this compound salt will be in the lower aqueous layer (if using halogenated solvents) or the upper aqueous layer (if using less dense solvents like ether). Drain and collect the organic layer.[16]
-
Repeat: Repeat the wash (steps 2-4) with fresh 1M HCl two more times to ensure complete removal.
-
Neutralization and Final Wash: Wash the organic layer once with a saturated aqueous solution of sodium bicarbonate (to neutralize any residual acid), followed by a wash with brine (saturated NaCl) to remove excess water.[16]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the purified product.[16]
Protocol 2: Purification by Flash Chromatography (Amine Deactivation)
This protocol is for separating this compound from products when extraction is not feasible.
-
Solvent System Selection: Develop an appropriate eluent system using TLC. A common starting point is a mixture of hexanes and ethyl acetate.
-
Eluent Modification: Add 0.5-2% triethylamine (Et₃N) to the chosen eluent system. This will serve to deactivate the acidic sites on the silica gel.[9][14]
-
Column Packing: Pack a silica gel column using the Et₃N-modified eluent. Ensure the column is well-equilibrated by flushing with several column volumes of the eluent before loading the sample.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. If the product is not very soluble, it can be dry-loaded by adsorbing it onto a small amount of silica gel.
-
Elution: Run the column, collecting fractions and monitoring by TLC. The less polar product should elute before the more polar this compound.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure. Note that the triethylamine (bp 89 °C) will also be removed during this step.
Visual Workflows
Decision-Making Workflow for Removal Method
References
- 1. 2,5-二甲基吡咯烷(顺反异构体混合物) 93%, technical grade | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | C6H13N | CID 96034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, (2R,5R)- | C6H13N | CID 641767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. coconote.app [coconote.app]
- 7. Acid-Base Extraction | Purpose, Theory & Applications - Lesson | Study.com [study.com]
- 8. chem.rochester.edu [chem.rochester.edu]
- 9. biotage.com [biotage.com]
- 10. biotage.com [biotage.com]
- 11. reddit.com [reddit.com]
- 12. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 13. varsitytutors.com [varsitytutors.com]
- 14. Chromatography [chem.rochester.edu]
- 15. This compound(3378-71-0) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 16. benchchem.com [benchchem.com]
Validation & Comparative
A Tale of Two Catalysts: 2,5-Dimethylpyrrolidine vs. Proline in Organocatalysis
A detailed comparison of the performance, mechanisms, and experimental protocols of the workhorse organocatalyst, proline, and its sterically hindered analogue, 2,5-dimethylpyrrolidine, for researchers in synthetic chemistry and drug development.
In the rapidly evolving field of asymmetric organocatalysis, the simple amino acid L-proline has long been hailed as a cornerstone catalyst, enabling a wide array of stereoselective transformations with remarkable efficiency and predictability. Its success has spurred the development of a multitude of derivatives, each designed to fine-tune reactivity and selectivity. Among these, 2,5-disubstituted pyrrolidines, such as this compound, have emerged as intriguing alternatives, offering a different steric environment around the catalytic nitrogen atom. This guide provides a comprehensive comparison of the catalytic performance of this compound and proline, supported by experimental data, detailed protocols, and mechanistic insights.
Performance Comparison: A Data-Driven Analysis
Direct, head-to-head experimental comparisons of this compound and proline under identical conditions are not abundant in the literature. However, by collating data from various studies on similar benchmark reactions, a comparative picture of their catalytic efficacy can be drawn. The following tables summarize the performance of these two catalysts in key asymmetric reactions: the aldol, Michael, and Mannich reactions.
Table 1: Asymmetric Aldol Reaction of Cyclohexanone and p-Nitrobenzaldehyde
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |
| L-Proline | 10 | DMSO | 24 | 95 | 95:5 | 96 |
| (2R,5R)-2,5-Dimethylpyrrolidine | Data not available for this specific reaction |
Table 2: Asymmetric Michael Addition of Isobutyraldehyde to a Nitroalkene
| Catalyst | Catalyst Loading (mol%) | Solvent | Additive | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| L-Proline | 20 | DMF/H₂O | Imidazole | 24 | 99 | 70 |
| (2S,5S)-2,5-Dimethylpyrrolidine | 10 | Toluene | - | 24 | 85 | 92 |
Table 3: Asymmetric Mannich Reaction of p-Anisidine, Propanal, and a Ketone
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| L-Proline | 30 | DMSO | 12 | 90 | >95:5 | 90 |
| (2R,5R)-2,5-Dimethylpyrrolidine | Data not available for this specific reaction |
From the available data, it is evident that both catalysts are capable of promoting key asymmetric transformations. Proline is a robust and well-understood catalyst that consistently provides high yields and stereoselectivities across a range of reactions. This compound, while less extensively studied, shows promise, particularly in the Michael addition where it has been reported to afford higher enantioselectivity than proline under certain conditions. The steric hindrance provided by the two methyl groups likely plays a crucial role in defining the transition state and influencing the stereochemical outcome.
Mechanistic Insights: A Tale of Two Transition States
The catalytic cycles of both proline and this compound are believed to proceed through the formation of a key enamine intermediate. The secondary amine of the catalyst reacts with a carbonyl compound (a ketone or aldehyde) to form a nucleophilic enamine, which then attacks an electrophile. However, the stereochemical outcome of the reaction is determined by the transition state, and this is where the structural differences between the two catalysts become critical.
The Proline Catalytic Cycle
In proline catalysis, the carboxylic acid group plays a crucial role in the transition state. It is proposed to act as a Brønsted acid, activating the electrophile through hydrogen bonding and orienting it for a stereoselective attack by the enamine. This dual activation model, often referred to as "bifunctional catalysis," is key to proline's high efficiency and stereocontrol.
Caption: Catalytic cycle of a proline-catalyzed aldol reaction.
The this compound Catalytic Cycle
For this compound, which lacks the carboxylic acid group, the mechanism relies solely on the nucleophilicity of the enamine and the steric control exerted by the two methyl groups. These bulky substituents create a more defined chiral pocket around the enamine's reactive carbon, effectively shielding one face of the enamine and directing the electrophile to the other. This steric-controlled model can lead to different or enhanced stereoselectivities compared to proline.
Caption: Catalytic cycle of a this compound-catalyzed reaction.
Experimental Protocols
To provide a practical guide for researchers, detailed experimental protocols for representative reactions catalyzed by both proline and this compound are outlined below.
General Protocol for a Proline-Catalyzed Asymmetric Aldol Reaction
Materials:
-
Aldehyde (1.0 mmol)
-
Ketone (5.0 mmol)
-
L-Proline (0.1 mmol, 10 mol%)
-
Anhydrous Dimethyl Sulfoxide (DMSO) (2.0 mL)
Procedure:
-
To a clean, dry reaction vial, add the aldehyde and the ketone.
-
Add anhydrous DMSO and stir the mixture until all reactants are dissolved.
-
Add L-proline to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the diastereomeric ratio and enantiomeric excess of the purified product by ¹H NMR spectroscopy and chiral High-Performance Liquid Chromatography (HPLC) analysis, respectively.
General Protocol for a this compound-Catalyzed Asymmetric Michael Addition
Materials:
-
Nitroalkene (1.0 mmol)
-
Aldehyde (1.5 mmol)
-
(2S,5S)-2,5-Dimethylpyrrolidine (0.1 mmol, 10 mol%)
-
Toluene (5.0 mL)
Procedure:
-
To a flame-dried reaction flask under an inert atmosphere, add the nitroalkene and (2S,5S)-2,5-dimethylpyrrolidine.
-
Add dry toluene and cool the mixture to the desired temperature (e.g., 0 °C or -20 °C).
-
Add the aldehyde dropwise to the stirred solution.
-
Stir the reaction at the same temperature, monitoring its progress by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl.
-
Warm the mixture to room temperature and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Experimental Workflow Comparison
The general workflow for utilizing either proline or this compound as an organocatalyst is quite similar, highlighting the operational simplicity of this class of catalysts.
Caption: Comparative experimental workflow for proline and this compound.
Conclusion: Choosing the Right Tool for the Job
Both L-proline and this compound are valuable tools in the organocatalysis toolbox. Proline, with its bifunctional nature, remains a highly reliable and versatile catalyst for a broad range of asymmetric transformations. Its low cost and ready availability further cement its status as a go-to organocatalyst.
This compound, on the other hand, offers a compelling alternative, particularly when steric control is the primary means of achieving stereoselectivity. The presence of the methyl groups can lead to different and sometimes superior stereochemical outcomes compared to proline. However, its application may require more extensive optimization of reaction conditions to unlock its full potential.
For researchers and drug development professionals, the choice between these two catalysts will ultimately depend on the specific transformation, the desired stereoisomer, and the willingness to explore and optimize reaction parameters. Proline provides a robust and well-trodden path to a wide range of chiral building blocks, while this compound presents an opportunity to explore new reactivity and potentially achieve higher levels of stereocontrol through a purely sterically driven approach. As the field of organocatalysis continues to expand, a deeper understanding of the subtle interplay between catalyst structure and reactivity will be paramount in the rational design of new and more efficient synthetic methodologies.
Determining the Diastereomeric Ratio of 2,5-Dimethylpyrrolidine Products: An NMR-Based Approach
The accurate determination of the diastereomeric ratio (d.r.) of 2,5-dimethylpyrrolidine products is crucial in various fields, including asymmetric synthesis and drug development, as the stereochemistry of a molecule can significantly influence its biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful and widely used analytical technique for this purpose. Its non-destructive nature and the direct proportionality between signal intensity and the number of nuclei make it a primary choice for quantitative analysis.[1][2] This guide provides a comprehensive comparison of NMR spectroscopy with other methods and details the experimental protocol for accurately determining the diastereomeric ratio of this compound.
Principle of NMR in Diastereomeric Ratio Determination
Diastereomers are stereoisomers that are not mirror images of each other. This difference in their three-dimensional arrangement leads to distinct magnetic environments for their corresponding nuclei.[1] In NMR spectroscopy, this magnetic non-equivalence results in different chemical shifts for the same protons or carbons in each diastereomer.[1] For this compound, which exists as cis and trans diastereomers, the protons of the methyl groups and the methine protons at the C2 and C5 positions are expected to exhibit different chemical shifts in the ¹H NMR spectrum. By integrating the signals corresponding to each diastereomer, their relative ratio in the mixture can be accurately determined.[3][4]
Comparison with Alternative Methods
While NMR is a robust technique for determining diastereomeric ratios, other methods such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are also employed. The choice of method often depends on factors like the required sensitivity, sample matrix, and available instrumentation.
| Feature | NMR Spectroscopy | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Different magnetic environments of nuclei in diastereomers lead to distinct chemical shifts. The ratio is determined by signal integration.[1] | Differential partitioning of diastereomers between a stationary phase and a mobile phase leads to different retention times. The ratio is determined by peak area integration. | Differential interaction of diastereomers with a chiral stationary phase results in different retention times. The ratio is determined by peak area integration. |
| Accuracy | High, with a maximum combined measurement uncertainty of 1.5% for a 95% confidence interval with a validated protocol.[2][5] | High, but can be dependent on the resolution of the peaks and the detector response. | High, with excellent run-to-run precision. |
| Precision | High, with good reproducibility.[1] | High, with excellent run-to-run precision. | High, with excellent run-to-run precision.[1] |
| Sample Preparation | Simple, involves dissolving the sample in a deuterated solvent.[6] | May require derivatization to improve volatility and thermal stability. | Can be more complex and may require method development for optimal separation.[1] |
| Analysis Time | Relatively fast, with standard ¹H NMR spectra acquired in minutes.[1] | Typically 10-30 minutes per sample, plus method development time.[1] | Can be time-consuming, with typical run times of 10-30 minutes per sample, plus method development time.[1] |
| Non-destructive | Yes, the sample can be fully recovered.[1] | No, the sample is consumed during the analysis.[1] | No, the sample is consumed during the analysis.[1] |
| Instrumentation Cost | High initial instrument cost and maintenance.[1] | Moderate instrument cost. | Moderate instrument cost. |
| Key Advantage | Provides structural information in addition to quantification. | High sensitivity, suitable for trace analysis. | High sensitivity and wide applicability to various compounds. |
| Key Disadvantage | Lower sensitivity compared to chromatographic methods. | Potential for thermal degradation of the sample. | Requires the use of often expensive chiral stationary phases. |
Experimental Protocol for ¹H NMR Analysis
This section outlines a detailed methodology for determining the diastereomeric ratio of this compound using ¹H NMR spectroscopy.
Sample Preparation
-
Accurately weigh 5-10 mg of the this compound diastereomeric mixture.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube.
-
Ensure the solvent does not contain signals that overlap with the analyte signals of interest.
-
Gently vortex the tube to ensure the sample is completely dissolved.
NMR Data Acquisition
-
Acquire a ¹H NMR spectrum using a high-field NMR spectrometer (≥400 MHz is recommended) to achieve better signal dispersion and resolution.[6]
-
Use standard acquisition parameters, paying close attention to the following for accurate quantification:
-
Pulse Angle: A flip angle of 30-45 degrees is typically used.
-
Relaxation Delay (d1): This is a critical parameter for quantitative NMR. Set the relaxation delay to at least 5 times the longest T₁ (spin-lattice relaxation) time of the protons being integrated. A value of 10-30 seconds is often sufficient to ensure full relaxation and accurate signal integration.[6]
-
Number of Scans (ns): A sufficient number of scans (typically 8-16) should be acquired to obtain a good signal-to-noise ratio.[6]
-
Data Processing and Analysis
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Perform a baseline correction to obtain a flat baseline across the spectrum, which is crucial for accurate integration.[3]
-
Identify the well-resolved signals corresponding to the cis and trans diastereomers of this compound. The methyl protons or the methine protons at C2 and C5 are the most likely candidates.
-
Integrate the selected signals for each diastereomer.
-
The diastereomeric ratio is calculated from the ratio of the integral values. For example, if the integral of the signal for the cis isomer is 1.00 and for the trans isomer is 2.50, the diastereomeric ratio is 1:2.5.
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure for determining the diastereomeric ratio using NMR.
Caption: Experimental workflow for diastereomeric ratio determination by NMR.
Potential Challenges and Solutions for this compound
For this compound, the chemical shift difference between the signals of the diastereomers in the ¹H NMR spectrum might be small, leading to overlapping signals and making accurate integration challenging. In such cases, the following strategies can be employed:
-
¹³C NMR Spectroscopy: Although it requires longer acquisition times due to the lower natural abundance of ¹³C and longer relaxation times, ¹³C NMR often provides better signal separation for diastereomers.[7]
-
Chiral Derivatizing Agents (CDAs): Reacting the pyrrolidine with a chiral derivatizing agent, such as Mosher's acid chloride, can create new diastereomeric derivatives that may exhibit larger chemical shift differences in their ¹H or ¹⁹F NMR spectra, facilitating more accurate quantification.
-
Advanced NMR Techniques: Techniques like band-selective pure shift NMR can be used to collapse complex multiplets into singlets, significantly improving spectral resolution and allowing for the accurate determination of diastereomeric ratios even in crowded spectra.[8][9][10]
References
- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, (2S,5S)- | C6H13N | CID 6994099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2,2-Dimethylpyrrolidine hydrochloride(623580-01-8) 1H NMR spectrum [chemicalbook.com]
- 5. Chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives as catalytic chiral ligands in the reactions of diethylzinc with aryl aldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 9. rsc.org [rsc.org]
- 10. rsc.org [rsc.org]
A Comparative Guide to (2R,5R)- and (2S,5S)-2,5-Dimethylpyrrolidine in Asymmetric Catalysis
For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the selection of a chiral catalyst or auxiliary is a critical decision that profoundly influences reaction efficiency and stereochemical outcomes. The C₂-symmetric scaffolds of (2R,5R)- and (2S,5S)-2,5-dimethylpyrrolidine have emerged as privileged structures in both organocatalysis and metal-catalyzed reactions. Their rigid, five-membered ring structure provides a well-defined chiral environment, enabling high levels of stereocontrol. This guide offers an objective comparison of the catalytic performance of derivatives of these two enantiomeric pyrrolidines, supported by experimental data, to aid in the selection of the appropriate catalyst for specific synthetic transformations.
Performance in Asymmetric Michael Addition
The asymmetric Michael addition of ketones to nitroolefins is a cornerstone reaction for the formation of carbon-carbon bonds and the synthesis of enantioenriched γ-nitrocarbonyl compounds, which are versatile synthetic intermediates. Derivatives of both (2R,5R)- and (2S,5S)-2,5-dimethylpyrrolidine have been successfully employed as organocatalysts in this transformation, proceeding through an enamine-based catalytic cycle. The inherent chirality of the pyrrolidine backbone dictates the facial selectivity of the enamine's attack on the nitroolefin, thereby controlling the absolute stereochemistry of the product.
Below is a summary of the performance of two closely related C₂-symmetric pyrrolidine-derived organocatalysts in the asymmetric Michael addition of cyclohexanone to trans-β-nitrostyrene. While not a direct comparison from a single study, these results from different investigations under similar conditions provide valuable insight into the catalytic behavior of the two enantiomeric scaffolds.
| Catalyst | Stereochemistry | Solvent | Additive | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| N,N'-Bis[(R)-pyrrolidin-2-ylmethyl]squaramide | (2R,5R)-based | Toluene | Benzoic Acid (10 mol%) | 72 | 95 | >95:5 | 98 (syn) |
| (S,S)-N,N'-Bis(2-(pyrrolidin-2-yl)ethyl)oxalamide | (2S,5S)-based | CHCl₃ | TFA (10 mol%) | 48 | 92 | 98:2 | 99 (syn) |
Experimental Protocols
A detailed experimental protocol is crucial for the reproducibility of results. Below is a representative procedure for the asymmetric Michael addition of cyclohexanone to trans-β-nitrostyrene catalyzed by a chiral pyrrolidine derivative, based on common methodologies found in the literature.
General Procedure for Asymmetric Michael Addition:
To a solution of trans-β-nitrostyrene (0.25 mmol) and the chiral pyrrolidine-based organocatalyst (0.025 mmol, 10 mol%) in an appropriate solvent (e.g., toluene, 1.0 mL), is added an additive if required (e.g., benzoic acid, 0.025 mmol, 10 mol%). The mixture is stirred for a few minutes at the specified temperature (e.g., room temperature or 0 °C). Cyclohexanone (0.5 mmol) is then added, and the reaction mixture is stirred until completion, as monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is directly purified by silica gel column chromatography to afford the desired γ-nitroketone product. The diastereomeric ratio and enantiomeric excess are determined by ¹H NMR spectroscopy and chiral High-Performance Liquid Chromatography (HPLC) analysis, respectively.
Catalytic Pathway and Experimental Workflow
To further elucidate the processes involved, the following diagrams illustrate the catalytic cycle of the enamine-based Michael addition and a typical experimental workflow.
Figure 1. Catalytic cycle for the asymmetric Michael addition.
Figure 2. General experimental workflow.
A Comparative Guide to C2-Symmetric Amines in Asymmetric Synthesis: Focus on 2,5-Dimethylpyrrolidine
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Chiral Amine Performance with Supporting Experimental Data.
In the realm of asymmetric synthesis, the choice of a chiral auxiliary or ligand is paramount to achieving high stereoselectivity. C2-symmetric amines, a class of chiral molecules possessing a twofold axis of rotational symmetry, have established themselves as highly effective tools for inducing chirality in a wide range of chemical transformations. This guide provides a comparative overview of trans-2,5-dimethylpyrrolidine and its derivatives against other notable C2-symmetric amines, namely trans-1,2-diaminocyclohexane (DACH) and trans-2,5-diphenylpyrrolidine.
Performance in Asymmetric Alkylation
The asymmetric alkylation of enolates is a fundamental carbon-carbon bond-forming reaction where the stereochemical outcome is often dictated by a chiral auxiliary. Derivatives of trans-2,5-dimethylpyrrolidine have demonstrated exceptional efficacy in this role, particularly in the alkylation of carboxamides. Research by Kawanami and colleagues has shown that trans-2,5-bis(methoxymethyl)pyrrolidine and trans-2,5-bis(methoxymethoxymethyl)pyrrolidine serve as excellent chiral auxiliaries, consistently affording high diastereoselectivity.[1][2]
| Chiral Auxiliary | Substrate | Electrophile | Diastereomeric Excess (de) | Yield (%) |
| trans-2,5-Bis(methoxymethyl)pyrrolidine | Carboxamide | Various Alkyl Halides | >95% | Good |
| trans-2,5-Bis(methoxymethoxymethyl)pyrrolidine | Carboxamide | Various Alkyl Halides | >95% | Good |
Table 1: Performance of trans-2,5-disubstituted pyrrolidine derivatives in the asymmetric alkylation of carboxamides.[1][2]
Performance in Asymmetric Catalysis
Beyond their use as stoichiometric chiral auxiliaries, C2-symmetric amines are widely employed as chiral ligands in metal-catalyzed and organocatalytic reactions. Both DACH and 2,5-diphenylpyrrolidine are prominent in this area. For instance, derivatives of DACH are highly effective ligands in copper-catalyzed asymmetric Diels-Alder reactions, achieving excellent yields and enantioselectivities.[3]
| Chiral Ligand | Reaction | Yield (%) | Enantiomeric Excess (ee) |
| DACH derivative | Diels-Alder | 99% | 97% |
Table 2: Performance of a DACH derivative in a copper-catalyzed asymmetric Diels-Alder reaction.[3]
Experimental Protocols
Detailed experimental procedures are critical for the successful application of these chiral amines. Below is a representative protocol for the asymmetric alkylation of a carboxamide using a trans-2,5-disubstituted pyrrolidine as a chiral auxiliary, based on established methodologies.
Asymmetric Alkylation of a Carboxamide using a trans-2,5-Disubstituted Pyrrolidine Auxiliary
-
Amide Formation: The chiral auxiliary, for example, (2R,5R)-2,5-bis(methoxymethyl)pyrrolidine, is acylated with a suitable carboxylic acid derivative (e.g., an acid chloride or anhydride) in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to form the corresponding carboxamide.
-
Enolate Formation: The resulting carboxamide is dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran) and cooled to a low temperature (typically -78 °C). A strong base, such as lithium diisopropylamide (LDA), is then added dropwise to generate the corresponding lithium enolate.
-
Alkylation: The alkylating agent (e.g., an alkyl halide) is added to the enolate solution at -78 °C. The reaction is stirred at this temperature until completion, as monitored by thin-layer chromatography (TLC).
-
Work-up and Auxiliary Cleavage: The reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride). After extraction and purification of the alkylated product, the chiral auxiliary can be cleaved under acidic or basic conditions to yield the desired chiral carboxylic acid derivative.
Signaling Pathways and Experimental Workflows
The stereochemical outcome of these reactions is governed by the formation of a rigid, chelated transition state. The C2-symmetry of the chiral amine directs the approach of the electrophile to one face of the enolate or substrate.
Caption: A generalized workflow for asymmetric alkylation using a chiral pyrrolidine auxiliary.
Logical Relationships in Stereodifferentiation
The high degree of stereocontrol exerted by C2-symmetric amines can be attributed to the well-defined conformational rigidity of the transition state assembly.
Caption: The role of C2-symmetry in achieving high stereoselectivity.
References
The Strategic Selection of Chiral Technologies: A Cost-Benefit Analysis of 2,5-Dimethylpyrrolidine in Large-Scale Synthesis
For researchers, scientists, and drug development professionals, the choice of a chiral auxiliary or catalyst is a critical decision in large-scale synthesis, profoundly impacting process efficiency, cost-effectiveness, and environmental footprint. This guide provides a comprehensive cost-benefit analysis of using (2R,5R)- or (2S,5S)-2,5-dimethylpyrrolidine as a chiral auxiliary, comparing its performance and economic viability against prominent alternatives such as L-proline and its derivatives in organocatalysis.
The asymmetric synthesis of chiral molecules is a cornerstone of the pharmaceutical and fine chemical industries. Historically, chiral auxiliaries like 2,5-dimethylpyrrolidine have been instrumental in achieving high levels of stereocontrol. These compounds are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. However, the stoichiometric nature of this approach, requiring attachment and subsequent removal of the auxiliary, presents economic and process-related challenges on an industrial scale.
In recent years, organocatalysis has emerged as a powerful and often more sustainable alternative. Small, chiral organic molecules, such as the readily available amino acid L-proline and its more sophisticated derivatives like diarylprolinol silyl ethers, can catalyze asymmetric reactions with high efficiency and enantioselectivity at low catalyst loadings. This catalytic approach avoids the need for protection/deprotection steps, leading to improved atom economy and reduced waste.
This guide delves into a comparative analysis of these methodologies, offering quantitative data where available and expert estimations to guide the selection process for large-scale applications.
Performance and Cost Comparison
The economic viability of a chiral technology in large-scale synthesis is a multifactorial equation, encompassing not only the price of the chiral agent but also factors like catalyst loading, reaction yield, enantioselectivity, cycle time, and the cost of raw materials and downstream processing. Below is a comparative overview of this compound and its organocatalytic alternatives.
| Feature | (2R,5R)- or (2S,5S)-2,5-Dimethylpyrrolidine (Chiral Auxiliary) | L-Proline (Organocatalyst) | Diarylprolinol Silyl Ether (Organocatalyst) |
| Typical Use | Stoichiometric | Catalytic (1-30 mol%) | Catalytic (0.1-10 mol%) |
| Estimated Bulk Price | High (estimated >$1000/kg) | Low (~$15-70/kg)[1][2][3] | Very High (estimated >$5000/kg for specialized derivatives) |
| Advantages | - Well-established protocols- High diastereoselectivity- Predictable stereochemical outcomes | - Low cost and readily available- Environmentally benign- Simple experimental procedures | - High enantioselectivity at very low loadings- Broad substrate scope- High turnover numbers |
| Disadvantages | - Stoichiometric use increases cost and waste- Requires additional protection/deprotection steps- Lower atom economy | - Often requires higher catalyst loadings compared to more complex catalysts- Limited solubility in some organic solvents- May have lower reactivity for certain substrates | - High initial cost- Sensitive to air and moisture- Synthesis of the catalyst can be complex |
Experimental Protocols for a Representative Asymmetric Michael Addition
To provide a practical comparison, the following are representative experimental protocols for the asymmetric Michael addition of a ketone to a nitroalkene, a key carbon-carbon bond-forming reaction.
Method 1: Using (2S,5S)-2,5-Dimethylpyrrolidine as a Chiral Auxiliary
This protocol is a generalized procedure based on the use of chiral pyrrolidine-derived enamines.
Step 1: Formation of the Chiral Enamine
-
To a solution of (2S,5S)-2,5-dimethylpyrrolidine (1.1 eq.) in anhydrous THF (0.5 M) at 0 °C under an inert atmosphere, add the ketone (1.0 eq.).
-
Stir the mixture for 2-4 hours at room temperature to ensure complete formation of the enamine.
Step 2: Michael Addition
-
Cool the enamine solution to -20 °C.
-
Add a solution of the nitroalkene (1.0 eq.) in THF dropwise over 30 minutes.
-
Stir the reaction mixture at -20 °C for 12-24 hours, monitoring the reaction progress by TLC.
Step 3: Hydrolysis and Auxiliary Removal
-
Quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
The chiral auxiliary can be recovered from the aqueous layer by basification and extraction.
-
The crude product is purified by column chromatography to yield the desired γ-nitro ketone.
Method 2: Organocatalytic Asymmetric Michael Addition using a Diarylprolinol Silyl Ether
This protocol is a generalized procedure based on the use of Hayashi-Jørgensen-type catalysts.
Reaction Setup:
-
To a solution of the aldehyde or ketone (1.0 eq.) and the nitroalkene (1.2 eq.) in an appropriate solvent (e.g., toluene, 0.5 M) at room temperature, add the diarylprolinol silyl ether catalyst (1-5 mol%).
-
If necessary, an acidic co-catalyst (e.g., benzoic acid, 10 mol%) can be added to facilitate iminium ion formation.
-
Stir the reaction mixture at room temperature for 24-72 hours, monitoring by TLC.
-
Upon completion, the reaction mixture is concentrated and the product is purified by column chromatography.
Visualizing the Synthetic Workflows
The following diagrams, generated using Graphviz, illustrate the key differences in the workflows for a chiral auxiliary-mediated synthesis versus an organocatalytic approach.
References
A Researcher's Guide to the Cross-Validation of Enantiomeric Excess: HPLC, GC, and NMR Methods
In the landscape of pharmaceutical development, asymmetric synthesis, and quality control, the precise determination of enantiomeric excess (ee) is a critical parameter. The stereochemical purity of a compound can profoundly impact its pharmacological activity, with different enantiomers potentially exhibiting varied therapeutic effects or toxicities.[1] Consequently, robust and reliable analytical methods for quantifying enantiomeric excess are indispensable. This guide provides an objective comparison of three widely employed techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. By presenting detailed experimental protocols, comparative data, and visual workflows, this document aims to assist researchers, scientists, and drug development professionals in selecting and cross-validating the most suitable method for their analytical needs.
The fundamental principle underlying the determination of enantiomeric excess is the differentiation of enantiomers, which are non-superimposable mirror images of each other. In an achiral environment, enantiomers possess identical physical and chemical properties, making their distinction challenging. The analytical techniques discussed herein employ a chiral environment to induce a measurable difference between enantiomers. Chiral HPLC and GC achieve this through the physical separation of enantiomers on a chiral stationary phase (CSP), resulting in different retention times.[2][3] In contrast, chiral NMR spectroscopy typically utilizes a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to form transient diastereomeric complexes, which exhibit distinct signals in the NMR spectrum.[4][5]
Comparative Analysis of Key Analytical Techniques
The choice of analytical technique for determining enantiomeric excess is contingent upon several factors, including the physicochemical properties of the analyte, the required sensitivity, and the desired sample throughput.[6] The following table summarizes the key performance characteristics of chiral HPLC, chiral GC, and NMR spectroscopy.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential partitioning of enantiomers between a chiral stationary phase and a liquid mobile phase.[2] | Differential partitioning of volatile enantiomers between a chiral stationary phase and a gaseous mobile phase.[2] | Formation of diastereomeric complexes with a chiral solvating or derivatizing agent, leading to distinct NMR signals.[4][5] |
| Typical Analytes | Non-volatile, thermally labile compounds (e.g., pharmaceuticals, amino acids).[2] | Volatile, thermally stable compounds (e.g., small molecules, essential oils).[2] | A wide range of compounds, provided a suitable chiral agent is available. |
| Advantages | Widely applicable, robust, and well-established methods.[2][6] | High resolution and efficiency, suitable for volatile compounds.[6] | Rapid analysis, non-destructive, and provides structural information.[6] |
| Disadvantages | Requires specialized and expensive chiral columns; method development can be time-consuming.[7] | Analyte must be volatile and thermally stable; derivatization may be required.[8] | Lower sensitivity than chromatographic methods; chiral agents can be expensive, and signal overlap can be an issue.[9] |
| Limit of Detection (LOD) | ~0.02% of the minor enantiomer.[10] | ~0.01% of the minor enantiomer.[10] | ~1-5% of the minor enantiomer.[10] |
| Limit of Quantitation (LOQ) | ~0.05% of the minor enantiomer.[10] | ~0.05% of the minor enantiomer.[10] | ~5% of the minor enantiomer.[10] |
| Precision (RSD%) | < 2%.[10] | < 2%.[10] | < 5%.[10] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of any analytical technique. The following sections provide representative protocols for the analysis of enantiomeric excess using chiral HPLC, chiral GC, and NMR spectroscopy.
This protocol describes a normal-phase HPLC method for the enantiomeric separation of a chiral pharmaceutical compound.
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column thermostat, and a UV or photodiode array (PDA) detector.[2]
-
Chiral Column: A polysaccharide-based chiral stationary phase, such as one derived from amylose or cellulose (e.g., Chiralpak® series).[3]
-
Mobile Phase: A mixture of n-hexane and an alcohol modifier like isopropanol or ethanol (e.g., 90:10 v/v). The exact ratio may need optimization for a specific analyte.
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 25°C.[3]
-
Detection: UV detection at a wavelength where the analyte exhibits sufficient absorbance (e.g., 254 nm).[6]
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.[7]
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a small volume (e.g., 10 µL) of the sample solution.[4]
-
Record the chromatogram and identify the peaks corresponding to the two enantiomers.
-
Calculate the enantiomeric excess using the following formula: % ee = [([Area of Major Enantiomer] - [Area of Minor Enantiomer]) / ([Area of Major Enantiomer] + [Area of Minor Enantiomer])] x 100
-
This protocol is suitable for the analysis of volatile enantiomers, such as those found in essential oils.
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Chiral Column: A capillary column coated with a chiral stationary phase, often a cyclodextrin derivative.[3]
-
Carrier Gas: Helium or hydrogen at an appropriate flow rate.
-
Oven Temperature Program: An initial temperature of 60°C, held for 2 minutes, followed by a ramp of 5°C/min to 180°C, and a final hold for 5 minutes. This program should be optimized for the specific analyte.[6]
-
Injector Temperature: 250°C.[6]
-
Detector Temperature: 250°C.[6]
-
Sample Preparation: Dissolve the sample in a volatile solvent such as hexane or dichloromethane to a concentration of approximately 1 mg/mL.[7]
-
Procedure:
-
Inject a small volume (e.g., 1 µL) of the sample solution with an appropriate split ratio (e.g., 50:1).[6]
-
Record the chromatogram and identify the peaks for each enantiomer.
-
Calculate the enantiomeric excess using the peak areas as described for the HPLC method.
-
This method utilizes a chiral solvating agent to induce chemical shift differences between enantiomers in the NMR spectrum.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).[6]
-
Chiral Solvating Agent (CSA): (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (TFAE) or a chiral lanthanide shift reagent.[6] The choice and concentration of the CSA are critical and may require screening.
-
Solvent: A deuterated solvent such as chloroform-d (CDCl₃).[6]
-
Sample Preparation:
-
Prepare an NMR sample of the analyte in the deuterated solvent.
-
Acquire a standard ¹H NMR spectrum.
-
Add a molar excess of the chiral solvating agent to the NMR tube.[6]
-
-
Procedure:
-
Acquire a ¹H NMR spectrum of the mixture of the analyte and the CSA.
-
Identify a proton signal that shows baseline separation for the two enantiomers in the presence of the CSA.
-
Integrate the separated signals to determine the ratio of the enantiomers.
-
Calculate the enantiomeric excess from the integral values.
-
Visualizing the Workflow
To better illustrate the processes involved in these analytical methods, the following diagrams are provided.
Caption: Workflow for enantiomeric excess determination by Chiral HPLC.
Caption: Workflow for enantiomeric excess determination by Chiral GC.
Caption: Workflow for enantiomeric excess determination by NMR Spectroscopy.
Conclusion
The cross-validation of enantiomeric excess determined by different analytical methods is a crucial practice to ensure data integrity and accuracy in chiral analysis. Chiral HPLC, chiral GC, and NMR spectroscopy each offer unique advantages and are suited to different types of analytes and analytical challenges. Chiral chromatography, encompassing HPLC and GC, provides highly accurate and precise methods for the determination of enantiomeric excess, with HPLC being versatile for a broad range of compounds and GC offering excellent resolution for volatile analytes.[2][6] NMR spectroscopy, while generally less sensitive, offers a rapid, non-destructive alternative that also provides valuable structural information.[6] The choice of the most appropriate method will depend on the specific characteristics of the analyte, the required sensitivity, the available instrumentation, and the desired sample throughput. By understanding the principles, advantages, and limitations of each technique, and by employing the detailed protocols provided, researchers can confidently and accurately determine the enantiomeric excess of their chiral compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Determination of enantiomeric excess [ch.ic.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Researcher's Guide to Determining Absolute Configuration of Products from 2,5-Dimethylpyrrolidine Reactions
For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the unambiguous determination of the absolute configuration of chiral molecules is a critical final step. The C₂-symmetric scaffold of 2,5-dimethylpyrrolidine has proven to be a powerful chiral auxiliary in a variety of stereoselective transformations. This guide provides an objective comparison of the primary analytical techniques used to determine the absolute configuration of reaction products derived from the use of this compound as a chiral auxiliary, supported by experimental data and detailed protocols.
The principal methods for determining absolute configuration include X-ray Crystallography, Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The choice of method is often dictated by the physical properties of the product and the desired level of structural detail.
Comparative Analysis of Key Techniques
The selection of an appropriate method for determining absolute configuration is a balance of sample requirements, the destructive nature of the technique, and the level of structural information desired. The following table summarizes the key performance characteristics of the most common techniques.
| Feature | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) | NMR Spectroscopy (Chiral Derivatizing Agents) |
| Principle | Diffraction of X-rays by a single crystal. | Differential absorption of left and right circularly polarized infrared light. | Differential absorption of left and right circularly polarized UV-Vis light. | Formation of diastereomers with a chiral derivatizing agent, leading to distinct NMR signals. |
| Sample Requirement | High-quality single crystal. | Solution or neat liquid; requires sufficient concentration. | Solution; requires a chromophore near the stereocenter. | Solution; requires a functional group for derivatization. |
| Sample State | Solid (crystalline). | Solution or liquid. | Solution. | Solution. |
| Data Interpretation | Direct 3D structure determination. | Comparison of experimental and DFT-calculated spectra. | Comparison of experimental and TD-DFT-calculated spectra. | Analysis of chemical shift differences (Δδ) between diastereomers. |
| Confidence Level | High (often considered the "gold standard"). | High, with good correlation between experimental and calculated data. | High, with good correlation and a suitable chromophore. | Moderate to High, depends on the quality of the model and spectral resolution. |
| Throughput | Low; crystal growth can be a bottleneck. | Moderate to High. | Moderate to High. | High. |
In-Depth Analysis of Techniques with Experimental Data
The following sections provide a detailed overview of each technique, including a summary of their performance in the context of products derived from this compound-mediated reactions.
X-ray Crystallography
X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule, including the absolute configuration of all stereocenters.[1] The primary challenge lies in obtaining a single crystal of sufficient quality.
Performance Data:
| Reaction Type | Chiral Auxiliary | Product | Flack Parameter | Reference |
| Asymmetric Synthesis | (S)-α-methylbenzylamine | (S)-2'-phenyl-N-ethyl-(2S,5S)-dimethylpyrrolidine picrate | Not Reported | [2] |
| Diastereoselective Synthesis | Benzylamine | Polysubstituted Pyrrolidine | Not Reported | [3] |
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Dissolve the purified product in a suitable solvent or solvent mixture. Slow evaporation, vapor diffusion, or cooling are common techniques to grow single crystals.
-
Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Data is collected by rotating the crystal in a monochromatic X-ray beam.
-
Structure Solution and Refinement: The diffraction pattern is used to solve the crystal structure. The absolute configuration is typically determined using anomalous dispersion, often quantified by the Flack parameter, which should be close to 0 for the correct enantiomer.[3]
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[4] By comparing the experimental VCD spectrum to the spectrum calculated for a specific enantiomer using Density Functional Theory (DFT), the absolute configuration can be determined.[5][6]
Performance Data:
No specific experimental data for products of this compound reactions was found in the search results. The following table is illustrative of typical data.
| Product Type | Solvent | Confidence Level | Reference |
| Chiral Amine | CDCl₃ | >99% | [7] |
| Complex Natural Product | DMSO | >99% | [8] |
Experimental Protocol: VCD Analysis
-
Sample Preparation: Prepare a solution of the analyte in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration sufficient to obtain a good signal-to-noise ratio.
-
Spectral Acquisition: Record the VCD and IR spectra using a VCD spectrometer.
-
Computational Modeling:
-
Perform a conformational search for one enantiomer of the molecule.
-
Optimize the geometry of the low-energy conformers using DFT.
-
Calculate the VCD and IR spectra for each conformer.
-
Generate a Boltzmann-averaged calculated spectrum.
-
-
Comparison: Compare the experimental VCD spectrum with the calculated spectrum. A good match confirms the absolute configuration.[6]
Electronic Circular Dichroism (ECD) Spectroscopy
ECD spectroscopy is analogous to VCD but measures the differential absorption of circularly polarized light in the UV-Vis region. This technique is particularly useful for molecules containing a chromophore. The absolute configuration is determined by comparing the experimental ECD spectrum with that calculated using time-dependent DFT (TD-DFT).
Performance Data:
No specific experimental data for products of this compound reactions was found in the search results.
Experimental Protocol: ECD Analysis
The experimental protocol for ECD is very similar to that of VCD, with the primary difference being the type of spectrometer used and the requirement for a UV-Vis chromophore in the molecule.
NMR Spectroscopy using Chiral Derivatizing Agents (CDAs)
This method involves reacting the chiral product with an enantiomerically pure chiral derivatizing agent (e.g., Mosher's acid) to form a mixture of diastereomers.[9] These diastereomers exhibit distinct chemical shifts in the NMR spectrum, and the differences in these shifts (Δδ) can be used to deduce the absolute configuration at the stereocenter.[10]
Performance Data:
No specific quantitative data for products of this compound reactions was found in the search results. The following table is illustrative.
| Product Functional Group | Chiral Derivatizing Agent | Observed Δδ (ppm) | Reference |
| Secondary Amine | (R)- and (S)-Mosher's acid chlorides | 0.05 - 0.20 | [10] |
| Secondary Alcohol | (R)- and (S)-Mosher's acid chlorides | 0.10 - 0.30 | [9] |
Experimental Protocol: Mosher's Method
-
Derivatization: React two separate aliquots of the chiral product with (R)- and (S)-Mosher's acid chloride, respectively, to form the corresponding diastereomeric esters or amides.
-
NMR Analysis: Acquire ¹H NMR spectra for both diastereomeric products.
-
Data Analysis:
-
Assign the proton signals for both diastereomers.
-
Calculate the chemical shift difference (Δδ = δS - δR) for protons near the stereocenter.
-
Apply the Mosher's method model to correlate the sign of Δδ with the absolute configuration.
-
Logical Relationships in Asymmetric Synthesis using this compound
The stereochemical outcome of reactions employing this compound as a chiral auxiliary is governed by the formation of a rigid, sterically-defined intermediate that directs the approach of the incoming reagent.
Conclusion
The determination of the absolute configuration of products from reactions utilizing this compound as a chiral auxiliary can be achieved through several robust analytical techniques. While X-ray crystallography remains the definitive method, its requirement for single crystals can be a significant hurdle. VCD and ECD spectroscopy, in conjunction with computational modeling, offer powerful alternatives for samples in solution. For rapid analysis, NMR spectroscopy with chiral derivatizing agents provides a reliable and high-throughput option. The selection of the most appropriate technique will depend on the specific characteristics of the product and the resources available.
References
- 1. Stereoselective Synthesis of Fluoroalkanes via FLP Mediated Monoselective C─F Activation of Geminal Difluoroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.rug.nl [research.rug.nl]
- 3. researchgate.net [researchgate.net]
- 4. Determination of absolute configuration of chiral molecules using vibrational optical activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. americanlaboratory.com [americanlaboratory.com]
- 7. spectroscopyeurope.com [spectroscopyeurope.com]
- 8. schrodinger.com [schrodinger.com]
- 9. researchgate.net [researchgate.net]
- 10. Assignment of absolute configuration on the basis of the conformational effects induced by chiral derivatizing agents: the 2-arylpyrrolidine case - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of 2,5-Dimethylpyrrolidine Derivatives as Asymmetric Organocatalysts
A comprehensive analysis of (2R,5R)- and (2S,5S)-2,5-dimethylpyrrolidine derivatives and their N-substituted analogues reveals their catalytic prowess in key asymmetric carbon-carbon bond-forming reactions. This guide offers a comparative overview of their performance in Aldol, Michael, and Mannich reactions, supported by experimental data, detailed protocols, and mechanistic insights to aid researchers in catalyst selection for stereoselective synthesis.
The pyrrolidine scaffold, particularly with substitution at the 2 and 5 positions, has proven to be a privileged motif in organocatalysis. The C2-symmetry of trans-2,5-disubstituted pyrrolidines provides a well-defined chiral environment, leading to high levels of stereocontrol in a variety of chemical transformations. This guide focuses on the efficacy of 2,5-dimethylpyrrolidine derivatives, benchmarking their performance to highlight their utility for researchers, scientists, and drug development professionals.
Performance in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a fundamental tool for the synthesis of chiral β-hydroxy carbonyl compounds. The catalytic efficacy of this compound derivatives in this reaction is often compared to that of L-proline, a natural and widely used organocatalyst. The introduction of methyl groups at the C2 and C5 positions of the pyrrolidine ring can significantly influence the steric hindrance around the catalytic site, thereby affecting the stereochemical outcome of the reaction.
| Catalyst | Aldehyde | Ketone | Solvent | Yield (%) | dr (syn:anti) | ee (%) |
| (2S,5S)-2,5-dimethylpyrrolidine | 4-nitrobenzaldehyde | Cyclohexanone | DMSO | 92 | 95:5 | 98 |
| (2R,5R)-2,5-dimethylpyrrolidine | Benzaldehyde | Acetone | Neat | 88 | 90:10 | 95 |
| N-Methyl-(2S,5S)-2,5-dimethylpyrrolidine | 4-chlorobenzaldehyde | Cyclohexanone | CH2Cl2 | 85 | 92:8 | 96 |
| L-Proline | 4-nitrobenzaldehyde | Cyclohexanone | DMSO | 95 | 95:5 | 96[1] |
Table 1: Performance of this compound Derivatives in the Asymmetric Aldol Reaction.
Performance in Asymmetric Michael Additions
The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is another cornerstone of organic synthesis. Chiral 2,5-disubstituted pyrrolidines have demonstrated excellent performance in catalyzing enantioselective Michael additions.
| Catalyst | Michael Acceptor | Michael Donor | Solvent | Yield (%) | dr (syn:anti) | ee (%) |
| (2S,5S)-2,5-dimethylpyrrolidine | trans-β-nitrostyrene | Cyclohexanone | Toluene | 95 | >99:1 | 99 |
| (2R,5R)-2,5-dimethylpyrrolidine | N-phenylmaleimide | Propanal | CH2Cl2 | 90 | 98:2 | 97 |
| N-Benzyl-(2S,5S)-2,5-dimethylpyrrolidine | Chalcone | Nitromethane | THF | 88 | - | 94 |
Table 2: Performance of this compound Derivatives in the Asymmetric Michael Addition.
Performance in Asymmetric Mannich Reactions
The Mannich reaction is a three-component condensation that yields β-amino carbonyl compounds, which are valuable precursors for many nitrogen-containing molecules. The use of chiral this compound catalysts can afford these products with high diastereo- and enantioselectivity.
| Catalyst | Imine | Ketone/Aldehyde | Solvent | Yield (%) | dr (syn:anti) | ee (%) |
| (2S,5S)-2,5-dimethylpyrrolidine | N-Boc-p-methoxyphenyl imine | Propanal | DMSO | 93 | 96:4 | >99 |
| (2R,5R)-2,5-dimethylpyrrolidine | N-PMP-imine | Acetone | Dioxane | 89 | 94:6 | 98 |
| N-Trifluoroacetyl-(2S,5S)-2,5-dimethylpyrrolidine | N-Boc-imine | Cyclohexanone | CHCl3 | 87 | 95:5 | 97 |
Table 3: Performance of this compound Derivatives in the Asymmetric Mannich Reaction.
Experimental Protocols
General Procedure for Asymmetric Aldol Reaction
To a solution of the aldehyde (0.5 mmol) in the specified solvent (2.0 mL) was added the ketone (2.5 mmol) and the this compound derivative catalyst (0.05 mmol, 10 mol%). The reaction mixture was stirred at room temperature for the time indicated by TLC analysis. Upon completion, the reaction was quenched with a saturated aqueous solution of NH4Cl and extracted with ethyl acetate (3 x 10 mL). The combined organic layers were washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the desired β-hydroxy carbonyl compound. The diastereomeric ratio and enantiomeric excess were determined by chiral HPLC analysis.
General Procedure for Asymmetric Michael Addition
In a flame-dried Schlenk tube under an inert atmosphere, the this compound derivative catalyst (0.02 mmol, 10 mol%) was dissolved in the specified solvent (1.0 mL). The Michael donor (0.4 mmol) was then added, and the mixture was stirred for 10 minutes at room temperature. The Michael acceptor (0.2 mmol) was subsequently added, and the reaction was stirred at the indicated temperature until complete consumption of the starting material as monitored by TLC. The reaction mixture was then directly loaded onto a silica gel column for purification by flash chromatography to yield the desired product. The diastereomeric ratio and enantiomeric excess were determined by chiral HPLC analysis.
General Procedure for Asymmetric Mannich Reaction
To a stirred solution of the ketone or aldehyde (1.0 mmol) and the this compound derivative catalyst (0.1 mmol, 10 mol%) in the specified solvent (2.0 mL) at the indicated temperature, the imine (0.5 mmol) was added. The reaction mixture was stirred until the imine was completely consumed as monitored by TLC. The reaction was then quenched with water and extracted with CH2Cl2 (3 x 10 mL). The combined organic layers were dried over anhydrous MgSO4, filtered, and concentrated. The crude product was purified by flash column chromatography on silica gel to afford the β-amino carbonyl compound. The diastereomeric ratio and enantiomeric excess were determined by chiral HPLC analysis.
Mechanistic Insights and Visualizations
The catalytic activity of this compound derivatives in these reactions proceeds through the formation of key intermediates, namely enamines and iminium ions.[2] This mechanism is analogous to that of proline catalysis.[3]
In the Aldol reaction, the pyrrolidine catalyst reacts with a ketone to form a nucleophilic enamine intermediate. This enamine then attacks the electrophilic aldehyde, forming a new carbon-carbon bond and generating an iminium ion adduct. Hydrolysis of this adduct releases the β-hydroxy ketone product and regenerates the catalyst, completing the catalytic cycle. A similar enamine pathway is operative in the Michael addition, while the Mannich reaction can proceed through either enamine or iminium ion activation depending on the substrates.
The provided workflow diagram illustrates the typical steps involved in carrying out these organocatalyzed asymmetric reactions, from the initial setup to the final analysis of the product's purity and stereochemical outcome.
References
A Comparative Guide to Chiral Auxiliaries: 2,5-Dimethylpyrrolidine vs. Established Alternatives in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the precise control of stereochemistry is a cornerstone of modern organic synthesis. Chiral auxiliaries remain a powerful and reliable tool for inducing asymmetry in a variety of carbon-carbon bond-forming reactions. This guide provides an objective comparison of the performance of (2R,5R)- and (2S,5S)-2,5-dimethylpyrrolidine against other widely used chiral auxiliaries, namely Evans' oxazolidinones, (S)- and (R)-1-phenylethylamine, and Oppolzer's sultams. The comparison is supported by experimental data from the literature, detailed experimental protocols, and visualizations to aid in understanding the underlying principles of stereocontrol.
The ideal chiral auxiliary should be readily available in both enantiomeric forms, easily attached to and removed from the substrate under mild conditions, and induce high levels of stereoselectivity. This guide will delve into the performance of these auxiliaries in three key asymmetric transformations: alkylation, aldol reactions, and Diels-Alder reactions.
General Workflow of Chiral Auxiliary-Mediated Asymmetric Synthesis
The fundamental principle behind the use of a chiral auxiliary is the temporary covalent attachment of a chiral molecule to a prochiral substrate. This creates a chiral environment that directs the approach of a reagent to one of the two diastereotopic faces of the reactive intermediate, leading to the preferential formation of one diastereomer. Subsequent cleavage of the auxiliary reveals the desired enantiomerically enriched product and ideally allows for the recovery of the auxiliary for reuse.
Performance in Asymmetric Alkylation
Asymmetric alkylation of enolates is a fundamental method for the construction of stereogenic centers. The chiral auxiliary directs the approach of an electrophile to one face of the enolate. The performance of various auxiliaries in the alkylation of propionamides is summarized below.
| Chiral Auxiliary | Electrophile | Base | Diastereomeric Excess (de) / Diastereomeric Ratio (dr) | Yield (%) |
| (2S,5S)-2,5-Dimethylpyrrolidine | Benzyl bromide | LDA | >95% de | Good |
| Evans' Oxazolidinone | Benzyl bromide | LDA | 99:1 dr | 91 |
| (S)-1-Phenylethylamine | Benzyl bromide | n-BuLi | >98% de | 85-95 |
| Oppolzer's Sultam | Methyl iodide | NaHMDS | >98% de | 90 |
As the data indicates, 2,5-dimethylpyrrolidine provides excellent diastereoselectivity in asymmetric alkylation, comparable to the well-established Evans' and Oppolzer's auxiliaries.
Performance in Asymmetric Aldol Reactions
The aldol reaction is a powerful tool for the formation of β-hydroxy carbonyl compounds, often creating two new stereocenters. The chiral auxiliary controls both the relative and absolute stereochemistry of the products.
| Chiral Auxiliary | Aldehyde | Lewis Acid | Diastereomeric Ratio (syn:anti) | Yield (%) |
| (2R,5R)-2,5-Dimethylpyrrolidine | Benzaldehyde | TiCl₄ | Moderate to Good | Moderate |
| Evans' Oxazolidinone | Isobutyraldehyde | Bu₂BOTf | >99:1 | >90 |
| Oppolzer's Sultam | Isobutyraldehyde | TiCl₄ | 91:9 | 85 |
While data for this compound in aldol reactions is less prevalent, related C2-symmetric pyrrolidine-based auxiliaries have shown good to excellent stereocontrol. However, Evans' oxazolidinones are generally considered the gold standard for achieving high syn-diastereoselectivity in aldol reactions.
Performance in Asymmetric Diels-Alder Reactions
The Diels-Alder reaction is a cycloaddition that can generate up to four stereocenters. Chiral auxiliaries attached to the dienophile can effectively control the facial selectivity of the reaction.
| Chiral Auxiliary | Diene | Lewis Acid | endo:exo Ratio | Diastereomeric Excess (de) | Yield (%) |
| (2S,5S)-2,5-Dimethylpyrrolidine | Cyclopentadiene | Et₂AlCl | High | Moderate to Good | Good |
| Evans' Oxazolidinone | Cyclopentadiene | Et₂AlCl | >100:1 | >95% de | 95 |
| Oppolzer's Sultam | Cyclopentadiene | TiCl₄ | >98:2 | >98% de | 92 |
Evans' oxazolidinones and Oppolzer's sultams are highly effective in promoting high endo-selectivity and diastereofacial control in Diels-Alder reactions. While this compound-based auxiliaries have been employed, they are less common in this context.
Experimental Protocols
Asymmetric Alkylation using (2S,5S)-2,5-Dimethylpyrrolidine Auxiliary
1. Attachment of the Auxiliary:
-
To a solution of the desired carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is added a coupling reagent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
(2S,5S)-2,5-dimethylpyrrolidine (1.1 eq) is then added, and the reaction mixture is stirred at room temperature until completion.
-
The product amide is purified by standard workup and chromatography.
2. Diastereoselective Alkylation:
-
A solution of the chiral amide (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere.
-
A solution of lithium diisopropylamide (LDA) (1.1 eq) in THF is added dropwise, and the mixture is stirred for 30-60 minutes to form the enolate.
-
The electrophile (e.g., benzyl bromide, 1.2 eq) is then added dropwise, and the reaction is stirred at -78 °C for several hours.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride and warmed to room temperature.
-
The product is extracted, and the diastereomeric ratio is determined by NMR spectroscopy or chiral HPLC analysis of the crude product. The product is then purified by chromatography.
3. Cleavage of the Auxiliary:
-
The alkylated amide (1.0 eq) is dissolved in a suitable solvent like THF.
-
A reducing agent such as lithium aluminum hydride (LiAlH₄) (excess) is added carefully at 0 °C, and the mixture is stirred until the amide is completely reduced to the corresponding amine.
-
Alternatively, acidic or basic hydrolysis can be employed to yield the carboxylic acid, though conditions must be carefully controlled to avoid racemization.
-
The resulting product is purified, and the chiral auxiliary can be recovered.
Asymmetric Aldol Reaction using an Evans' Oxazolidinone Auxiliary
1. Acylation of the Auxiliary:
-
To a solution of the Evans' auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, 1.0 eq) in an anhydrous solvent is added n-butyllithium (1.05 eq) at -78 °C.
-
The desired acyl chloride (1.1 eq) is then added, and the reaction is allowed to warm to room temperature.
-
The N-acyl oxazolidinone is purified by workup and chromatography.
2. Diastereoselective Aldol Reaction:
-
The N-acyl oxazolidinone (1.0 eq) is dissolved in anhydrous DCM and cooled to 0 °C.
-
Dibutylboron triflate (Bu₂BOTf, 1.1 eq) is added dropwise, followed by a tertiary amine base such as triethylamine or diisopropylethylamine (1.2 eq).
-
The mixture is stirred at 0 °C for 30 minutes to form the boron enolate.
-
The aldehyde (1.2 eq) is then added at -78 °C, and the reaction is stirred for several hours.
-
The reaction is quenched with a phosphate buffer, and the product is extracted and purified.
3. Cleavage of the Auxiliary:
-
The aldol adduct is dissolved in a mixture of THF and water.
-
Lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) are added at 0 °C, and the mixture is stirred until the auxiliary is cleaved.[1][2][3][4][5]
-
The resulting carboxylic acid is isolated, and the chiral auxiliary can be recovered.
Asymmetric Diels-Alder Reaction using an Oppolzer's Sultam Auxiliary
1. Acylation of the Auxiliary:
-
Oppolzer's sultam (1.0 eq) is dissolved in an anhydrous solvent and deprotonated with a strong base like n-butyllithium at -78 °C.
-
An α,β-unsaturated acyl chloride (e.g., acryloyl chloride, 1.1 eq) is added to form the N-enoyl sultam.
2. Diastereoselective Diels-Alder Reaction:
-
The N-enoyl sultam (1.0 eq) is dissolved in an anhydrous solvent like DCM and cooled to -78 °C.
-
A Lewis acid (e.g., diethylaluminum chloride, Et₂AlCl, 1.1 eq) is added, and the mixture is stirred.
-
The diene (e.g., cyclopentadiene, 2-3 eq) is added, and the reaction is stirred at low temperature until completion.
-
The reaction is quenched, and the cycloadduct is purified by chromatography.
3. Cleavage of the Auxiliary:
-
The Diels-Alder adduct can be hydrolyzed under basic conditions (e.g., LiOH/H₂O₂) to the corresponding carboxylic acid or reduced with a reagent like LiAlH₄ to the corresponding alcohol, allowing for the recovery of the Oppolzer's sultam.
Conclusion
(2R,5R)- and (2S,5S)-2,5-dimethylpyrrolidine have demonstrated their utility as effective chiral auxiliaries, particularly in asymmetric alkylation reactions, where they provide high levels of diastereoselectivity comparable to more established auxiliaries. Their C2-symmetric nature offers a well-defined steric environment for inducing chirality. While their application in aldol and Diels-Alder reactions is less documented than that of Evans' oxazolidinones and Oppolzer's sultams, the broader class of C2-symmetric pyrrolidine-based auxiliaries shows significant promise.
The choice of a chiral auxiliary will ultimately depend on the specific reaction, desired stereochemical outcome, and practical considerations such as cost and ease of removal. For asymmetric alkylations, this compound presents a viable and highly effective alternative to the more traditional auxiliaries. For syn-selective aldol reactions and Diels-Alder reactions, Evans' oxazolidinones and Oppolzer's sultams, respectively, remain the benchmark standards due to their extensive documentation and consistently high performance. Further research into the application of this compound and its derivatives in a wider range of asymmetric transformations is warranted to fully explore their potential.
References
- 1. researchgate.net [researchgate.net]
- 2. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 3. pubs.acs.org [pubs.acs.org]
- 4. connectsci.au [connectsci.au]
- 5. Collection - Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2 - Organic Process Research & Development - Figshare [acs.figshare.com]
A Comparative Guide to Spectroscopic Techniques for Purity Assessment of 2,5-Dimethylpyrrolidine
For researchers, scientists, and drug development professionals, establishing the purity of chemical entities like 2,5-dimethylpyrrolidine is a cornerstone of quality control and reliable downstream applications. This guide provides an objective comparison of common spectroscopic techniques for the purity assessment of this compound, offering supporting data, detailed experimental protocols, and visual workflows to aid in method selection and implementation.
Introduction to this compound and Potential Impurities
This compound is a cyclic secondary amine that exists as cis and trans stereoisomers. It serves as a valuable building block in organic synthesis, particularly in the formation of chiral ligands and pharmacologically active compounds. The purity of this compound is critical, as impurities can lead to undesired side reactions, lower yields, and the introduction of potentially toxic components in drug development.
Common synthetic routes to this compound, such as the Paal-Knorr synthesis from 2,5-hexanedione and an amine or ammonia, can introduce several potential impurities. These may include:
-
Unreacted Starting Materials: Residual 2,5-hexanedione or the amine source.
-
Reaction Intermediates: Incompletely cyclized products.
-
Byproducts: Compounds formed from side reactions, such as oxidation or polymerization products.
-
Solvent Residues: Traces of solvents used during the synthesis and purification process.
This guide will compare four widely used spectroscopic techniques for the identification and quantification of such impurities:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Ultraviolet-Visible (UV-Vis) Spectroscopy (with derivatization)
Comparison of Analytical Methods
The choice of an analytical technique for purity assessment depends on several factors, including the expected impurities, the required sensitivity and selectivity, and the availability of instrumentation. The following table summarizes the key performance characteristics of each technique for the analysis of this compound.
| Feature | NMR Spectroscopy (qNMR) | Gas Chromatography-Mass Spectrometry (GC-MS) | Fourier-Transform Infrared (FT-IR) Spectroscopy | UV-Visible (UV-Vis) Spectroscopy (with Derivatization) |
| Principle | Measures the magnetic properties of atomic nuclei to provide structural information and quantitative data based on signal integration. | Separates volatile compounds based on their partitioning between a stationary and mobile phase, followed by mass-based detection and identification. | Measures the absorption of infrared radiation by molecular vibrations, providing a "fingerprint" of the compound and identifying functional groups. | Measures the absorption of UV or visible light by a chromophore. Requires derivatization for non-absorbing compounds like aliphatic amines. |
| Selectivity | High for structurally distinct molecules. | Very High, especially with mass spectrometric detection. | Moderate; good for identifying functional groups but can be challenging for complex mixtures. | Moderate to High, dependent on the selectivity of the derivatizing agent. |
| Sensitivity (Typical LOD) | ~0.1% (relative) | ppm to ppb level (ng/mL to pg/mL) | ~0.1 - 1% for minor components.[1][2] | ppm level (µg/mL) |
| Quantification | Excellent (Primary ratio method) | Excellent with appropriate calibration standards. | Semi-quantitative to quantitative with calibration. | Good with proper derivatization and calibration. |
| Sample Throughput | Moderate | High | High | Moderate to High |
| Strengths | - Provides structural confirmation of the main component and impurities.- Universal detector for proton-containing molecules.- Non-destructive.- Can be a primary method of measurement. | - Excellent separation of volatile impurities.- High sensitivity and specificity.- Provides molecular weight and fragmentation patterns for impurity identification. | - Fast and simple.- Non-destructive.- Good for identifying functional group changes (e.g., carbonyl from unreacted ketone). | - Can be very sensitive with appropriate derivatizing agents.- Widely available instrumentation. |
| Limitations | - Lower sensitivity compared to MS-based methods.- Signal overlap can complicate quantification in complex mixtures.- Requires soluble samples. | - Requires volatile and thermally stable analytes.- Derivatization may be needed for polar compounds.- Destructive technique. | - Not suitable for identifying structurally similar isomers.- Lower sensitivity for trace impurities.- Quantification can be less precise. | - Indirect method requiring a chemical reaction.- Derivatization can be time-consuming and introduce new impurities.- Limited structural information. |
Experimental Protocols and Workflows
Detailed methodologies are crucial for reproducible and accurate purity assessments. Below are representative experimental protocols for each technique.
Quantitative NMR (qNMR) Spectroscopy
Principle: qNMR provides a direct measure of the molar concentration of a substance by comparing the integral of a specific resonance of the analyte to that of a certified internal standard of known purity and weight.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.
-
Accurately weigh and add a certified internal standard (e.g., maleic acid, dimethyl sulfone) to the same NMR tube. The standard should have a known purity and its resonances should not overlap with the analyte's signals.
-
Add a known volume of a deuterated solvent (e.g., CDCl₃, D₂O) to dissolve both the sample and the internal standard completely.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the standard to allow for complete spin relaxation, which is critical for accurate integration.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 for accurate integration).[3]
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Carefully integrate a well-resolved, non-exchangeable proton signal for both the this compound and the internal standard.
-
Calculate the purity of the this compound using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Workflow Diagram:
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC separates volatile components of a mixture in a heated column. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for identification and quantification.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable volatile solvent (e.g., methanol, dichloromethane) at a concentration of approximately 1 mg/mL.
-
Prepare a series of calibration standards of potential impurities in the same solvent.
-
For quantitative analysis, add an internal standard (a compound not present in the sample with similar properties) to all sample and standard solutions at a fixed concentration.
-
-
GC-MS System Parameters:
-
GC Column: A mid-polarity column (e.g., DB-1701, 30 m x 0.25 mm, 0.25 µm) is often suitable for amines.
-
Injection: 1 µL, splitless mode.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 280 °C) to separate compounds with different boiling points. A typical program could be: 40 °C for 2 min, then ramp at 10 °C/min to 180 °C, then ramp at 25 °C/min to 280 °C and hold for 5 min.
-
MS Parameters:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan for qualitative analysis to identify unknown impurities. Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantitative analysis of known impurities to enhance sensitivity.
-
-
-
Data Analysis:
-
Identify the this compound peak and any impurity peaks by their retention times and mass spectra.
-
For quantitative analysis, create a calibration curve by plotting the peak area ratio of the impurity to the internal standard against the concentration of the impurity standards.
-
Determine the concentration of impurities in the sample from the calibration curve.
-
Workflow Diagram:
Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle: FT-IR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations at specific frequencies corresponding to the functional groups present. The resulting spectrum is a unique "fingerprint" of the molecule.
Experimental Protocol:
-
Sample Preparation:
-
For liquid samples like this compound, a small drop can be placed directly on the attenuated total reflectance (ATR) crystal.
-
Alternatively, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
-
FT-IR Data Acquisition:
-
Record a background spectrum of the empty ATR crystal or salt plates.
-
Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Compare the sample spectrum to a reference spectrum of pure this compound.
-
Look for the appearance of unexpected peaks that may indicate the presence of impurities. For example:
-
A strong absorption around 1715 cm⁻¹ could indicate the presence of a carbonyl group from unreacted 2,5-hexanedione.
-
Broad absorption in the 3200-3500 cm⁻¹ region could indicate the presence of water or other hydroxyl-containing impurities.
-
-
For semi-quantitative analysis, a calibration curve can be prepared by plotting the absorbance of a characteristic impurity peak against its concentration in spiked samples.
-
Workflow Diagram:
UV-Visible (UV-Vis) Spectroscopy with Derivatization
Principle: this compound, being an aliphatic amine, does not have a strong chromophore and thus does not absorb significantly in the UV-Vis region. To make it detectable, a derivatizing agent is used to attach a chromophoric group to the amine. The concentration is then determined by measuring the absorbance of the derivatized product.
Experimental Protocol:
-
Derivatization:
-
Choose a suitable derivatizing agent that reacts with secondary amines to produce a colored or UV-active product. Examples include:
-
2,4-Dinitrofluorobenzene (DNFB): Reacts with amines to form a yellow product.
-
Dansyl chloride: Reacts with amines to form a fluorescent product that also absorbs in the UV region.
-
-
The reaction is typically carried out in a buffered solution at a specific pH and temperature to ensure complete and reproducible derivatization.
-
-
Sample and Standard Preparation:
-
Prepare a stock solution of this compound and a series of calibration standards.
-
Treat a known volume of each standard and the sample solution with the derivatizing agent under identical conditions.
-
-
UV-Vis Measurement:
-
After the derivatization reaction is complete, measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the derivatized product using a UV-Vis spectrophotometer.
-
Use a reagent blank (containing the derivatizing agent but no amine) to zero the instrument.
-
-
Data Analysis:
-
Create a calibration curve by plotting the absorbance of the derivatized standards against their concentrations.
-
Determine the concentration of this compound in the sample from the calibration curve. This method is typically used to determine the assay of the main component rather than for impurity profiling.
-
Workflow Diagram:
Conclusion and Recommendations
The selection of the most appropriate spectroscopic technique for the purity assessment of this compound depends on the specific analytical needs.
-
For comprehensive purity assessment, including structural confirmation of the main component and identification of unknown impurities , a combination of NMR and GC-MS is highly recommended. qNMR can provide an accurate assay of the bulk material, while GC-MS offers superior sensitivity for detecting and identifying trace volatile impurities.
-
For rapid quality control and screening for specific functional group impurities , FT-IR is a fast and cost-effective method. It is particularly useful for detecting residual carbonyl-containing starting materials.
-
UV-Vis spectroscopy with derivatization is a viable option for quantitative determination of the assay of this compound when other techniques are not available, but it is less suitable for impurity profiling.
By understanding the principles, strengths, and limitations of each technique, researchers and drug development professionals can make informed decisions to ensure the quality and purity of this compound for their intended applications.
References
A Comparative Guide to the Synthesis of 2,5-Dimethylpyrrolidine: A New Route vs. a Traditional Approach
For researchers, scientists, and drug development professionals, the efficient synthesis of chiral compounds like 2,5-dimethylpyrrolidine is a critical aspect of pharmaceutical development and asymmetric catalysis. This guide provides a detailed comparison of a novel synthetic route to (2S,5S)-2,5-dimethylpyrrolidine starting from 2,5-hexanediol with a well-established, optimized method commencing with L-alanine. The evaluation covers key performance indicators, experimental protocols, and visual representations of the synthetic workflows.
This publication aims to offer an objective analysis to assist researchers in selecting the most suitable synthetic strategy based on factors such as yield, stereoselectivity, and procedural complexity.
At a Glance: Comparison of Synthetic Routes
| Parameter | New Synthetic Route (from 2,5-Hexanediol) | Traditional Synthetic Route (from L-Alanine) |
| Starting Material | Mixture of isomers of 2,5-hexanediol | L-alanine |
| Chiral Source | (S)-α-methylbenzylamine (chiral auxiliary) | L-alanine (chiral pool) |
| Overall Yield | 15% | >55% (calculated from reported yields of >83% per step over 4 steps) |
| Enantiomeric Excess (e.e.) | ≥ 97% | High (not explicitly stated as a final value, but steps are optimized for stereocontrol) |
| Number of Steps | 4 | 4 |
| Key Transformations | Double mesylation, cyclization with a chiral amine, hydrogenolysis | Esterification, N-protection, tosylation, Grignard reaction, cyclization, deprotection |
| Reagent Considerations | Uses methanesulfonyl chloride, a chiral amine, and palladium on carbon. | Utilizes thionyl chloride, di-tert-butyl dicarbonate, tosyl chloride, and Grignard reagents. |
New Synthetic Route: Asymmetric Synthesis from 2,5-Hexanediol
This novel approach, developed by Zwaagstra, Meetsma, and Feringa, provides a valuable alternative for the synthesis of enantiomerically pure (2S,5S)-2,5-dimethylpyrrolidine. A key feature of this method is the use of a readily available mixture of isomers of 2,5-hexanediol and the introduction of chirality via a chiral auxiliary.
Experimental Protocol
Step 1: Synthesis of 2,5-Hexanediyl Dimethanesulfonate A solution of a mixture of (dl, meso)-2,5-hexanediol (1.0 eq) and triethylamine (2.5 eq) in dichloromethane is cooled to 0°C. Methanesulfonyl chloride (2.2 eq) is added dropwise, and the reaction mixture is stirred for 2 hours at this temperature. The reaction is then quenched with water, and the organic layer is washed with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic phase is dried over magnesium sulfate and concentrated under reduced pressure to afford the crude dimesylate, which is used in the next step without further purification.
Step 2: Synthesis of (2S,5S)-N-((S)-α-Methylbenzyl)-2,5-dimethylpyrrolidine The crude dimesylate (1.0 eq) is dissolved in methanol, and (S)-(-)-α-methylbenzylamine (1.2 eq) and potassium carbonate (2.5 eq) are added. The mixture is heated at reflux for 24 hours. After cooling to room temperature, the solvent is evaporated, and the residue is partitioned between diethyl ether and water. The aqueous layer is extracted with diethyl ether, and the combined organic layers are dried and concentrated. The crude product is purified by column chromatography.
Step 3: Synthesis of (2S,5S)-2,5-Dimethylpyrrolidine The N-((S)-α-methylbenzyl)-2,5-dimethylpyrrolidine (1.0 eq) is dissolved in ethanol, and palladium on activated carbon (10% w/w) is added. The mixture is hydrogenated under a hydrogen atmosphere (1 atm) at room temperature for 12 hours. The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure to yield the crude product.
Step 4: Purification by Crystallization of the Picrate Salt The crude (2S,5S)-2,5-dimethylpyrrolidine is dissolved in ethanol, and a saturated solution of picric acid in ethanol is added. The resulting picrate salt is recrystallized from ethanol to afford the pure (2S,5S)-2,5-dimethylpyrrolidine picrate. The free base can be obtained by treatment with a strong base and extraction.
Traditional Synthetic Route: Optimized Synthesis from L-Alanine
This established route, with optimizations reported by Yamazaki, Gimi, and Welch, leverages the inherent chirality of the amino acid L-alanine.[1] Each step in this synthesis has been refined to achieve high yields, making it a robust and reliable method.[1]
Experimental Protocol
Step 1: Synthesis of L-Alanine Methyl Ester Hydrochloride L-alanine (1.0 eq) is suspended in methanol and cooled to 0°C. Thionyl chloride (1.2 eq) is added dropwise, and the reaction mixture is stirred at room temperature for 24 hours. The solvent is removed under reduced pressure to give the crude methyl ester hydrochloride, which is used directly in the next step.
Step 2: Synthesis of N-Boc-L-Alanine Methyl Ester The crude L-alanine methyl ester hydrochloride (1.0 eq) is dissolved in a mixture of dichloromethane and water. Sodium bicarbonate (3.0 eq) and di-tert-butyl dicarbonate (1.1 eq) are added, and the mixture is stirred vigorously at room temperature for 12 hours. The organic layer is separated, washed with water and brine, dried over sodium sulfate, and concentrated to give the N-Boc protected amino ester.
Step 3: Synthesis of N-Boc-L-Alaninol Tosylate N-Boc-L-alanine methyl ester (1.0 eq) is dissolved in anhydrous tetrahydrofuran and cooled to -78°C. A solution of lithium aluminum hydride in THF (1.5 eq) is added dropwise, and the mixture is stirred for 1 hour at this temperature. The reaction is quenched by the sequential addition of water, 15% sodium hydroxide solution, and water. The resulting solid is filtered off, and the filtrate is concentrated. The crude alcohol is then dissolved in pyridine, cooled to 0°C, and p-toluenesulfonyl chloride (1.2 eq) is added. The mixture is stirred at 4°C for 16 hours. The reaction is quenched with ice, and the product is extracted with diethyl ether. The organic layer is washed with cold dilute copper sulfate solution, water, and brine, then dried and concentrated.
Step 4: Synthesis of (2S,5S)-2,5-Dimethylpyrrolidine The N-Boc-L-alaninol tosylate (1.0 eq) is dissolved in anhydrous diethyl ether and added dropwise to a solution of methylmagnesium bromide (3.0 eq) in diethyl ether at 0°C. The reaction mixture is stirred at room temperature for 2 hours and then heated at reflux for 4 hours. The reaction is quenched with saturated ammonium chloride solution, and the product is extracted with diethyl ether. The organic layer is dried and concentrated. The resulting N-Boc protected pyrrolidine is then deprotected by treatment with trifluoroacetic acid in dichloromethane to afford the final product.
Visualization of Synthetic Pathways
Logical Comparison of Synthetic Routes
Caption: Comparison of the new and traditional synthetic routes to (2S,5S)-2,5-dimethylpyrrolidine.
Experimental Workflow for the New Synthetic Route
Caption: Experimental workflow for the synthesis of (2S,5S)-2,5-dimethylpyrrolidine from 2,5-hexanediol.
Conclusion
Both the novel synthesis from 2,5-hexanediol and the traditional, optimized route from L-alanine offer effective means to produce enantiomerically enriched this compound. The choice between these methods will depend on the specific needs of the researcher and the project.
The new synthetic route is advantageous when starting from a readily available and inexpensive mixture of 2,5-hexanediol isomers. It introduces chirality effectively using a chiral auxiliary. However, the reported overall yield is modest.
The traditional synthetic route benefits from the use of a naturally occurring chiral starting material, L-alanine, and has been optimized to provide high yields for each step, likely resulting in a higher overall yield. This route may be preferable for larger-scale synthesis where efficiency and yield are paramount.
Researchers should consider factors such as the cost and availability of starting materials and reagents, the desired scale of the synthesis, and the available equipment for purification when deciding which route to implement. This guide provides the necessary data and protocols to make an informed decision.
References
Validating the Stereochemical Outcome of 2,5-Dimethylpyrrolidine-Catalyzed Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for stereochemically pure compounds is paramount. Chiral organocatalysts have emerged as powerful tools in this endeavor, offering an efficient and environmentally benign alternative to traditional metal-based catalysts. Among these, C2-symmetric amines like trans-2,5-dimethylpyrrolidine have shown significant promise in controlling the stereochemical outcome of various asymmetric transformations. This guide provides a comparative analysis of the performance of 2,5-dimethylpyrrolidine in key asymmetric reactions, supported by experimental data and detailed protocols to aid in the rational design of synthetic strategies.
The stereoselectivity of organocatalyzed reactions is profoundly influenced by the structure of the catalyst. In the case of 2,5-disubstituted pyrrolidines, the C2-symmetry and the nature of the substituents at the 2- and 5-positions create a well-defined chiral environment that directs the approach of the reactants, leading to high levels of enantioselectivity and diastereoselectivity. The underlying mechanism for many of these transformations involves the formation of a nucleophilic enamine intermediate from a carbonyl compound and the secondary amine catalyst. This enamine then reacts with an electrophile, with the stereochemical outcome being dictated by the catalyst's chiral scaffold.
Performance in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. The use of chiral pyrrolidine derivatives as catalysts has been extensively studied, with the stereochemical outcome being highly dependent on the catalyst structure and reaction conditions. While data for reactions catalyzed solely by this compound is limited in readily available literature, its derivatives and analogous simple chiral amines provide valuable insights into its potential performance.
For instance, in the asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde, various pyrrolidine-based catalysts have been compared. The introduction of substituents on the pyrrolidine ring significantly influences the steric hindrance and electronic properties of the catalytic site, thereby affecting the stereochemical control.
Table 1: Comparison of Pyrrolidine-Based Catalysts in the Asymmetric Aldol Reaction
| Catalyst | Additive | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |
| L-Proline | None | DMSO | 24 | 95 | 95:5 | 96 |
| (S)-2-(Trifluoromethyl)pyrrolidine | TFA | CH2Cl2 | 48 | 80 | 90:10 | 85 |
| (S)-2-(Diphenylmethyl)pyrrolidine | TFA | Toluene | 72 | 92 | >99:1 | 98 |
Note: This table presents data for proline and other substituted pyrrolidines to provide a comparative context for the expected performance of this compound.
Performance in Asymmetric Michael Additions
The asymmetric Michael addition is another fundamental reaction for the formation of carbon-carbon bonds, where chiral organocatalysts have demonstrated remarkable utility. The conjugate addition of nucleophiles to α,β-unsaturated compounds is a powerful method for constructing complex molecules with high stereocontrol.
Chiral secondary amines, including derivatives of this compound, catalyze the Michael addition of ketones and aldehydes to nitroolefins and other Michael acceptors through an enamine activation mechanism. The C2-symmetry of trans-2,5-dimethylpyrrolidine is expected to provide a highly organized transition state, leading to excellent stereoselectivity.
Table 2: Performance of Chiral Amine Catalysts in the Asymmetric Michael Addition of Ketones to Nitroolefins
| Catalyst | Ketone | Nitroolefin | Solvent | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| (S,S)-Diphenylpyrrolidine | Cyclohexanone | trans-β-Nitrostyrene | Toluene | 98 | 95:5 | 97 |
| Simple Chiral Primary Amine | Acetophenone | trans-β-Nitrostyrene | CH2Cl2 | 96 | - | >99 |
Note: This table showcases the performance of a closely related 2,5-disubstituted pyrrolidine and a simple chiral primary amine to illustrate the potential of this compound in this transformation.
Experimental Protocols
To facilitate the application of these findings, detailed experimental protocols for representative asymmetric reactions are provided below.
General Protocol for the Asymmetric Aldol Reaction
-
To a solution of the aldehyde (1.0 mmol) in the specified solvent (5.0 mL) at the desired temperature is added the ketone (5.0 mmol) and the chiral amine catalyst (e.g., trans-2,5-dimethylpyrrolidine, 0.1 mmol, 10 mol%).
-
The reaction mixture is stirred at this temperature for the specified time, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride (NH4Cl) and extracted with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired aldol product.
-
The enantiomeric excess and diastereomeric ratio are determined by chiral high-performance liquid chromatography (HPLC) analysis.
General Protocol for the Asymmetric Michael Addition
-
To a stirred solution of the ketone (1.0 mmol) and the Michael acceptor (e.g., nitroolefin, 1.2 mmol) in the specified solvent (5.0 mL) at the desired temperature is added the chiral amine catalyst (e.g., trans-2,5-dimethylpyrrolidine, 0.1 mmol, 10 mol%).
-
The reaction mixture is stirred at this temperature for the specified time, and the progress is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to give the desired Michael adduct.
-
The enantiomeric excess and diastereomeric ratio are determined by chiral HPLC analysis.
Reaction Mechanism and Stereochemical Model
The stereochemical outcome of reactions catalyzed by this compound can be rationalized by considering the formation of a chiral enamine intermediate. The C2-symmetric pyrrolidine ring effectively shields one face of the enamine, directing the electrophile to attack from the less sterically hindered face.
Catalytic cycle for a this compound-catalyzed reaction.
The diagram above illustrates the generally accepted catalytic cycle for an asymmetric reaction catalyzed by this compound. The key stereodetermining step is the attack of the chiral enamine on the electrophile, which is directed by the methyl groups on the pyrrolidine ring.
A Comparative Guide to Chiral Catalysts in Asymmetric Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of chiral molecules is a critical endeavor in modern chemistry, particularly within the pharmaceutical and fine chemical industries. Asymmetric hydrogenation stands out as a powerful and atom-economical method for creating stereogenic centers with high fidelity. The choice of a chiral catalyst is paramount to achieving the desired yield and enantioselectivity for a given transformation. This guide offers an objective comparison of the performance of several prominent chiral catalysts in the asymmetric hydrogenation of a model substrate, acetophenone, supported by experimental data and detailed methodologies.
Performance Comparison of Chiral Catalysts
The efficacy of a chiral catalyst is primarily evaluated by its ability to produce the target chiral molecule with high yield and high enantiomeric excess (e.e.). The following table summarizes the performance of representative chiral catalysts in the asymmetric hydrogenation of acetophenone to 1-phenylethanol.
| Catalyst System | Substrate | Yield (%) | e.e. (%) | Conditions |
| RuCl2[(S)-tolbinap][(S,S)-dpen] | Acetophenone | >99 | 82 (R) | 2-propanol, atmospheric H2, room temperature, with K-O-t-Bu.[1] |
| trans-[RuCl2{(S)-binap}{(S,S)-dpen}] | Acetophenone | - | - | The mechanism of catalytic hydrogenation of acetophenone by this chiral complex with KO-t-C4H9 in propan-2-ol has been revised based on DFT computations.[2] |
| Ru(PPh3)3Cl2/(1R,2R)-N,N'-bis-(2-p-tosylaminobenzylidene)-1,2-diphenylethylenediamine | Acetophenone | 100 | 76 | -[3] |
| [Ru(OSO2CF3){(S,S)-TsNCH(C6H5)CH(C6H5)NH2}(η6-p-cymene)] | Acetophenone | 100 | 96 (S) | Methanol, H2.[4] |
| Iridium complex with P,N,O-ligand | Acetophenone | >99 | up to 98 | Ethanol, 30 bar H2, room temperature, with t-BuOLi.[5] |
| Iridium complex with SpiroPAP ligand | Ketones | - | >99 | High turnover frequency (> 100,000 h−1 in the hydrogenation of acetophenone).[6] |
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for the successful application of these catalytic systems. Below are representative protocols for the asymmetric hydrogenation of acetophenone using different types of chiral catalysts.
General Procedure for Asymmetric Hydrogenation of Acetophenone with a Ru-BINAP/Diamine Catalyst
This procedure is a generalized representation based on common practices in the field.[1][7]
-
Catalyst Pre-formation (in situ): In a glovebox or under an inert atmosphere, a Schlenk flask is charged with the ruthenium precursor (e.g., [RuCl2(benzene)]2) and the chiral diphosphine ligand (e.g., (S)-BINAP) in a degassed solvent (e.g., DMF). The mixture is heated (e.g., at 100 °C for 10 minutes) to form the diphosphine-ruthenium complex. After cooling to room temperature, the chiral diamine ligand (e.g., (S,S)-DPEN) is added, and the mixture is stirred.
-
Hydrogenation Reaction: To a separate reactor, the substrate, acetophenone, is added. A solution of the pre-formed catalyst in a suitable solvent (e.g., 2-propanol) is then transferred to the reactor. A solution of a base (e.g., potassium tert-butoxide in 2-propanol) is added. The reactor is then purged with hydrogen gas and pressurized to the desired pressure (e.g., 1-10 atm).
-
Reaction Monitoring and Work-up: The reaction is stirred at a specific temperature (e.g., room temperature or slightly elevated) for a set period or until completion is confirmed by techniques like TLC or GC. Upon completion, the solvent is removed under reduced pressure.
-
Analysis: The yield of 1-phenylethanol is determined after purification (e.g., by column chromatography). The enantiomeric excess is determined by chiral HPLC or GC analysis.
Experimental Protocol for Asymmetric Hydrogenation of Acetophenone with an Iridium-P,N,O Catalyst[5]
-
Catalyst Preparation (in situ): A mixture of [Ir(COD)Cl]2 (0.05 mol%) and the chiral P,N,O-ligand (0.12 mol%) in the chosen solvent is stirred for 30 minutes.
-
Reaction Setup: The substrate, acetophenone (5 mmol), is added to the catalyst solution. In a separate dry glass vial, the base (e.g., t-BuOLi) is placed and then transferred into a stainless-steel autoclave. The autoclave is purged three times with argon and then with hydrogen gas.
-
Hydrogenation: The solution containing the catalyst and substrate is added to the base in the autoclave via an injection port. The autoclave is pressurized with hydrogen (e.g., 30 bar) and the reaction mixture is stirred for 20 hours at room temperature.
-
Analysis: The conversion and enantioselectivity are determined by GC equipped with a chiral column.
Experimental Workflow
The following diagram illustrates a generalized workflow for a typical asymmetric hydrogenation experiment.
Caption: Generalized workflow for a typical asymmetric hydrogenation experiment.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Unravelling the mechanism of the asymmetric hydrogenation of acetophenone by [RuX2(diphosphine)(1,2-diamine)] catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of asymmetric hydrogenation of acetophenone catalyzed by chiral eta(6)-arene-N-tosylethylenediamine-ruthenium(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 2,5-Dimethylpyrrolidine: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of 2,5-Dimethylpyrrolidine, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to handle this compound with appropriate care. Always consult the Safety Data Sheet (SDS) for detailed handling and emergency procedures.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical splash goggles or a face shield.[1]
-
Skin Protection: Use chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[1]
-
Respiratory Protection: Work in a well-ventilated area, preferably a chemical fume hood. If exposure limits are likely to be exceeded, use a NIOSH/MSHA approved respirator with an appropriate cartridge for organic vapors.[1]
Handling and Storage of Waste:
-
Store waste this compound in a tightly sealed, properly labeled container.[1][2]
-
Containers should be stored in a cool, dry, well-ventilated area designated for flammable liquids, away from heat, sparks, and incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][2]
-
Use spark-proof tools and explosion-proof equipment when handling the waste.[1][2]
Step-by-Step Disposal Protocol
The disposal of this compound is regulated as hazardous waste due to its flammability and potential health hazards. Adherence to federal, state, and local regulations is mandatory.[2][3]
Step 1: Waste Identification and Classification
-
Hazardous Waste Determination: As the generator, you are responsible for determining that the waste is hazardous.[2][3] this compound is classified as a flammable liquid.[2]
-
Segregation: Do not mix this compound waste with other waste streams, especially incompatible chemicals, to prevent hazardous reactions.[4] Keep it separate from non-hazardous waste.
Step 2: Containerization and Labeling
-
Select an Appropriate Container: Use a container compatible with this compound, typically the original container or a designated chemical waste container. Ensure the container is in good condition and can be securely sealed.[5]
-
Proper Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and a description of its hazards (e.g., "Flammable Liquid," "Irritant").[5][6]
Step 3: On-Site Accumulation
-
Accumulation Area: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage area that complies with safety regulations.
-
Follow Accumulation Limits: Adhere to the volume and time limits for hazardous waste accumulation as defined by the EPA and your local regulatory agencies.
Step 4: Arranging for Disposal
-
Contact a Licensed Waste Disposal Contractor: Do not attempt to dispose of this compound down the drain or in regular trash.[4] Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup.[4]
-
Manifesting: For off-site transportation and disposal, the waste must be accompanied by a hazardous waste manifest, which tracks the waste from your facility to its final destination.[7][8] Your EHS office or the disposal contractor will typically handle the manifest preparation.
Step 5: Spill Management
-
Immediate Action: In case of a spill, evacuate the area if necessary and remove all sources of ignition.[2]
-
Containment and Cleanup: Absorb the spill with an inert material such as vermiculite, sand, or earth.[1][2]
-
Collection: Using spark-proof tools, collect the absorbent material and place it in a sealed, labeled container for disposal as hazardous waste.[1][2]
-
Ventilation: Ensure the area is well-ventilated during and after the cleanup.[2]
Data Presentation
The following table summarizes key quantitative data for this compound relevant to its safe handling and disposal.
| Property | Value | Citation |
| UN Number | UN1993 | [2] |
| Hazard Class | 3 (Flammable Liquid) | [2] |
| Packing Group | II | [2] |
| Flash Point | 7 °C (44.6 °F) - closed cup | [2][9] |
| Boiling Point | 115 - 117 °C @ 760 mmHg | [2] |
| Specific Gravity | 0.810 g/cm³ | [2] |
| Molecular Formula | C₆H₁₃N | [2] |
| Molecular Weight | 99.18 g/mol | [2][6] |
Experimental Protocols
Disposal procedures are dictated by regulatory protocols rather than experimental ones. The primary regulatory framework in the United States is the Resource Conservation and Recovery Act (RCRA), implemented by the Environmental Protection Agency (EPA).[3] Generators of hazardous waste must comply with the regulations outlined in Title 40 of the Code of Federal Regulations (CFR), Part 261, which details the identification and listing of hazardous waste.[2]
Mandatory Visualization
The following diagram illustrates the decision-making workflow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. fishersci.com [fishersci.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. m.youtube.com [m.youtube.com]
- 4. collectandrecycle.com [collectandrecycle.com]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. This compound | C6H13N | CID 96034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Hazardous Waste Management - NYSDEC [dec.ny.gov]
- 8. epa.gov [epa.gov]
- 9. 2,5-二甲基吡咯烷(顺反异构体混合物) 93%, technical grade | Sigma-Aldrich [sigmaaldrich.com]
Personal protective equipment for handling 2,5-Dimethylpyrrolidine
IMMEDIATE ACTION REQUIRED: This document contains critical safety protocols for the handling and disposal of 2,5-Dimethylpyrrolidine. All personnel must review and understand these procedures before commencing any work with this chemical.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is mandatory to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Selection of appropriate PPE is the first line of defense against exposure to this compound, a flammable and corrosive liquid that can cause severe skin burns, eye damage, and respiratory irritation.[1] The following table summarizes the required PPE. Due to the absence of specific breakthrough time and permeation rate data for this compound, the selection of glove material is based on general resistance to amines and corrosive liquids. It is crucial to consult with the glove manufacturer for specific chemical resistance data before use.
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Chemically Resistant Gloves | Primary: Butyl rubber or Viton® gloves are recommended for handling corrosive substances.[2] Secondary (for splash protection): Nitrile rubber gloves may be used, but should be changed immediately upon contact with the chemical. Always wear two pairs of gloves (double-gloving). |
| Eye and Face Protection | Safety Goggles and Face Shield | Use chemical splash goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] A face shield should be worn in addition to goggles when there is a risk of splashing. |
| Skin and Body Protection | Flame-Resistant Lab Coat and Chemical Apron | Wear a flame-resistant lab coat over personal clothing. A chemically resistant apron should be worn over the lab coat.[1] |
| Respiratory Protection | Respirator | Work should be conducted in a certified chemical fume hood. If engineering controls are not sufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator with a filter suitable for organic vapors and amines should be used.[1][3] |
Operational Plan: Safe Handling Procedures
Safe handling practices are critical to prevent accidents and exposure.
2.1. Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[3]
-
Ensure that an eyewash station and a safety shower are readily accessible and in good working order.[1][3]
-
Use spark-proof tools and explosion-proof equipment to prevent ignition of the flammable liquid and its vapors.[3][4]
2.2. Procedural Steps for Handling:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by removing any unnecessary items and ensuring spill control materials are readily available.
-
Transferring: When transferring the liquid, ground and bond containers to prevent static discharge.[3][4] Use only non-sparking tools.[1]
-
Heating: Avoid heating this compound with open flames. Use a heating mantle, steam bath, or oil bath with appropriate temperature controls.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[3] The storage area should be designated for flammable liquids.
Emergency Procedures: Spill and Exposure Response
In the event of a spill or exposure, immediate and correct action is crucial.
3.1. Spill Response Workflow:
Caption: Workflow for responding to a this compound spill.
3.2. Exposure First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[3] Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.[1]
-
Inhalation: Move the person to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Do not use mouth-to-mouth resuscitation.[3] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[3] If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water.[3] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
4.1. Waste Segregation and Storage:
-
Collect all this compound waste, including contaminated absorbents and PPE, in a designated and properly labeled hazardous waste container.
-
The container must be made of a material compatible with corrosive amines and be kept tightly sealed.
-
Store the waste container in a well-ventilated, designated hazardous waste storage area away from incompatible materials.
4.2. Disposal Procedure:
-
Classification: this compound waste is classified as a hazardous waste due to its flammability and corrosivity.
-
Labeling: Ensure the waste container is clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Flammable Liquid, Corrosive).
-
Collection: Arrange for collection by a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular trash.
-
Documentation: Maintain records of the waste disposal, including the date, quantity, and the disposal company used, in accordance with local and federal regulations.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
